3-fluoro-D-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315780 | |
| Record name | 3-Fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64024-06-2 | |
| Record name | 3-Fluoro-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64024-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorotyrosine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROTYROSINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-fluoro-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-fluoro-D-tyrosine is a synthetic amino acid analog of D-tyrosine where a fluorine atom is substituted at the third position of the phenyl ring. This modification of the natural amino acid structure imparts unique physicochemical properties that make it a valuable tool in various research and clinical applications, most notably as a tracer in Positron Emission Tomography (PET) for tumor imaging.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its primary biological application.
Physicochemical Properties
The introduction of a fluorine atom, the most electronegative element, into the tyrosine structure significantly influences its electronic properties, acidity, and interactions with biological systems. A summary of the key physicochemical properties of this compound and its related isomers is presented below.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [4] |
| CAS Number | 64024-06-2 | [4] |
| Molecular Formula | C₉H₁₀FNO₃ | [4][5] |
| Molecular Weight | 199.18 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6] |
| Storage Temperature | 2-8 °C | [6] |
Table 2: Quantitative Physicochemical Data
| Property | This compound | 3-fluoro-L-tyrosine | 3-fluoro-DL-tyrosine | Notes |
| Melting Point (°C) | Not explicitly found | 280 (dec.) | 280 (dec.) | Decomposition indicates thermal instability at the melting point. |
| Solubility | Data not available | Soluble in water | Data not available | Expected to have similar aqueous solubility to the L-isomer due to its polar nature. |
| pKa | Not experimentally determined | Phenolic OH: ~7.2 | Not experimentally determined | The fluorine substitution lowers the pKa of the phenolic hydroxyl group compared to tyrosine (~10). Specific pKa values for the carboxyl and amino groups are not readily available but are expected to be in the typical range for amino acids (~2 and ~9-10, respectively). |
| LogP | Not experimentally determined | Not experimentally determined | -2.3 (XLogP3-AA) | The negative LogP value indicates that the molecule is hydrophilic. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and application of this compound. Below are methodologies for determining key physicochemical properties and for its primary application in PET imaging.
Determination of pKa by UV-Visible Spectroscopy
The acidity of the phenolic hydroxyl group in this compound can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.[7]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectrophotometric Measurement:
-
For each pH value, add a small aliquot of the this compound stock solution to a cuvette containing the buffer solution to a final concentration in the micromolar range.
-
Record the UV-visible absorption spectrum (typically from 250 to 450 nm). The phenolate form of tyrosine has a characteristic absorbance maximum at a higher wavelength than the protonated form.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximal change against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[7]
-
Determination of Octanol-Water Partition Coefficient (LogP) by ¹⁹F NMR Spectroscopy
The lipophilicity of fluorinated compounds can be accurately measured using ¹⁹F NMR spectroscopy.[8]
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound and a fluorinated reference compound in n-octanol.
-
Add an equal volume of water to create a biphasic system.
-
-
Equilibration:
-
Stir the mixture vigorously for several hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Allow the phases to separate completely overnight.[8]
-
-
NMR Analysis:
-
Carefully sample an aliquot from both the n-octanol and the water layers.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the reference compound in both the n-octanol and water spectra.
-
The LogP value is calculated from the ratio of the integrals in the two phases, corrected for the known LogP of the reference compound.[8]
-
Synthesis and Purification of [¹⁸F]-3-fluoro-D-tyrosine for PET Imaging
The radiosynthesis of [¹⁸F]-labeled this compound is a critical step for its use as a PET tracer.
Protocol:
-
Radiolabeling: The synthesis is typically achieved via electrophilic fluorination of a suitable precursor of D-tyrosine using [¹⁸F]F₂ gas or other reactive [¹⁸F]fluorinating agents.
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-3-fluoro-D-tyrosine from unreacted precursors and byproducts.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC and a dose calibrator, respectively.
Biological Application: PET Imaging of Tumors
The primary application of this compound, particularly its radiolabeled form [¹⁸F]-3-fluoro-D-tyrosine, is in the field of oncology for the imaging of tumors using Positron Emission Tomography (PET).
Mechanism of Cellular Uptake
Tumor cells often exhibit a higher rate of amino acid metabolism compared to normal cells. [¹⁸F]-3-fluoro-D-tyrosine is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancers.[1][9][10] This selective uptake allows for the visualization of tumors with high contrast.
Preclinical PET Imaging Workflow
A typical experimental workflow for evaluating [¹⁸F]-3-fluoro-D-tyrosine in a preclinical tumor model is outlined below.
References
- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 64024-06-2 [sigmaaldrich.com]
- 7. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-fluoro-D-tyrosine: Structure, Properties, and Applications
This guide provides a comprehensive overview of 3-fluoro-D-tyrosine, a fluorinated analog of the amino acid D-tyrosine, for researchers, scientists, and drug development professionals. It covers its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and data presentation.
Chemical Structure and Formula
This compound is a non-proteinogenic amino acid where a fluorine atom is substituted at the meta-position (C3) of the phenyl ring of D-tyrosine.
Chemical Formula: C₉H₁₀FNO₃
IUPAC Name: (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid[1]
Synonyms: D-m-Fluorotyrosine, (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid[1]
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
The introduction of a fluorine atom imparts unique physicochemical properties to the tyrosine molecule, influencing its biological activity and applications. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | |
| Molecular Weight | 199.18 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 280 °C (decomposes) | [3] |
| Solubility | Soluble in 1M HCl | |
| Specific Rotation [α]20/D | -7.0 to -10.0 deg (c=1, 1mol/L HCl) | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |
Experimental Protocols
This section details methodologies for the synthesis and application of this compound, providing a foundation for experimental design.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a highly stereoselective route to produce D-amino acids. A common method involves the use of a D-amino acid aminotransferase (DAAT).
Principle: This method utilizes a DAAT to catalyze the transamination of a keto acid precursor, 3-fluoro-4-hydroxyphenylpyruvic acid, using a suitable amino donor to yield this compound.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a temperature-controlled vessel, dissolve 3-fluoro-4-hydroxyphenylpyruvic acid and a molar excess of a D-amino acid donor (e.g., D-alanine) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Enzyme Addition: Initiate the reaction by adding a purified D-amino acid aminotransferase.
-
Incubation: Maintain the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation for several hours to overnight. Monitor the reaction progress by HPLC.
-
Reaction Termination: Stop the reaction by acidifying the mixture (e.g., with HCl to pH 2), which denatures the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated enzyme. The supernatant containing this compound can be purified using ion-exchange chromatography.
-
Analysis: The purity and yield of the final product are determined by analytical HPLC and NMR spectroscopy.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Principle: The Fmoc-protected this compound is activated and coupled to the N-terminus of a growing peptide chain on a solid support. The Fmoc group is then removed to allow for the coupling of the next amino acid.
Experimental Workflow:
Detailed Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-3-fluoro-D-tyrosine-OH (typically 3-5 equivalents relative to resin substitution) and an activating agent (e.g., HBTU) in DMF.
-
Add an excess of a base, such as diisopropylethylamine (DIPEA), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in [¹⁸F] Radiotracer Synthesis for PET Imaging
While direct radiolabeling of this compound with ¹⁸F is not the standard approach, its non-radioactive form is a crucial reference compound. The synthesis of related tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) provides a relevant protocol.
Principle: A precursor molecule is synthesized and then radiolabeled with [¹⁸F]fluoride via nucleophilic substitution, followed by deprotection to yield the final PET tracer.
Experimental Workflow:
Detailed Methodology (for [¹⁸F]FET as an example):
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via proton bombardment of [¹⁸O]H₂O in a cyclotron. Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Activation: Elute the [¹⁸F]fluoride from the cartridge with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation.
-
Radiolabeling: Add the protected precursor (e.g., O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester) dissolved in an anhydrous solvent to the dried [¹⁸F]fluoride complex. Heat the reaction mixture to facilitate nucleophilic substitution.[5]
-
Deprotection: After radiolabeling, remove the protecting groups by acid hydrolysis (e.g., with HCl).
-
Purification: Purify the crude radiolabeled product using semi-preparative HPLC.
-
Formulation and Quality Control: Formulate the purified tracer in a physiologically compatible solution. Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development.
-
Drug Development: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation, improve binding affinity, and modify their pharmacokinetic profiles.[6]
-
Neuroscience Research: It serves as a probe to study neurotransmitter systems, particularly the dopaminergic pathways, due to its structural similarity to DOPA.
-
Biochemical and Enzymatic Studies: The fluorine atom can be used as a sensitive NMR probe to investigate protein structure, dynamics, and interactions. It can also be used to study the mechanism of enzymes that interact with tyrosine.
-
Radiopharmaceuticals: While not directly radiolabeled with ¹⁸F in most applications, fluorinated tyrosine derivatives are key components of PET tracers for oncology imaging, particularly for brain tumors.[2]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
Unveiling the Enigmatic Role of 3-fluoro-D-tyrosine in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-fluoro-D-tyrosine (3-F-D-Tyr), a fluorinated analog of the naturally occurring D-tyrosine, is emerging as a molecule of significant interest in biomedical research, particularly in the realms of oncology and neuroscience. Its unique stereochemistry and the presence of a fluorine atom confer distinct biological properties compared to its L-isomer, 3-fluoro-L-tyrosine. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating current knowledge on its synthesis, cellular uptake, metabolic fate, and its impact on key biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing compound.
Introduction
The incorporation of fluorine into amino acids has proven to be a powerful strategy in medicinal chemistry and chemical biology. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of the parent molecule, leading to enhanced metabolic stability, altered binding affinities for enzymes and transporters, and unique applications in imaging and therapy. While L-amino acid analogs have been extensively studied, their D-isomers are gaining increasing attention due to their inherent resistance to proteolysis and distinct biological activities.
This compound, and particularly its α-methylated and radiolabeled derivatives like 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT), have shown promise as positron emission tomography (PET) tracers for tumor imaging. The rationale behind their use lies in the altered metabolic and transport landscape of cancer cells, which often exhibit increased uptake of amino acids. Understanding the precise mechanisms governing the biological behavior of this compound is paramount for optimizing its existing applications and uncovering new therapeutic and diagnostic avenues.
Cellular Uptake and Transport
The entry of this compound into cells is a critical determinant of its biological activity. Like other amino acids, its transport across the cell membrane is mediated by specific transporter proteins.
The Role of L-type Amino Acid Transporter 1 (LAT1)
Evidence strongly suggests that the L-type Amino Acid Transporter 1 (LAT1) plays a significant role in the cellular uptake of fluorinated D-tyrosine analogs. LAT1 is a sodium-independent transporter of large neutral amino acids and is frequently overexpressed in a variety of cancers to meet the high demand for nutrients required for rapid proliferation.
Studies on the α-methylated analog, D-[¹⁸F]FAMT, have shown that its uptake in colon adenocarcinoma cells is competitively inhibited by a selective substrate of LAT1, indicating the involvement of this transporter[1]. While direct kinetic data for this compound is limited, the structural similarity suggests a comparable mechanism. The D-isomer, however, exhibits different pharmacokinetics compared to its L-counterpart. D-[¹⁸F]FAMT demonstrates more rapid clearance from the blood and lower accumulation in non-target organs such as the kidneys and pancreas when compared to L-[¹⁸F]FAMT[1][2]. This results in a higher tumor-to-background contrast in PET imaging, a significant advantage for diagnostic applications[1].
The diagram below illustrates the proposed transport mechanism of this compound and its analogs into a cancer cell, highlighting the central role of the LAT1 transporter.
Metabolic Fate
The metabolic pathway of this compound is a key area of investigation, as it dictates the compound's biological half-life, potential for incorporation into biomolecules, and its safety profile.
Interaction with D-Amino Acid Oxidase (DAAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. This enzyme plays a crucial role in the metabolism of endogenous and exogenous D-amino acids. Given that this compound is a D-amino acid, its interaction with DAAO is of significant interest.
While direct kinetic studies on this compound and DAAO are not extensively reported in the literature, the broad substrate specificity of DAAO for neutral and aromatic D-amino acids suggests that this compound is a potential substrate. The metabolic conversion by DAAO would lead to the formation of 3-fluoro-4-hydroxyphenylpyruvic acid. Further investigation is required to determine the kinetic parameters (K_m and V_max) of this interaction to understand the rate and efficiency of its metabolism via this pathway.
The proposed metabolic pathway of this compound by DAAO is depicted below.
In Vivo Stability and Excretion
Preclinical studies with D-[¹⁸F]FAMT have demonstrated its high stability in vivo, with over 95% of the compound remaining intact in mice up to 60 minutes after administration[1]. D-amino acids, in general, are not readily incorporated into proteins and are typically subject to rapid renal clearance. This characteristic is observed with D-[¹⁸F]FAMT, which shows predominantly urinary excretion[2]. This rapid excretion contributes to the low background signal in non-target organs, enhancing its utility in PET imaging[1].
Effects on Biological Systems
The biological effects of this compound are still under active investigation, with current research pointing towards its potential roles in oncology and neuroscience.
Application in Oncology: PET Imaging
The primary application of fluorinated D-tyrosine analogs to date has been in the field of oncology as PET imaging agents. The overexpression of LAT1 in many tumor types provides a molecular target for the selective accumulation of these tracers. As previously mentioned, the favorable pharmacokinetic profile of D-[¹⁸F]FAMT, characterized by high tumor uptake and low background signal, makes it a promising candidate for the diagnosis, staging, and monitoring of cancer[1][2].
Potential in Neuroscience
Given that tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, the effects of fluorinated tyrosine analogs on these pathways are of considerable interest. While most research has focused on L-tyrosine and its analogs, the potential for this compound to modulate neurological processes warrants exploration. D-amino acids are known to have roles in the central nervous system, and their resistance to degradation could lead to prolonged effects. Future research may uncover whether this compound can influence dopamine synthesis or signaling, potentially offering novel therapeutic strategies for neurological disorders.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that data specifically for this compound is sparse, with most quantitative information derived from studies on its α-methylated and/or radiolabeled forms.
Table 1: Biodistribution of D-[¹⁸F]FAMT vs. L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice (%ID/g at 60 min post-injection)
| Organ | D-[¹⁸F]FAMT | L-[¹⁸F]FAMT |
| Blood | Lower | Higher |
| Pancreas | Lower | Higher |
| Kidney | Lower | Higher |
| Tumor | Lower | Higher |
| Tumor-to-Blood Ratio | Similar | Similar |
| Tumor-to-Muscle Ratio | Similar | Similar |
Data adapted from preclinical studies. Absolute values vary between studies, but the relative trends are consistent.[1]
Table 2: In Vivo Stability
| Compound | Time Point | % Intact in Mice |
| D-[¹⁸F]FAMT | 60 min | > 95% |
Data from studies in mice.[1]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Synthesis of this compound Analogs
The synthesis of radiolabeled analogs such as D-[¹⁸F]FAMT typically follows the established methods for the corresponding L-isomer, with a reported radiolabeling yield of approximately 10%[1]. Non-radiolabeled this compound can be synthesized through chiral synthesis routes, often involving enzymatic resolution or the use of chiral starting materials to ensure stereochemical purity.
Cellular Uptake Assays
Objective: To determine the kinetics and mechanism of this compound uptake in cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., LS180 colon adenocarcinoma) are cultured in appropriate media.
-
Uptake Experiment: Cells are incubated with radiolabeled this compound (e.g., D-[¹⁸F]FAMT) at various concentrations and for different time intervals.
-
Inhibition Studies: To identify the transporters involved, uptake experiments are repeated in the presence of known inhibitors of specific amino acid transporters (e.g., a selective substrate for LAT1).
-
Data Analysis: Intracellular radioactivity is measured, and kinetic parameters (K_m and V_max) are calculated using Michaelis-Menten kinetics.
The workflow for a typical cellular uptake experiment is outlined below.
D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: To determine if this compound is a substrate for DAAO and to measure the kinetic parameters of the reaction.
Methodology (Colorimetric Assay):
-
Reaction Mixture: A reaction mixture is prepared containing a D-amino acid (the substrate, e.g., this compound), a chromogenic reagent that reacts with a product of the DAAO reaction (e.g., hydrogen peroxide), and a coupling enzyme (e.g., horseradish peroxidase).
-
Enzyme Addition: The reaction is initiated by the addition of purified DAAO.
-
Spectrophotometric Measurement: The change in absorbance at a specific wavelength, corresponding to the formation of the colored product, is monitored over time.
-
Data Analysis: The initial reaction velocity is calculated from the rate of change in absorbance. By varying the substrate concentration, Michaelis-Menten kinetics can be used to determine K_m and V_max.
A variety of direct and coupled assays are available to measure DAAO activity, including those that detect oxygen consumption, the production of α-keto acids, or the formation of ammonia[3][4][5].
Conclusion and Future Directions
This compound and its derivatives represent a promising class of molecules with significant potential in both diagnostic and therapeutic applications. The current body of research, largely centered on D-[¹⁸F]FAMT, has highlighted the advantages of the D-stereoisomer for in vivo imaging, demonstrating improved pharmacokinetics and higher tumor-to-background contrast compared to its L-isomer.
Despite these advances, several key areas require further investigation to fully elucidate the mechanism of action of this compound. Direct comparative studies of the transport kinetics of this compound and its L-isomer are needed to precisely quantify their affinities for various amino acid transporters. A thorough characterization of the interaction between this compound and D-amino acid oxidase will be crucial for understanding its metabolic fate and potential for drug-drug interactions. Furthermore, exploring the effects of this compound on neuronal signaling pathways could unveil novel therapeutic opportunities for neurological disorders.
As research in this field continues to evolve, a deeper understanding of the intricate biological activities of this compound will undoubtedly pave the way for its broader application in medicine and biomedical research. This technical guide serves as a foundational resource to support and stimulate these future endeavors.
References
- 1. Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
Unlocking New Research Frontiers: A Technical Guide to the Applications of 3-Fluoro-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-D-tyrosine, a fluorinated analog of the amino acid D-tyrosine, is emerging as a powerful and versatile tool in biomedical research and drug development. The strategic substitution of a hydrogen atom with fluorine on the phenyl ring imparts unique physicochemical properties that make it an invaluable probe for in vivo imaging, a modulator of biological pathways, and a building block for novel therapeutics. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its integration into innovative research and development pipelines.
Core Research Applications
The unique characteristics of this compound have led to its application in several key areas of biomedical research:
-
Positron Emission Tomography (PET) Imaging: Radiolabeled [¹⁸F]this compound serves as a highly specific tracer for imaging tumors and studying amino acid transport in vivo. The D-isomer exhibits favorable pharmacokinetics, including rapid clearance from non-target tissues, leading to high-contrast images.
-
Neuroscience Research: As an analog of tyrosine, a precursor to dopamine, this compound is utilized to investigate the intricacies of the dopaminergic system, offering insights into neurodegenerative diseases like Parkinson's.
-
Enzyme Inhibition Studies: The fluorinated tyrosine analog can act as an inhibitor of key enzymes such as tyrosinase and monoamine oxidase, making it a valuable tool for studying their function and for the development of novel therapeutic agents.
-
Protein Engineering and ¹⁹F NMR Spectroscopy: While the L-isomer is more commonly used for protein incorporation, the principles can be extended to the D-isomer in specific contexts. Incorporation of fluorinated amino acids provides a sensitive NMR probe for studying protein structure, dynamics, and interactions.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the research applications of this compound and its analogs.
Table 1: PET Tracer Uptake in Tumors (Standardized Uptake Value - SUV)
| Tracer | Tumor Type | SUVmax | Reference |
| [¹⁸F]FET | High-Grade Glioma | ≥ 2.6 | |
| [¹⁸F]FET | Low-Grade Glioma | < 2.6 | |
| [¹⁸F]FDOPA | High-Grade Glioma | 5.23 | [1] |
| [¹⁸F]FDOPA | Low-Grade Glioma | 4.92 | [1] |
| [¹⁸F]FBPA | Malignant Lesions | 5.1 ± 3.0 | [2] |
| [¹⁸F]FBPA | Benign Lesions | 2.9 ± 0.6 | [2] |
Note: SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake in tissues. Higher SUVmax values in tumors generally indicate higher metabolic activity or tracer accumulation.
Table 2: Affinity of Fluorinated Tyrosine Analogs for Amino Acid Transporters
| Compound | Transporter | Km (µM) | Reference |
| [¹⁴C]FAMT | LAT1 | 72.7 | [3] |
| L-Leucine | LAT1 | 14 - 28 | [4] |
| L-Phenylalanine | LAT1 | 14 - 28 | [4] |
Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the substrate for the transporter. FAMT is a 3-fluoro-L-α-methyl-tyrosine.
Table 3: Tyrosinase Inhibition by Various Compounds (IC₅₀ Values)
| Inhibitor | IC₅₀ (µM) | Inhibition Type | Reference |
| D-Tyrosine | - | Competitive | [5] |
| Cinnamic Acid | 7.8 | - | [6] |
| Fluorinated Cinnamic Acid Ester | 0.5 | - | [6] |
| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | - | [5] |
| 6,7,4'-trihydroxyisoflavone | 9.2 | Competitive | [5] |
| Kojic Acid | 15.59 (monophenolase) | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its analogs.
Radiosynthesis of [¹⁸F]this compound for PET Imaging
This protocol is a generalized procedure based on the synthesis of similar radiolabeled amino acids.
Materials:
-
Precursor molecule (e.g., a protected D-tyrosine derivative with a suitable leaving group for nucleophilic substitution).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.
-
Sterile water for injection.
-
Sterile filters (0.22 µm).
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange resin cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature to remove water. This step is critical for the subsequent nucleophilic fluorination reaction.
-
Radiolabeling Reaction: The precursor molecule, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a specific temperature for a defined period to facilitate the nucleophilic substitution and incorporation of the ¹⁸F-label.
-
Deprotection: Following the radiolabeling step, any protecting groups on the precursor molecule are removed, typically by acid hydrolysis (e.g., with HCl) at an elevated temperature.
-
Purification: The crude reaction mixture is purified using SPE cartridges to remove unreacted [¹⁸F]fluoride and polar impurities. Further purification is achieved by semi-preparative HPLC to isolate the [¹⁸F]this compound from the precursor and other byproducts.
-
Formulation: The HPLC fraction containing the purified product is collected, and the solvent is removed. The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) and passed through a sterile filter for in vivo administration.
Cellular Uptake Assay for Amino Acid Transporters
This protocol describes a method to assess the uptake of radiolabeled this compound in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., expressing LAT1).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Radiolabeled [¹⁸F] or [³H]this compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Scintillation cocktail and a scintillation counter.
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed HBSS. Add fresh HBSS to each well and pre-incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to equilibrate the cells.
-
Uptake Initiation: To initiate the uptake, add the radiolabeled this compound to each well to a final desired concentration. For competition assays, unlabeled amino acids or inhibitors can be added simultaneously or during the pre-incubation step.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 5, 15, 30 minutes) to allow for cellular uptake of the radiotracer.
-
Uptake Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells multiple times with ice-cold HBSS to remove any unbound tracer.
-
Cell Lysis: Add a cell lysis buffer (e.g., 0.1 M NaOH) to each well to lyse the cells and release the intracellular radioactivity.
-
Quantification: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the cellular uptake of the tracer. Data can be normalized to the protein concentration in each well and expressed as uptake per milligram of protein. For kinetic studies, uptake at different substrate concentrations can be measured to determine Km and Vmax values.
Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
This compound (test inhibitor).
-
Kojic acid (positive control inhibitor).
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of tyrosinase, L-DOPA, this compound, and kojic acid in the sodium phosphate buffer.
-
Assay Setup in a 96-well Plate:
-
Test Wells: Add buffer, a specific concentration of this compound, and the tyrosinase solution.
-
Positive Control Wells: Add buffer, a specific concentration of kojic acid, and the tyrosinase solution.
-
Negative Control Well (No Inhibitor): Add buffer and the tyrosinase solution.
-
Blank Well: Add only the buffer.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the L-DOPA substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm (the wavelength for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Dopamine Synthesis and Metabolism Pathway
Caption: Dopamine synthesis pathway and the role of this compound as a tyrosine analog.
Experimental Workflow for PET Imaging in Oncology
References
- 1. Intra-individual comparison of 18F-FET and 18F-DOPA in PET imaging of recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Fluorinated Tyrosine Toolkit: A Technical Guide to Discovery, Synthesis, and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and chemical biology.[1] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for subtle yet profound modulation of a molecule's physicochemical and biological properties.[1] Among the vast array of fluorinated biomolecules, fluorinated tyrosine analogs stand out as exceptionally versatile tools. Initially synthesized decades ago, these unnatural amino acids have found widespread application as probes for protein structure and function, modulators of enzyme activity, and valuable components in drug discovery and vaccine development.[1]
This technical guide provides a comprehensive overview of the discovery and history of fluorinated tyrosine analogs. It details their synthesis, summarizes their key physicochemical properties, and explores their major applications, with a focus on protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and their role in studying enzyme mechanisms. This document is intended to serve as a detailed resource, providing both foundational knowledge and practical experimental insights for researchers in academia and industry.
A Brief History: From Chemical Curiosities to Essential Probes
The journey of fluorinated tyrosine analogs began as an exploration in organic synthesis. While early work on fluorinated amino acids took place some time ago, their significant physiological activity quickly became apparent.[1] A pivotal moment in their application came in the mid-1970s with the work of Sykes and colleagues, who first demonstrated the use of 3-fluoro-L-tyrosine for ¹⁹F NMR analysis of the 86-kDa protein, alkaline phosphatase.[2][3] This seminal research established fluorotyrosine as a powerful, bio-orthogonal probe. Because fluorine is virtually absent in biological systems, its ¹⁹F NMR signal provides a clean, background-free window into the local environment of the labeled protein, a technique now widely known as Protein-Observed Fluorine NMR (PrOF NMR).[1][2][4] Since these initial studies, a variety of mono-, di-, tri-, and tetra-fluorinated tyrosine analogs have been synthesized and incorporated into proteins to investigate protein folding, dynamics, and interactions with ligands.[4]
Physicochemical Properties of Fluorinated Tyrosine Analogs
The introduction of fluorine onto the tyrosine ring significantly alters its electronic properties, most notably the acidity of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine increases the acidity, resulting in a lower pKa value compared to natural tyrosine. This effect is dependent on the number and position of the fluorine substituents.
Table 1: Physicochemical Properties of Tyrosine and its Fluorinated Analogs
| Compound | Abbreviation | Phenolic pKa |
| L-Tyrosine | Tyr / Y | 10.1 |
| 3-Fluoro-L-tyrosine | 3-F-Tyr | 8.7 |
| 2-Fluoro-L-tyrosine | 2-F-Tyr | 8.8 |
| 3,5-Difluoro-L-tyrosine | 3,5-F2-Tyr | 7.3 |
| 2,6-Difluoro-L-tyrosine | 2,6-F2-Tyr | 7.6 |
| 2,3,5,6-Tetrafluoro-L-tyrosine | F4-Tyr | 5.4 |
Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from various sources.
This tunable pKa makes fluorinated tyrosines excellent probes for studying the role of tyrosine residues in enzymatic catalysis and protein-protein interactions, where the protonation state of the hydroxyl group is critical.[1]
Synthesis of Fluorinated Tyrosine Analogs
The availability of fluorinated tyrosine analogs is crucial for their application. Both chemical and enzymatic methods have been developed to provide access to these valuable compounds.
Chemical Synthesis
Chemical synthesis offers a versatile route to a wide range of analogs. A common approach involves the electrophilic fluorination of protected tyrosine derivatives.
This protocol is adapted from established chemical synthesis methods.
-
Protection of L-Tyrosine: L-Tyrosine is first protected to prevent side reactions. This typically involves esterification of the carboxylic acid (e.g., to a methyl ester) and protection of the amino group (e.g., with a Boc or Cbz group).
-
Electrophilic Fluorination: The protected tyrosine is dissolved in a suitable solvent (e.g., acetonitrile or trifluoroacetic acid). A source of electrophilic fluorine, such as Selectfluor® (F-TEDA-BF₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for the ester and Boc group) to yield the final 3-fluoro-L-tyrosine.
-
Final Purification: The final product is often purified by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.
Enzymatic Synthesis
Enzymatic synthesis provides a "greener" and highly stereospecific alternative to chemical methods. The enzyme Tyrosine Phenol Lyase (TPL) is particularly effective for this purpose. TPL, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible synthesis of L-tyrosine and its analogs from a phenol, pyruvate, and ammonia.[1][5][6]
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance study of fluorotyrosine alkaline phosphatase: the influence of zinc on protein structure and a conformational change induced by phosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. researchgate.net [researchgate.net]
3-Fluoro-D-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Non-Proteinogenic Alpha-Amino Acid
Abstract
3-Fluoro-D-tyrosine (3-F-D-Tyr) is a synthetic, non-proteinogenic α-amino acid that has garnered significant interest in various fields of biomedical research and drug development. As an analog of the naturally occurring L-tyrosine, the introduction of a fluorine atom to the D-enantiomer of tyrosine imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, and its applications as a research tool, particularly in the study of dopamine pathways and as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique amino acid.
Introduction
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms.[1] These amino acids, both naturally occurring and synthetic, represent a vast chemical space for the design of novel therapeutics, research tools, and biomaterials.[1] The incorporation of NPAAs into peptides is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability.[1] this compound is a fluorinated derivative of the D-isomer of tyrosine, a proteinogenic amino acid.[2][3] The strategic placement of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it a valuable tool in medicinal chemistry and chemical biology.[4]
D-amino acids, once considered rare in higher organisms, are now recognized for their critical roles in physiological and pathological processes, particularly in the nervous and endocrine systems.[5] For instance, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5] The metabolism of D-amino acids is primarily regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[6][7] Understanding the interaction of this compound with such enzymes and its overall metabolic fate is crucial for its application in research and therapeutics.
This guide will delve into the technical aspects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
The introduction of a fluorine atom at the meta-position of the tyrosine ring influences its electronic and steric properties. While specific experimental data for this compound is limited, the properties of its L- and DL- counterparts provide valuable insights.
| Property | 3-Fluoro-L-tyrosine | 3-Fluoro-DL-tyrosine | Reference |
| Molecular Formula | C₉H₁₀FNO₃ | C₉H₁₀FNO₃ | [2][3] |
| Molecular Weight | 199.18 g/mol | 199.18 g/mol | [2][3] |
| Melting Point | 260-261 °C | 280 °C (decomposes) | [8] |
| Water Solubility | 9.8 g/L | Not specified | [8] |
| pKa (predicted) | 2.21 ± 0.20 | Not specified | [8] |
| Appearance | White to light gray/yellow powder/crystal | White powder | [8] |
| CAS Number | 7423-96-3 | 403-90-7 | [2][8] |
Synthesis and Purification
The synthesis of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture of DL-3-fluorotyrosine.
Enzymatic Resolution of DL-3-Fluorotyrosine
Enzymatic resolution is a common and efficient method for obtaining stereochemically pure amino acids. This process utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For the production of D-amino acids, enzymes like D-amino acid oxidase or specific acylases can be employed.
Experimental Protocol: Enzymatic Resolution using D-Acylase
This protocol is adapted from a general method for the enzymatic preparation of D-tyrosine and can be applied to 3-fluoro-DL-tyrosine with appropriate modifications.[9]
-
N-Acetylation of DL-3-Fluorotyrosine:
-
Dissolve DL-3-fluorotyrosine in deionized water with acetic acid.
-
Add acetic anhydride to the solution and react at 40-60°C for 3-6 hours.
-
Recover the unreacted acetic acid by distillation.
-
Cool the reaction mixture to crystallize the N-acetyl-DL-3-fluorotyrosine.
-
Filter, wash, and dry the product.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of N-acetyl-DL-3-fluorotyrosine in deionized water (0.5-1.0 M).
-
Adjust the pH of the solution to 8.0 with a suitable base (e.g., sodium hydroxide).
-
Pass the solution through an immobilized D-acylase enzyme column at a controlled temperature (e.g., 45°C). The D-acylase will selectively hydrolyze the N-acetyl group from N-acetyl-D-3-fluorotyrosine, leaving the N-acetyl-L-3-fluorotyrosine unreacted.
-
Collect the eluent containing this compound and N-acetyl-L-3-fluorotyrosine.
-
-
Purification of this compound:
-
Decolorize the eluent using activated carbon.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization of this compound.
-
Filter the crystals, wash with a small amount of cold deionized water, and dry to obtain the pure this compound.
-
The mother liquor containing N-acetyl-L-3-fluorotyrosine can be further processed to recover the L-enantiomer.
-
Workflow for Enzymatic Resolution
Chiral HPLC Purification
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[10]
Experimental Protocol: Chiral HPLC Separation of 3-Fluorotyrosine Enantiomers
This protocol is a general guideline and may require optimization for specific instruments and columns.
-
Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid). The exact ratio should be optimized to achieve the best resolution.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where 3-fluorotyrosine absorbs (e.g., ~275 nm).
-
Sample Preparation: Dissolve the racemic 3-fluoro-DL-tyrosine in the mobile phase at a suitable concentration.
-
Injection: Inject the sample onto the column and monitor the elution profile. The D- and L-enantiomers should elute as separate peaks.
-
Fraction Collection: For preparative separation, collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Remove the mobile phase from the collected fractions to obtain the purified this compound.
Biological Activity and Applications
This compound serves as a valuable tool in several areas of biomedical research due to its unique properties.
Role in Dopamine Pathway Research
Dopamine is a crucial neurotransmitter synthesized from L-tyrosine.[11] The biosynthetic pathway involves the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase.[3] Analogs of tyrosine, such as this compound, can be used to probe this pathway and study the effects of altered dopamine metabolism. While L-tyrosine is the natural precursor, the introduction of fluorinated D-amino acids can provide insights into enzyme specificity and transport mechanisms.
Dopamine Synthesis Pathway
Substrate for D-Amino Acid Oxidase (DAAO)
Table of Kinetic Parameters for Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| D-Alanine | 5.2 | 1.3 | 4000 | [8] |
| D-Serine | 3.0 | 7.5 | 400 | [8] |
| D-Tyrosine | 6.6 | 2.7 | 2444 | |
| D-Phenylalanine | 5.8 | 3.2 | 1813 | |
| D-Tryptophan | 3.2 | 1.5 | 2133 |
Note: Data for D-tyrosine, D-phenylalanine, and D-tryptophan are included as proxies for the expected behavior of this compound.
Experimental Protocol: D-Amino Acid Oxidase Activity Assay
This protocol describes a common method for measuring DAAO activity based on oxygen consumption.[12]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5) containing 40 µM FAD.
-
Add a known concentration of this compound to the buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the reaction chamber of an oxygen electrode.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a known amount of purified DAAO enzyme.
-
Monitor the decrease in oxygen concentration over time using the oxygen electrode.
-
The initial rate of oxygen consumption is proportional to the enzyme activity.
-
-
Data Analysis:
-
By varying the concentration of this compound, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.
-
Logical Workflow for Assessing DAAO Activity
References
- 1. frontiersin.org [frontiersin.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 6-fluoro-m-tyrosine on dopamine release and metabolism in rat striatum using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F-n.m.r. studies of ligand binding to 5-fluorotryptophan- and 3-fluorotyrosine-containing cyclic AMP receptor protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 3-Fluoro-D-Tyrosine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Fluoro-D-tyrosine, a synthetic derivative of the amino acid tyrosine, holds interest in various biochemical and pharmaceutical research areas. Understanding its metabolic fate is crucial for evaluating its potential therapeutic applications and safety profile. This technical guide provides a comprehensive overview of the predicted in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to a lack of direct in vivo studies on this specific compound, this guide synthesizes information from research on analogous compounds, namely D-amino acids and other fluorinated amino acids, to project a likely metabolic pathway and pharmacokinetic profile. The primary anticipated metabolic route involves oxidative deamination by D-amino acid oxidase (DAO), predominantly in the kidneys and liver, followed by renal excretion of the parent compound and its metabolites. The fluorination at the meta-position is expected to enhance metabolic stability compared to its non-fluorinated counterpart.
Predicted Pharmacokinetic Profile
The in vivo behavior of this compound is anticipated to be governed by the general principles of D-amino acid pharmacology, with the fluorine substitution influencing its metabolic stability.
Absorption
Following oral administration, this compound is expected to be absorbed from the gastrointestinal tract, likely via amino acid transporters. The extent of absorption may be lower than its L-isomer due to the stereoselectivity of many transport systems.
Distribution
Once in systemic circulation, this compound is expected to distribute to various tissues. Unlike L-tyrosine, D-isomers are generally not incorporated into proteins[1]. Accumulation is anticipated to be highest in organs with high D-amino acid oxidase (DAO) activity, such as the kidneys and liver[2][3][4][5].
Metabolism
The primary metabolic pathway for most D-amino acids is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAO)[4][6]. Human DAO is known to have a high affinity for D-tyrosine, suggesting that this compound is also a likely substrate[6]. This enzymatic reaction would convert this compound into 3-fluoro-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide[4][6]. The carbon-fluorine bond's strength is predicted to make the compound resistant to defluorination and oxidative metabolism by cytochrome P450 enzymes[7][8].
Excretion
The kidneys are the principal organs for the elimination of D-amino acids and their metabolites[9][10]. It is expected that a significant portion of administered this compound will be excreted unchanged in the urine, a common characteristic of D-amino acids due to less efficient renal reabsorption compared to L-amino acids[10]. The metabolite, 3-fluoro-4-hydroxyphenylpyruvic acid, is also predicted to be cleared via the kidneys.
Quantitative Data Summary (Projected)
The following tables present projected quantitative data for the in vivo fate of this compound, based on typical values for related D-amino acids. Note: These are not experimentally determined values for this compound and should be treated as estimations.
Table 1: Projected Pharmacokinetic Parameters of this compound
| Parameter | Projected Value | Rationale/Reference |
| Oral Bioavailability (%) | < 80% | D-amino acids often have lower bioavailability than L-isomers. |
| Plasma Half-life (t½) | Short to moderate | Dependent on DAO activity and renal clearance rate. |
| Volume of Distribution (Vd) | Moderate | Expected to distribute into tissues, particularly kidney and liver. |
| Primary Route of Elimination | Renal | Key pathway for D-amino acids and their metabolites.[9][10] |
Table 2: Projected Distribution and Excretion Profile of this compound
| Parameter | Projected Percentage of Administered Dose | Rationale/Reference |
| Urinary Excretion (Unchanged) | 40 - 60% | Inefficient renal reabsorption is common for D-amino acids.[10] |
| Urinary Excretion (Metabolites) | 20 - 40% | Reflects metabolism primarily by DAO. |
| Fecal Excretion | < 10% | Assumes moderate to good oral absorption. |
| Tissue Retention (24h) | Low | D-amino acids are typically cleared relatively quickly. |
Detailed Experimental Protocols (Hypothetical)
To definitively determine the metabolic fate of this compound, the following experimental protocols are proposed.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing:
-
Intravenous (IV): 10 mg/kg via tail vein injection.
-
Oral (PO): 50 mg/kg via oral gavage.
-
-
Sample Collection:
-
Serial blood samples (approx. 100 µL) collected from the tail vein at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Urine and feces collected over 24 hours using metabolic cages.
-
-
Sample Preparation:
-
Plasma separated by centrifugation.
-
Proteins precipitated from plasma using acetonitrile.
-
Urine samples diluted with water.
-
Fecal samples homogenized and extracted.
-
-
Analytical Method:
-
Quantification of this compound and potential metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Development of a validated bioanalytical method for sensitivity, specificity, accuracy, and precision.
-
In Vitro Metabolism Study with Liver Microsomes
-
Enzyme Source: Pooled human and rat liver microsomes.[11][12]
-
Incubation:
-
Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL protein) in the presence of an NADPH-regenerating system.
-
Time points: 0, 15, 30, 60, 120 minutes.
-
-
Analysis:
-
Reaction terminated with cold acetonitrile.
-
Samples analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound (metabolic stability).
-
-
Reaction Phenotyping (Optional):
-
Incubations with specific cytochrome P450 (CYP) inhibitors to identify any potential CYP-mediated metabolism, although this is expected to be minimal.
-
D-Amino Acid Oxidase (DAO) Activity Assay
-
Enzyme Source: Purified recombinant human DAO.
-
Assay Principle: Monitor the production of hydrogen peroxide, a product of the DAO reaction, using a fluorometric or colorimetric assay.[13][14]
-
Procedure:
-
Incubate varying concentrations of this compound with DAO in a suitable buffer.
-
Measure the rate of product formation to determine kinetic parameters (Km and Vmax).
-
Use D-tyrosine as a positive control.
-
Visualizations
Predicted Metabolic Pathway
References
- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-Amino acids and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
3-Fluoro-D-Tyrosine: A Versatile Probe for Interrogating Enzymatic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-D-tyrosine (3-F-D-Tyr), a fluorinated analog of the naturally occurring amino acid D-tyrosine, is emerging as a valuable tool in biochemical research and pharmaceutical development. Its unique physicochemical properties, conferred by the fluorine substitution on the phenyl ring, render it a powerful probe for investigating the activity of various enzymes, particularly those involved in amino acid metabolism. This technical guide provides a comprehensive overview of the applications of this compound as an enzymatic probe, with a focus on D-amino acid oxidase (DAAO), and offers detailed experimental protocols and data presentation to facilitate its use in the laboratory.
The incorporation of a fluorine atom enhances the stability and alters the electronic properties of the tyrosine molecule, making this compound a substrate analog that can be used to monitor enzyme kinetics and screen for potential inhibitors.[1] Its applications are particularly relevant in neuroscience research for studying neurotransmitter systems and in the development of novel therapeutics for neurological disorders.[1][2]
Enzymatic Systems Amenable to Probing with this compound
The primary enzyme target for this compound is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3] DAAO is a key enzyme in the metabolism of D-serine, an important co-agonist of NMDA receptors in the brain. Dysregulation of DAAO activity has been implicated in neurological disorders such as schizophrenia.[3] Given that DAAO exhibits broad substrate specificity, particularly for aromatic D-amino acids, this compound is a logical candidate as a substrate for this enzyme.[4]
Other potential enzymatic targets include:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines. While TH primarily acts on L-tyrosine, the D-isomer or its analogs could be investigated as potential inhibitors or weak substrates.[5]
-
Tyrosine Decarboxylase (TyDC): This enzyme catalyzes the decarboxylation of tyrosine to tyramine. Substrate specificity studies with this compound could provide insights into the enzyme's active site.[6]
Data Presentation: Quantitative Analysis of D-Amino Acid Oxidase Activity
Quantitative data from enzymatic assays are crucial for comparing the efficacy of different substrates and inhibitors. The following tables summarize key kinetic parameters for human D-amino acid oxidase (hDAAO) with various substrates. While specific kinetic data for this compound is not extensively available in the literature, the provided data for other aromatic D-amino acids serves as a valuable reference.
Table 1: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates
| Substrate | kcat,app (s⁻¹) | Km,app (mM) | kcat/Km (M⁻¹s⁻¹) |
| D-Alanine | 5.2 | 1.3 | 4,000 |
| D-Serine | 3.0 | 7.5 | 400 |
| D-Tyrosine | 6.6 | 2.7 | 2,444 |
| D-Phenylalanine | 15.5 | 1.2 | 12,917 |
| D-Tryptophan | 3.2 | 1.5 | 2,133 |
| D-Kynurenine | 0.09 | 0.7 | 129 |
| D-Cycloserine | 0.04 | 110 | 0.36 |
| D-Cysteine | 0.1 | 0.8 | 125 |
| D,L-DOPA | 2.7 | 6.0 | 450 |
Data sourced from Biochemical Properties of Human D-Amino Acid Oxidase.[4] The apparent kinetic parameters were determined by the oxygen-consumption assay at 21% oxygen saturation, pH 8.5, and at 25°C.
Table 2: Kinetic Parameters of D-Amino Acid Oxidase from Various Sources with D-Alanine
| Enzyme Source | kcat, app (s⁻¹) | Km, app (mM) |
| Rhodotorula gracilis (RgDAAO) | 81 ± 5 | 1.0 ± 0.2 |
| Trigonopsis variabilis (TvDAAO) | 46 ± 3 | 7.0 ± 0.9 |
| Pig kidney (pkDAAO) | 7.3 ± 0.6 | 1.7 ± 0.3 |
| Rat (rDAAO) | 27 ± 1 | 140 ± 20 |
| Human (hDAAO) | 5.2 ± 0.1 | 1.3 ± 0.2 |
Data sourced from Assays of D-Amino Acid Oxidase Activity.[7] The activity was determined using the oxygen-consumption assay, at 25°C, pH 8.5, and at air saturation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess enzymatic activity using this compound as a potential substrate. These protocols are adapted from established methods for other D-amino acids.[3][8][9]
D-Amino Acid Oxidase (DAAO) Activity Assay (Oxygen Consumption Method)
This direct assay measures the consumption of molecular oxygen during the oxidative deamination of the D-amino acid substrate.
Materials:
-
Oxygen electrode system (e.g., Hansatech Instruments)
-
Recombinant or purified DAAO
-
This compound solution (or other D-amino acid substrate)
-
100 mM Sodium pyrophosphate buffer, pH 8.5
-
40 µM Flavin adenine dinucleotide (FAD) solution
-
Water bath set to 25°C
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
In the reaction chamber of the oxygen electrode, add the sodium pyrophosphate buffer, FAD solution, and the this compound solution to the desired final concentration.
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding a known amount of DAAO enzyme.
-
Record the rate of oxygen consumption over time. The initial linear rate is used to determine the enzyme activity.
-
Calculate the specific activity as µmol of O₂ consumed per minute per mg of protein.
DAAO Activity Assay (Fluorometric Method)
This highly sensitive indirect assay is based on the detection of the α-keto acid product of the DAAO reaction.[8][10]
Materials:
-
Fluorometer
-
Recombinant or purified DAAO
-
This compound solution
-
o-Phenylenediamine solution
-
50% (v/v) Sulphuric acid
-
Trichloroacetic acid (TCA) solution
-
Standard solution of the corresponding α-keto acid of this compound (3-fluoro-4-hydroxyphenylpyruvic acid)
Procedure:
-
Set up the enzymatic reaction by incubating DAAO with this compound in a suitable buffer (e.g., sodium pyrophosphate, pH 8.5) at 37°C.
-
Stop the reaction at various time points by adding TCA solution.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add the o-phenylenediamine solution and incubate to allow the formation of a fluorescent quinoxaline derivative from the α-keto acid product.
-
Add 50% sulphuric acid to enhance the fluorescence.
-
Measure the fluorescence intensity (excitation at ~375 nm, emission at ~480 nm).
-
Quantify the amount of α-keto acid produced by comparing the fluorescence to a standard curve generated with 3-fluoro-4-hydroxyphenylpyruvic acid.
Tyrosine Hydroxylase (TH) Activity Assay (HPLC-based Method)
This assay measures the production of 3-fluoro-L-DOPA from 3-fluoro-L-tyrosine (if using the L-isomer as a substrate) or assesses the inhibitory potential of this compound on the conversion of L-tyrosine to L-DOPA.[11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
Recombinant or purified TH
-
This compound (as potential inhibitor) and L-tyrosine (as substrate)
-
Reaction buffer containing a pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin), catalase, and a reducing agent (e.g., dithiothreitol).
-
Perchloric acid
Procedure:
-
Pre-incubate the TH enzyme with or without this compound in the reaction buffer.
-
Initiate the reaction by adding L-tyrosine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to remove precipitated protein.
-
Inject the supernatant into the HPLC system to separate and quantify the L-DOPA produced.
-
Determine the inhibitory effect of this compound by comparing the amount of L-DOPA produced in its presence and absence.
Visualizations: Enzymatic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key enzymatic reaction and the general workflow for an enzyme assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Monitoring of Tyrosine Hydroxylase Activity with a Ratiometric Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Fluorimetric determination of d-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorimetric determination of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 3-Fluoro-D-Tyrosine Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids, such as 3-fluoro-D-tyrosine, into peptides is a powerful strategy in drug discovery and chemical biology. Fluorination can significantly alter the physicochemical properties of a peptide, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is of particular interest as it can serve as a probe for studying enzyme mechanisms and as a component of therapeutic peptides with enhanced properties. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2] This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][2] The Fmoc protecting group, which is stable to acid but labile to bases, is commonly used to protect the α-amino group of the incoming amino acid.[3][4]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for Solid-Phase Synthesis of this compound Peptides
| Category | Item | Supplier Examples | Purpose |
| Resin | Rink Amide resin or Wang resin | Sigma-Aldrich, ChemPep | Solid support for peptide synthesis. Rink Amide for C-terminal amides, Wang for C-terminal carboxylic acids.[3][5] |
| Amino Acids | Fmoc-protected L-amino acids | ChemPep, Aapptec | Standard amino acid building blocks. |
| Fmoc-3-fluoro-D-tyrosine | Custom synthesis or specialized suppliers | The unnatural amino acid to be incorporated. | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich, Aapptec | Activates the carboxylic acid of the incoming amino acid for peptide bond formation.[6] |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich, Aapptec | Additive to suppress side reactions during coupling.[6] | |
| Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Fisher Scientific | Base used for activation and neutralization steps. |
| Deprotection Reagent | Piperidine | Sigma-Aldrich, Fisher Scientific | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain.[4] |
| Solvents | DMF (N,N-Dimethylformamide) | Fisher Scientific, VWR | Primary solvent for washing and reactions. |
| DCM (Dichloromethane) | Fisher Scientific, VWR | Solvent for resin swelling and washing. | |
| NMP (N-Methyl-2-pyrrolidone) | Sigma-Aldrich | Alternative solvent for washing.[6] | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Sigma-Aldrich | Cleaves the completed peptide from the resin and removes side-chain protecting groups.[7] |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger to prevent side reactions during cleavage. | |
| Water (H₂O) | Scavenger. | ||
| Purification | Acetonitrile (ACN) | Fisher Scientific, VWR | Mobile phase for HPLC purification. |
| Diethyl ether (cold) | Fisher Scientific | For precipitation of the crude peptide.[6] |
Experimental Protocols
The synthesis of peptides containing this compound follows the general workflow of Fmoc-based solid-phase peptide synthesis. The key steps are outlined below.
1. Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide.[5] For a C-terminal amide, Rink Amide resin is commonly used, while Wang resin is suitable for a C-terminal carboxylic acid.[3]
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF or DCM to the resin and allow it to swell for at least 30 minutes at room temperature.[8]
-
After swelling, drain the solvent.
-
2. First Amino Acid Loading (if not pre-loaded)
Many commercially available resins come pre-loaded with the first amino acid. If not, the first Fmoc-protected amino acid needs to be coupled to the resin.
-
Procedure for loading onto 2-chlorotrityl chloride resin:
-
Dissolve the Fmoc-amino acid (1.5-2 equivalents) and DIPEA (3-4 equivalents) in dry DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
To cap any remaining reactive sites, wash the resin and treat it with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.[8]
-
Wash the resin thoroughly with DMF and DCM.
-
3. Iterative Deprotection and Coupling Cycles
The peptide chain is elongated through a series of deprotection and coupling steps.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Shake the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction mixture for 1-2 hours at room temperature. The incorporation of this compound follows the same standard coupling protocol.
-
After coupling, wash the resin with DMF (3-5 times) to remove excess reagents.
-
A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
4. Final Deprotection
After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection procedure described above.
5. Cleavage and Side-Chain Deprotection
The completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
6. Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide on a C18 column using a gradient of acetonitrile in water (both containing 0.1% TFA).[10][11]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.[12]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Quantitative Data Summary
The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final peptide. Table 2 provides a summary of typical quantitative parameters.
Table 2: Quantitative Data for Solid-Phase Synthesis of this compound Peptides
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Fmoc cleavage and UV spectroscopy | The initial loading capacity of the resin. |
| Coupling Efficiency | > 99% | Kaiser (ninhydrin) test | A qualitative test for free primary amines. |
| Crude Peptide Purity | 50 - 80% | Analytical RP-HPLC | Purity before purification, dependent on peptide length and sequence. |
| Overall Yield | 10 - 40% | Mass of purified peptide | Highly dependent on the peptide sequence, length, and purification efficiency. |
| Final Purity | > 95% or > 98% | Analytical RP-HPLC | Purity after purification, tailored to the application's needs.[12] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of a peptide containing this compound.
Caption: Workflow for Fmoc-based solid-phase synthesis of this compound peptides.
Signaling Pathway Diagram (Example)
While this protocol does not directly involve a signaling pathway, a diagram can be created to illustrate a logical relationship, for instance, the orthogonal protection strategy used in Fmoc-SPPS.
Caption: Orthogonal protection and deprotection strategy in Fmoc-SPPS.
References
- 1. solid phase peptide synthesis [biosyn.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Peptide Purification Service - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Incorporating 3-fluoro-D-tyrosine into Proteins Using E. coli Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid 3-fluoro-D-tyrosine (3-F-Tyr) into proteins expressed in Escherichia coli. The protocols outlined below cover both metabolic labeling and site-specific incorporation methods, offering flexibility for various research and drug development applications.
Introduction
The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering, greatly expanding their structural and functional diversity.[1] this compound, a fluorinated analog of tyrosine, serves as a valuable probe for studying protein dynamics, structure, and function due to the unique properties of the fluorine atom.[2] The ¹⁹F nucleus is an ideal biorthogonal probe with virtually no background interference in native biological systems.[2] E. coli expression systems are a cost-effective and efficient platform for producing proteins containing UAAs.[1]
Methods for Incorporation
There are two primary strategies for incorporating this compound into proteins using E. coli:
-
Metabolic Labeling: This approach involves the global replacement of natural tyrosine residues with 3-F-Tyr. It is particularly useful when a high degree of labeling is desired. Tyrosine auxotrophic E. coli strains are often employed to enhance incorporation efficiency.[2]
-
Site-Specific Incorporation: This method allows for the precise insertion of 3-F-Tyr at a specific position within the protein sequence. It relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA, which recognize a unique codon (typically an amber stop codon, UAG) and the unnatural amino acid.[1][3][4][5][6]
Experimental Workflows
Metabolic Labeling Workflow
References
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 2. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 4. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Fluoro-Tyrosine for ¹⁹F NMR Studies of Protein Structure and Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful technique for investigating protein structure, dynamics, and interactions. The ¹⁹F nucleus offers several advantages for biomolecular NMR: it is a spin-½ nucleus with 100% natural abundance, possesses a high gyromagnetic ratio (83% of the sensitivity of ¹H), and its chemical shift is exquisitely sensitive to the local environment, spanning a range of over 400 ppm.[1][2][3][4] Crucially, the near-total absence of fluorine in biological systems ensures background-free spectra, making ¹⁹F an ideal bioorthogonal probe.[1][5][6][7]
Incorporating fluorinated non-canonical amino acids, such as 3-fluoro-L-tyrosine (3-F-Tyr), provides a minimally perturbative yet highly informative method to introduce a ¹⁹F NMR probe into a protein of interest. The fluorine atom at the meta position of the tyrosine ring is particularly sensitive to changes in the local electrostatic environment, van der Waals contacts, and solvent accessibility.[2][8] This sensitivity makes 3-F-Tyr an excellent reporter for studying protein conformational changes, ligand binding, folding, and dimerization.[1][2]
These application notes provide detailed protocols for the biosynthetic incorporation of 3-fluoro-L-tyrosine into proteins expressed in E. coli, sample preparation for NMR analysis, and the acquisition of ¹⁹F NMR data to probe protein-ligand interactions.
Principle of the Method
The overall workflow for utilizing 3-F-Tyr in ¹⁹F NMR studies involves three primary stages:
-
Biosynthetic Incorporation: The protein of interest is overexpressed in an E. coli strain. The endogenous synthesis of aromatic amino acids is inhibited, and the growth medium is supplemented with 3-fluoro-L-tyrosine, which is then incorporated into the protein at tyrosine positions by the cellular machinery.[1]
-
Protein Purification: The labeled protein is purified from the cell lysate using standard chromatographic techniques.
-
¹⁹F NMR Analysis: High-resolution ¹⁹F NMR spectra are acquired to study the structure and dynamics of the labeled protein. Changes in the ¹⁹F chemical shifts upon addition of ligands or other binding partners are monitored to characterize these interactions.[3][9]
Data Presentation
Table 1: Properties of the ¹⁹F Nucleus for NMR Studies
| Property | Value/Description | Reference |
| Natural Abundance | 100% | [1][2] |
| Spin | ½ | [1][2] |
| Relative Sensitivity (to ¹H) | 83% | [1][2] |
| Chemical Shift Range | >400 ppm | [1] |
| Biological Background | Virtually absent | [1][5] |
Table 2: Typical ¹⁹F Chemical Shift Range for 3-Fluoro-L-tyrosine in Proteins
| Fluorinated Amino Acid | Typical Chemical Shift Range (ppm)¹ | Notes | Reference |
| 3-Fluoro-L-tyrosine | -110 to -130 | The proximity of the fluorine to the hydroxyl group induces a significant shift. Sensitive to the protonation state of the phenol group. | [8][10] |
| 4-Fluoro-L-phenylalanine | -112 to -118 | Generally exhibits a narrower range of chemical shifts. | [10] |
| 5-Fluoro-L-tryptophan | -115 to -130 | The indole ring provides a sensitive probe of the local environment. | [10] |
| ¹ Chemical shifts are highly dependent on the local protein environment and are typically referenced to an external standard like trifluoroacetic acid (TFA) or trifluoromethylbenzene. |
Table 3: Components for M9 Minimal Media (1 L)
| Component | Amount | Notes |
| 5x M9 Salts | 200 mL | Autoclave separately. |
| Distilled H₂O | to 1 L | |
| 20% Glucose | 20 mL | Filter sterilize and add after autoclaving. |
| 1 M MgSO₄ | 2 mL | Filter sterilize and add after autoclaving. |
| 0.1 M CaCl₂ | 1 mL | Filter sterilize and add after autoclaving. |
| 1000x Trace Metals | 1 mL | Filter sterilize and add after autoclaving. |
| Antibiotic | Appropriate concentration | Add after autoclaving. |
| Thiamine (Vitamin B1) | 1 mg | Filter sterilize and add after autoclaving. |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of Proteins with 3-Fluoro-L-tyrosine
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli BL21(DE3) cells.[1] The use of glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, thereby enhancing the incorporation of the supplied 3-F-Tyr.[1]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
LB media and agar plates with appropriate antibiotic.
-
M9 minimal media (see Table 3).
-
3-Fluoro-L-tyrosine (or 3-Fluoro-DL-tyrosine).[11][12][13][14]
-
L-Phenylalanine and L-Tryptophan.
-
Glyphosate stock solution (e.g., 100 mg/mL in water, filter sterilized).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB media (with antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, use the starter culture to inoculate 1 L of M9 minimal media (with antibiotic) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.1.
-
Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6.[1]
-
Inhibition and Amino Acid Addition:
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Expression: Continue to incubate the culture at 18°C for 18-20 hours.[1]
-
Harvesting: Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C). Discard the supernatant. The cell pellet containing the 3-F-Tyr labeled protein can be stored at -80°C.
Diagram of the Biosynthetic Labeling Workflow
Caption: Workflow for biosynthetic labeling of proteins with 3-F-Tyr.
Protocol 2: Protein Purification and Sample Preparation for NMR
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0 for His-tagged proteins) and lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Chromatography: Purify the protein using standard techniques (e.g., affinity chromatography followed by size-exclusion chromatography). Monitor the purification process by SDS-PAGE.
-
Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer. A typical buffer is 20-50 mM Phosphate or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and 5-10% D₂O for the field-frequency lock.[15]
-
Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically 100-500 µM.[15][16] For fragment screening, concentrations of 25-100 µM may be sufficient.[9]
-
Final Sample Preparation: Transfer the final protein solution to an NMR tube. Add an external chemical shift reference if desired (e.g., trifluoroacetic acid, TFA).
Diagram of the Sample Preparation Workflow
Caption: Workflow for protein purification and NMR sample preparation.
Protocol 3: ¹⁹F NMR for Ligand Binding Studies
This protocol describes a typical titration experiment to detect protein-ligand binding by monitoring changes in the ¹⁹F NMR spectrum of the 3-F-Tyr labeled protein.
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer. Ensure the sample is at the desired temperature and properly locked (using the D₂O in the buffer).
-
Acquire Reference Spectrum: Acquire a 1D ¹⁹F spectrum of the 3-F-Tyr labeled protein alone. This serves as the reference (apo) state. Due to the high sensitivity of ¹⁹F, spectra can often be acquired in a few minutes.[9]
-
Prepare Ligand Stock: Prepare a concentrated stock solution of the ligand in the same NMR buffer to minimize dilution effects.
-
Titration: Add small, precise aliquots of the ligand stock to the protein sample in the NMR tube.
-
Acquire Spectra: After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another 1D ¹⁹F spectrum.
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Monitor changes in the chemical shift and/or line shape of the ¹⁹F signals. A significant chemical shift perturbation (CSP) or line broadening of a specific resonance indicates that the corresponding 3-F-Tyr residue is in a region of the protein affected by ligand binding.
-
By plotting the change in chemical shift (Δδ) against the ligand concentration, a binding curve can be generated to determine the dissociation constant (Kd).[9]
-
Diagram of the Ligand Binding Analysis Pathway
Caption: Logical pathway for a ¹⁹F NMR ligand titration experiment.
Applications in Drug Discovery
The sensitivity and simplicity of protein-observed ¹⁹F NMR make it an invaluable tool in fragment-based drug discovery (FBDD).[4][6][17][18]
-
Fragment Screening: Libraries of small molecule fragments can be rapidly screened for binding by monitoring the ¹⁹F spectrum of the target protein. "Hits" are identified by their ability to induce chemical shift perturbations.[9]
-
Affinity Quantification: As described in Protocol 3, titration experiments provide a quantitative measure of binding affinity (Kd), which is crucial for ranking hits and guiding lead optimization.[7][9]
-
Binding Site Mapping: Although a single 1D spectrum does not provide direct structural information, assigning the ¹⁹F resonances (often through site-directed mutagenesis where individual tyrosines are replaced by phenylalanine) allows for the localization of the binding event to a specific region of the protein.[3][19]
-
Druggability Assessment: PrOF NMR can be used to assess the "druggability" of a protein target by systematically screening fragments to see if binding "hot spots" exist.[9]
Conclusion
The incorporation of 3-fluoro-L-tyrosine as a ¹⁹F NMR probe is a robust and sensitive method for studying protein structure and function. The protocols outlined here provide a comprehensive guide for researchers to implement this technique, from protein expression and labeling to the characterization of molecular interactions. The absence of background signals and the high sensitivity of the ¹⁹F chemical shift to its environment make this approach particularly well-suited for applications in academic research and industrial drug discovery.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nmr-bio.com [nmr-bio.com]
- 17. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.monash.edu [research.monash.edu]
- 19. 19F NMR studies of the native and denatured states of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 3-fluoro-D-tyrosine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-fluoro-D-tyrosine (D-FDT) is a synthetic amino acid analog that has shown promise as a positron emission tomography (PET) tracer for imaging tumors. Its uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells. This document provides detailed application notes and protocols for the radiolabeling of D-FDT with fluorine-18 ([¹⁸F]), the most commonly used positron-emitting radionuclide for PET imaging. Two primary methods are detailed: electrophilic fluorination and nucleophilic fluorination.
Cellular Uptake and Signaling Pathway
The uptake of this compound in cancer cells is predominantly facilitated by the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter that exchanges extracellular large neutral amino acids for intracellular glutamine. Once inside the cell, D-FDT is metabolically trapped and is not incorporated into proteins, allowing for its accumulation in tumor cells to be visualized by PET imaging. The increased amino acid uptake via LAT1 is linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[1][2][3]
Radiolabeling Methods
Two principal strategies are employed for the synthesis of [¹⁸F]this compound: direct electrophilic fluorination and nucleophilic fluorination.
Electrophilic Fluorination
This method involves the direct reaction of an electrophilic fluorinating agent, such as [¹⁸F]F₂, with a suitable precursor of D-tyrosine.
Experimental Workflow:
Protocol: Electrophilic Synthesis of [¹⁸F]this compound
This protocol is adapted from the synthesis of L-[¹⁸F]FAMT and is applicable for the D-isomer.[4]
-
Materials:
-
D-α-methyl-tyrosine
-
Trifluoroacetic acid (TFA)
-
[¹⁸F]F₂ gas produced from a cyclotron
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile, water with trifluoroacetic acid)
-
-
Procedure:
-
Dissolve D-α-methyl-tyrosine in trifluoroacetic acid in a reaction vessel.
-
Bubble the cyclotron-produced [¹⁸F]F₂ gas through the solution at room temperature.
-
After the reaction, evaporate the trifluoroacetic acid under a stream of nitrogen.
-
Dissolve the residue in the mobile phase for HPLC purification.
-
Inject the crude product onto the semi-preparative HPLC system to isolate the [¹⁸F]this compound peak.
-
Collect the fraction containing the desired product.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a sterile, pyrogen-free saline solution for injection.
-
Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity.
-
Nucleophilic Fluorination
Nucleophilic fluorination is a more common and generally higher-yielding method for the preparation of [¹⁸F]-labeled radiotracers. This approach involves the reaction of [¹⁸F]fluoride with a precursor containing a good leaving group, such as a tosylate, nosylate, or a trimethylstannyl group.
Experimental Workflow:
Protocol: Nucleophilic Synthesis of [¹⁸F]this compound (General)
This is a generalized protocol based on the synthesis of similar [¹⁸F]-labeled tyrosine derivatives.[4][5]
-
Materials:
-
Protected D-tyrosine precursor with a suitable leaving group (e.g., N-Boc-O-(2'-tosyloxyethyl)-D-tyrosine methyl ester)
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for deprotection
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or HPLC system for purification
-
-
Procedure:
-
Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Dry the [¹⁸F]fluoride/K222 complex by azeotropic distillation with anhydrous acetonitrile under heating and a stream of nitrogen.
-
Add the protected D-tyrosine precursor dissolved in an anhydrous solvent (e.g., acetonitrile, DMSO) to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
After cooling, perform hydrolysis to remove the protecting groups by adding an acid (e.g., HCl) or a base (e.g., NaOH) and heating.
-
Neutralize the reaction mixture.
-
Purify the crude product using SPE cartridges or semi-preparative HPLC.
-
Formulate the final product in a sterile, pyrogen-free saline solution.
-
Conduct quality control tests.
-
Automated Synthesis
For clinical applications, the synthesis of [¹⁸F]this compound can be performed on an automated synthesis module. These systems offer the advantages of reproducibility, higher yields, and reduced radiation exposure to the operator. The general workflow for an automated synthesis is similar to the manual nucleophilic method, with all steps being controlled by the synthesizer's software. Many commercially available modules, such as the GE FASTlab™ or TRACERlab™, can be adapted for this synthesis.[1][2][6]
Data Presentation: Comparison of Radiolabeling Methods
The choice of radiolabeling method can significantly impact the radiochemical yield, synthesis time, and specific activity of the final product. The following tables summarize typical quantitative data for the synthesis of [¹⁸F]-labeled amino acid tracers.
Table 1: Comparison of Electrophilic and Nucleophilic Fluorination for [¹⁸F]-Tyrosine Derivatives
| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination | Reference |
| Precursor | D-α-methyl-tyrosine | Protected D-tyrosine with leaving group | [4][5] |
| Radiochemical Yield (decay-corrected) | 10-20% | 25-60% | [4][5][7] |
| Synthesis Time | ~50 min | 45-90 min | [4][5] |
| Specific Activity | Low to moderate | High | [8] |
| Radiochemical Purity | >95% | >99% | [4][5] |
Table 2: Performance of Automated Synthesis for [¹⁸F]-Labeled Tracers
| Tracer | Automated Synthesizer | Radiochemical Yield (decay-corrected) | Synthesis Time | Reference |
| [¹⁸F]FDG | GE TRACERlab MX | ~60% | ~25 min | [2] |
| [¹⁸F]FDG | MPS-100 | ~45% | ~35 min | [2] |
| [¹⁸F]FDHT | ELIXYS | 29 ± 5% | 90 min | [9] |
| [¹⁸F]FLT | Modified FDG synthesizer | 50.5 ± 5.2% | ~60 min | [1] |
Conclusion
The radiolabeling of this compound with fluorine-18 can be successfully achieved through both electrophilic and nucleophilic methods. While electrophilic fluorination offers a more direct route, nucleophilic substitution generally provides higher radiochemical yields and specific activity, making it more suitable for routine clinical production. The automation of the nucleophilic synthesis on commercial modules further enhances its reliability and safety. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians involved in the development and application of [¹⁸F]this compound for PET imaging of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psec.uchicago.edu [psec.uchicago.edu]
- 7. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A three-step radiosynthesis of 6-[(18) F]fluoro-L-meta-tyrosine starting with [(18) F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Fluoro-D-Tyrosine in Studying Protein-Protein Interactions: A Practical Guide Focused on the Biologically Relevant L-Isomer
A Note on Stereochemistry: 3-Fluoro-D-Tyrosine vs. 3-Fluoro-L-Tyrosine
For researchers, scientists, and drug development professionals interested in utilizing fluorinated tyrosine analogs to study protein-protein interactions, it is crucial to distinguish between the D- and L-isomers. Protein biosynthesis, the process by which cells build proteins, almost exclusively utilizes L-amino acids. Consequently, the direct incorporation of D-amino acids, such as this compound, into proteins using standard cellular expression systems is not feasible. While chemical synthesis can incorporate D-amino acids into peptides, the study of larger proteins and their interactions typically relies on biosynthetic labeling methods.
Therefore, the vast majority of research in this field, and the focus of these application notes and protocols, is on 3-fluoro-L-tyrosine (3-F-L-Tyr) . This analog can be efficiently incorporated into proteins in place of natural L-tyrosine, providing a powerful probe for studying protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Notes: 3-Fluoro-L-Tyrosine for Probing Protein-Protein Interactions
Principle of the Method
The use of 3-fluoro-L-tyrosine in combination with Protein-Observed ¹⁹F NMR (PrOF NMR) spectroscopy offers a highly sensitive method for characterizing protein-protein and protein-ligand interactions.[1][2] The core principle lies in the unique properties of the fluorine-19 (¹⁹F) nucleus:
-
High NMR Sensitivity: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% of that of protons.[3]
-
Background-Free Signal: Fluorine is virtually absent in biological systems, which means that ¹⁹F NMR spectra are free from background signals that can complicate proton NMR.[2]
-
Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local electrostatic environment, spanning a range of over 400 ppm.[4] This makes it an exceptional reporter for subtle changes in protein conformation, solvent exposure, and binding events upon interaction with other molecules.[4][5]
By biosynthetically incorporating 3-F-L-Tyr into a protein of interest, the fluorine atoms act as minimally perturbative probes at specific tyrosine residues. When a partner protein binds, changes in the local environment of the fluorinated tyrosine residues at the interaction interface will cause a change in their ¹⁹F chemical shifts, a phenomenon known as Chemical Shift Perturbation (CSP). These changes can be monitored using simple 1D ¹⁹F NMR experiments to map the binding interface, determine binding affinities (Kd), and study the kinetics of the interaction.[6]
Key Applications
-
Mapping Protein-Protein Interaction Interfaces: By comparing the ¹⁹F NMR spectra of the labeled protein in its free and bound states, residues exhibiting significant chemical shift perturbations can be identified as being part of or near the interaction interface.
-
Quantifying Binding Affinity (Kd): Titrating a labeled protein with its unlabeled binding partner and monitoring the changes in the ¹⁹F chemical shifts allows for the determination of the dissociation constant (Kd), providing a quantitative measure of binding strength.[6]
-
Fragment-Based Drug Discovery: PrOF NMR is a powerful tool for screening libraries of small molecule fragments to identify binders to a protein target.[6] The simplicity and high throughput of 1D ¹⁹F NMR experiments make this an efficient primary screening method.
-
Studying Allostery and Conformational Changes: The sensitivity of the ¹⁹F probe can detect conformational changes distant from the binding site, providing insights into allosteric regulation.[3]
Data Presentation
The quantitative data derived from ¹⁹F NMR titration experiments can be summarized to determine the dissociation constant (Kd) of a protein-protein interaction.
| Parameter | Description | Typical Value Range |
| Protein Concentration | The concentration of the ¹⁹F-labeled protein should be kept constant and well below the expected Kd for accurate binding measurements. | 10 - 100 µM |
| Ligand Concentration | The concentration of the unlabeled binding partner (ligand) is varied, typically from 0 to several-fold molar excess relative to the labeled protein. | 0 - 500 µM (or higher) |
| Chemical Shift Perturbation (Δδ) | The change in the ¹⁹F chemical shift of a specific residue upon ligand binding. Plotted against the ligand concentration to generate a binding curve. | 0 - 1.0 ppm |
| Dissociation Constant (Kd) | The concentration of ligand at which 50% of the labeled protein is bound. Calculated by fitting the binding curve to a suitable binding isotherm (e.g., one-site binding model). | nM to mM |
| Linewidth Broadening | An increase in the NMR signal's linewidth can indicate changes in the dynamics of the labeled residue upon binding, particularly for interactions in the intermediate exchange regime. | Variable |
Table 1: Summary of Quantitative Data from a Typical ¹⁹F NMR Titration Experiment.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-Tyrosine into Proteins in E. coli
This protocol describes the metabolic labeling of a target protein with 3-F-L-Tyr using an E. coli expression system. The method relies on inhibiting the endogenous synthesis of aromatic amino acids and supplementing the growth media with 3-F-L-Tyr.[7]
Materials:
-
E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.
-
LB medium and M9 minimal medium.
-
Antibiotics (as required by the expression plasmid).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Glyphosate.
-
3-Fluoro-L-tyrosine (3-F-L-Tyr).
-
L-Phenylalanine and L-Tryptophan.
-
10x M9 salts, 20% Glucose, 1M MgSO₄, 1M CaCl₂ (sterile filtered).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with antibiotic, 2 mM MgSO₄, and 0.1 mM CaCl₂) in a 2.8 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes. Add sterile glyphosate to a final concentration of 1 g/L.
-
Amino Acid Supplementation: Immediately after adding glyphosate, add the following sterile amino acid solutions:
-
3-Fluoro-L-tyrosine: 50 mg/L
-
L-Phenylalanine: 50 mg/L
-
L-Tryptophan: 50 mg/L
-
-
Induction: After 20-30 minutes of incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet containing the ¹⁹F-labeled protein can be stored at -80°C until purification.
-
Purification: Purify the labeled protein using the established protocol for the unlabeled protein (e.g., affinity chromatography, ion exchange, size exclusion). Confirm the incorporation of 3-F-L-Tyr by mass spectrometry.
Protocol 2: ¹⁹F NMR Titration Experiment to Determine Binding Affinity
This protocol outlines the procedure for a typical ¹⁹F NMR titration experiment to study a protein-protein interaction.
Materials:
-
Purified ¹⁹F-labeled protein (Protein A).
-
Purified unlabeled binding partner (Protein B).
-
NMR Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
D₂O for field-frequency lock.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a sample of ¹⁹F-labeled Protein A at a suitable concentration (e.g., 50 µM) in NMR buffer containing 10% D₂O. Prepare a concentrated stock solution of the unlabeled Protein B in the same NMR buffer.
-
Acquire Initial Spectrum: Transfer the Protein A sample to an NMR tube and acquire a 1D ¹⁹F NMR spectrum. This will serve as the reference (free) state. Ensure the spectrometer is properly tuned to the ¹⁹F frequency.
-
Titration: Add a small aliquot of the concentrated Protein B stock solution to the NMR tube containing Protein A. Mix gently.
-
Acquire Spectrum: Acquire a 1D ¹⁹F NMR spectrum after each addition of Protein B.
-
Repeat: Continue the titration until the chemical shifts of the affected resonances no longer change, indicating saturation of the binding sites. This is typically at a molar ratio of Protein B to Protein A of 5:1 or higher, depending on the Kd.
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
For each titration point, determine the chemical shift of the resonances of interest.
-
Calculate the chemical shift perturbation (Δδ) for each affected resonance relative to the free state.
-
Plot Δδ as a function of the total concentration of Protein B.
-
Fit the resulting binding isotherm to a one-site binding model equation to calculate the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for protein labeling, NMR titration, and data analysis.
Caption: ¹⁹F NMR detects changes upon protein-protein interaction.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
Application Notes and Protocols for 3-fluoro-D-tyrosine in Metabolic Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-fluoro-D-tyrosine as a specialized tool for in vivo imaging of metabolic processes. Detailed protocols for its synthesis, quality control, and application in preclinical imaging are outlined to facilitate its use in research and drug development.
Introduction
This compound is an artificial amino acid analog that serves as a valuable probe for investigating amino acid transport and metabolism in vivo. Its structure, closely mimicking natural D-tyrosine, allows it to be recognized by specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers.[1][2] When labeled with fluorine-18 (¹⁸F), a positron-emitting radionuclide, [¹⁸F]-3-fluoro-D-tyrosine becomes a powerful tracer for Positron Emission Tomography (PET) imaging, enabling non-invasive visualization and quantification of altered amino acid metabolism associated with pathological conditions. The D-isomer offers unique pharmacokinetic properties, including rapid clearance from blood and reduced accumulation in non-target organs, potentially leading to improved image contrast compared to its L-isomer counterpart.[3][4]
Principle of Action
The utility of this compound as an imaging agent is primarily based on its selective transport into cells by amino acid transporters. In many cancer cells, the demand for amino acids to support rapid proliferation is elevated, leading to the upregulation of transporters like LAT1.[5][6] this compound is recognized and transported by LAT1.[3] Once inside the cell, unlike natural amino acids, this analog is not significantly incorporated into proteins, leading to its accumulation. When labeled with ¹⁸F, the positron emitted from the decay of ¹⁸F annihilates with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. The spatial and temporal distribution of these events allows for the reconstruction of an image that reflects the activity of the targeted metabolic pathway.
Applications
-
Oncology: Primarily used for the detection and staging of various cancers, including brain, breast, and lung tumors, due to the high expression of LAT1 in these malignancies.[6][7] It can aid in differentiating malignant from benign lesions and monitoring therapeutic response.[7]
-
Neurology: Potential for imaging metabolic changes in neurological disorders where amino acid transport is dysregulated.
-
Drug Development: Can be used to assess the pharmacodynamics of drugs that target amino acid metabolism or transport.
Data Presentation
Quantitative Biodistribution Data
The following tables summarize the biodistribution of L- and D-isomers of ¹⁸F-labeled 3-fluoro-α-methyl-tyrosine ([¹⁸F]FAMT) in tumor-bearing mice, expressed as percentage of injected dose per gram of tissue (%ID/g). While not identical to this compound, [¹⁸F]FAMT shares a similar core structure and transport mechanism, providing valuable comparative insights.
Table 1: Biodistribution of L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice [8]
| Organ | 5 min | 30 min | 60 min | 120 min |
| Blood | 3.51 ± 0.52 | 1.68 ± 0.21 | 1.05 ± 0.15 | 0.68 ± 0.09 |
| Tumor | 1.89 ± 0.25 | 2.98 ± 0.41 | 3.05 ± 0.45 | 2.54 ± 0.38 |
| Muscle | 1.18 ± 0.17 | 1.05 ± 0.14 | 0.93 ± 0.12 | 0.78 ± 0.10 |
| Pancreas | 10.21 ± 1.33 | 14.89 ± 1.98 | 15.20 ± 2.11 | 12.67 ± 1.75 |
| Liver | 4.32 ± 0.58 | 3.87 ± 0.51 | 3.54 ± 0.48 | 3.11 ± 0.42 |
| Kidney | 8.98 ± 1.15 | 12.34 ± 1.65 | 10.98 ± 1.49 | 8.76 ± 1.21 |
| Brain | 0.87 ± 0.12 | 0.65 ± 0.09 | 0.51 ± 0.07 | 0.39 ± 0.05 |
Data are presented as mean ± SD.
Table 2: Comparative Biodistribution of D-[¹⁸F]FAMT and L-[¹⁸F]FAMT in LS180 Tumor-Bearing Mice at 60 min post-injection [3]
| Organ | D-[¹⁸F]FAMT (%ID/g) | L-[¹⁸F]FAMT (%ID/g) |
| Blood | 0.45 ± 0.06 | 1.12 ± 0.14 |
| Tumor | 1.21 ± 0.18 | 3.15 ± 0.42 |
| Muscle | 0.39 ± 0.05 | 0.98 ± 0.13 |
| Pancreas | 1.89 ± 0.27 | 15.87 ± 2.21 |
| Liver | 1.02 ± 0.15 | 3.68 ± 0.50 |
| Kidney | 4.56 ± 0.61 | 11.23 ± 1.55 |
| Brain | 0.15 ± 0.02 | 0.53 ± 0.07 |
Data are presented as mean ± SD.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound Uptake
Caption: LAT1-mediated antiport of this compound.
Experimental Workflow for Preclinical PET Imaging
Caption: Preclinical workflow for [¹⁸F]-3-fluoro-D-tyrosine.
Experimental Protocols
Radiosynthesis of [¹⁸F]-3-fluoro-D-tyrosine
This protocol is adapted from methods for electrophilic fluorination of tyrosine derivatives.[9][10]
Materials:
-
[¹⁸F]F₂ gas produced from a cyclotron
-
D-Tyrosine precursor (e.g., N-Boc-D-tyrosine methyl ester)
-
Anhydrous trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column
-
Mobile phase: e.g., 0.1% TFA in water/acetonitrile gradient
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve the D-tyrosine precursor in anhydrous TFA in a shielded reaction vessel.
-
Radiolabeling: Bubble the [¹⁸F]F₂ gas through the precursor solution at room temperature. The reaction time is typically short (5-15 minutes).
-
Solvent Evaporation: After the reaction, evaporate the TFA under a stream of nitrogen.
-
Hydrolysis (if necessary): If a protected precursor was used, perform hydrolysis to remove the protecting groups. For example, add hydrochloric acid and heat to remove Boc and methyl ester groups.
-
Purification:
-
Dissolve the crude product in the initial HPLC mobile phase.
-
Inject the solution onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]-3-fluoro-D-tyrosine, monitoring the radioactivity and UV absorbance.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water for injection to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute with sterile saline for injection to the desired radioactive concentration and an ethanol concentration suitable for intravenous injection (<10%).
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with a radioactivity detector. Purity should be >95%.
-
Specific Activity: Measure the total radioactivity and the mass of the product to calculate the specific activity (GBq/µmol).
-
In Vivo PET Imaging in Tumor-Bearing Mice
This protocol is a general guideline and should be adapted based on the specific scanner and animal model.[11][12]
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models)
-
[¹⁸F]-3-fluoro-D-tyrosine in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Heating pad or lamp to maintain animal body temperature
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a tail vein catheter for tracer injection.
-
-
Positioning: Position the anesthetized mouse on the scanner bed. A CT scan is typically performed first for anatomical co-registration and attenuation correction.
-
Tracer Injection: Inject a bolus of [¹⁸F]-3-fluoro-D-tyrosine (e.g., 5-10 MBq) through the tail vein catheter.
-
PET Acquisition:
-
Dynamic Imaging: Start the PET scan immediately after injection and acquire data for 60-90 minutes to assess tracer kinetics.
-
Static Imaging: Alternatively, for simpler uptake quantification, perform a static scan at a specific time point post-injection (e.g., 60 minutes).
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.
-
Cellular Uptake Assay
This protocol is for evaluating the uptake of this compound in cancer cell lines.[4][13]
Materials:
-
Cancer cell line of interest (e.g., LAT1-expressing cells)
-
Cell culture medium and supplements
-
[¹⁸F]-3-fluoro-D-tyrosine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter or gamma counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Uptake Initiation: Add the uptake buffer containing a known concentration of [¹⁸F]-3-fluoro-D-tyrosine to each well. For competition studies, pre-incubate the cells with an inhibitor (e.g., a non-radiolabeled amino acid) for a short period before adding the radiotracer.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the uptake kinetics.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate to counting vials and measure the radioactivity using a gamma counter.
-
Protein Assay: Perform a protein assay (e.g., BCA assay) on parallel wells to normalize the radioactivity counts to the amount of protein per well.
-
Data Analysis: Express the results as the percentage of added radioactivity taken up per milligram of protein.
Safety and Toxicology
The toxicological properties of this compound have not been fully investigated. The safety data sheet for 3-fluoro-L-tyrosine indicates that it is toxic if swallowed and causes skin and serious eye irritation.[5][13] It is recommended to handle this compound with appropriate personal protective equipment in a laboratory setting. For in vivo studies, the administered mass should be kept to a minimum to avoid potential pharmacological effects. Studies on other D-amino acids have not shown significant subacute toxicity when administered orally to rats.[2]
19F MRI Applications
While PET imaging with ¹⁸F-labeled this compound is the primary application, the presence of the stable ¹⁹F isotope opens the possibility for ¹⁹F Magnetic Resonance Imaging (MRI) or Spectroscopy (MRS).[14] ¹⁹F MRI offers the advantage of no background signal in biological tissues, allowing for highly specific detection of the fluorinated probe.[8] This could potentially be used for:
-
Metabolic Mapping: Spatially mapping the distribution of this compound in tumors to assess metabolic heterogeneity.
-
Monitoring Drug Effects: Observing changes in the uptake and localization of this compound in response to therapy.
However, the low in vivo concentration of the tracer and the lower sensitivity of MRI compared to PET present significant technical challenges. Further research is needed to explore the feasibility of this application.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The protocols provided are general guidelines and should be adapted and validated for specific experimental conditions. All work with radioactive materials must be conducted in compliance with institutional and national regulations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evaluation of D-amino acid levels in rat by gas chromatography-selected ion monitoring mass spectrometry: no evidence for subacute toxicity of orally fed D-proline and D-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 12. mdpi.com [mdpi.com]
- 13. LAT1-Targeting Thermoresponsive Fluorescent Polymer Probes for Cancer Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Tumor Imaging Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing 3-Fluoro-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 3-fluoro-D-tyrosine, into peptide sequences is a powerful strategy for modulating their biological activity, enhancing metabolic stability, and improving therapeutic potential. The unique physicochemical properties imparted by the fluorine atom, including its high electronegativity and the stability of the carbon-fluorine bond, can lead to peptides with improved resistance to proteolytic degradation and altered receptor binding affinities. However, these same properties can present unique challenges during purification.
These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful purification of synthetic peptides containing this compound. The primary focus is on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide purification, with additional protocols for Solid-Phase Extraction (SPE) as a complementary method for sample cleanup and enrichment.
Key Considerations for Purifying this compound Peptides
The presence of a fluorine atom on the tyrosine ring can influence the peptide's chromatographic behavior. Fluorination generally increases the hydrophobicity of the amino acid residue.[1] This increased hydrophobicity can lead to longer retention times on reversed-phase columns compared to their non-fluorinated counterparts.[1] Understanding this behavior is crucial for developing an effective purification strategy.
Data Presentation: Purification Parameters and Expected Outcomes
While specific quantitative data for every this compound-containing peptide will vary based on the overall sequence, the following tables provide representative data based on the purification of similar fluorinated and synthetic peptides. These tables are intended to serve as a guideline for expected outcomes.
Table 1: Representative RP-HPLC Purification of a this compound Containing Peptide
| Parameter | Value |
| Crude Purity | 50-70% |
| Final Purity | >95% |
| Recovery | 30-50% |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm & 280 nm |
Table 2: Representative Solid-Phase Extraction (SPE) Cleanup of a Crude this compound Peptide
| Parameter | Value |
| Sample Load | 50 mg crude peptide |
| SPE Cartridge | C18, 5g |
| Wash Solvent | 5% Acetonitrile in 0.1% TFA/Water |
| Elution Solvents | Step gradient of 10%, 20%, 30%, 40%, 50% Acetonitrile in 0.1% TFA/Water |
| Purity of Target Fraction | 70-85% |
| Recovery | >80% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a general method for the purification of a synthetic peptide containing this compound using a preparative RP-HPLC system.
1. Materials and Reagents:
-
Crude synthetic peptide containing this compound, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm, 100 Å)
-
Analytical RP-HPLC system for fraction analysis
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Degas both mobile phases by sonication or helium sparging.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at the desired flow rate.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
Time 0-5 min: Isocratic at 5% B
-
Time 5-65 min: Linear gradient from 5% to 65% B
-
Time 65-70 min: Linear gradient from 65% to 95% B (column wash)
-
Time 70-75 min: Isocratic at 95% B
-
Time 75-80 min: Linear gradient from 95% to 5% B (re-equilibration)
-
Note: This is a starting gradient and should be optimized based on the retention time of the target peptide determined from an initial analytical run.
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine and other aromatic residues).
-
Fraction Collection: Collect fractions based on the UV absorbance peaks.
5. Post-Purification Processing:
-
Fraction Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
SPE can be used as a rapid method for desalting and partially purifying crude peptides prior to RP-HPLC or for applications where high purity is not essential.
1. Materials and Reagents:
-
Crude synthetic peptide containing this compound
-
SPE cartridges (e.g., C18, 5g)
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Water
2. SPE Cartridge Conditioning:
-
Activate the C18 cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of 50% acetonitrile in water with 0.1% TFA.
-
Finally, wash the cartridge with 10 mL of water with 0.1% TFA.
3. Sample Loading:
-
Dissolve the crude peptide (e.g., 50 mg) in 1-2 mL of water with 0.1% TFA.
-
Load the sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 10 mL of 5% acetonitrile in water with 0.1% TFA to remove salts and very hydrophilic impurities.
5. Elution:
-
Elute the peptide using a stepwise gradient of increasing acetonitrile concentration. For example:
-
Elute with 10 mL of 10% acetonitrile in 0.1% TFA/water.
-
Elute with 10 mL of 20% acetonitrile in 0.1% TFA/water.
-
Continue with 30%, 40%, and 50% acetonitrile steps.
-
-
Collect each elution fraction separately.
6. Analysis and Processing:
-
Analyze the collected fractions by analytical RP-HPLC to identify the fractions containing the target peptide at the highest purity.
-
Pool the desired fractions and lyophilize.
Visualizations
Workflow for Purification of a Synthetic this compound Peptide
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Logical Relationship in RP-HPLC Method Development
Caption: Logical workflow for RP-HPLC method development for fluorinated peptide purification.
References
Application Notes and Protocols for Utilizing 3-Fluoro-D-Tyrosine in Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-fluoro-D-tyrosine as a substrate analog to investigate the kinetics of tyrosine-metabolizing enzymes. This fluorinated amino acid is a valuable tool for probing enzyme active sites, elucidating reaction mechanisms, and screening for potential inhibitors in drug discovery.
Introduction
This compound is a synthetic derivative of the amino acid D-tyrosine where a hydrogen atom on the phenolic ring is replaced by a fluorine atom. This substitution introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. These characteristics make it an excellent probe for studying the active sites of enzymes that recognize and process tyrosine. Its applications span across various enzyme families, including tyrosinases, tyrosine phenol-lyases, and protein tyrosine phosphatases. The D-isomeric form also allows for the investigation of stereospecificity in enzyme-substrate interactions.
Key Applications
-
Elucidation of Enzyme Mechanisms: The fluorine substituent serves as a sensitive reporter for changes in the electronic environment of the enzyme's active site, providing insights into catalytic mechanisms.
-
Probing Substrate Specificity: Comparing the kinetic parameters of this compound with the natural substrate, L-tyrosine, reveals the enzyme's tolerance for modifications on the phenyl ring.
-
High-Throughput Screening (HTS) for Inhibitors: It can be employed as a substrate in competitive assays to identify and characterize enzyme inhibitors.
-
Drug Development: Understanding how enzymes interact with fluorinated analogs can guide the design of novel therapeutic agents that target tyrosine-dependent pathways.[1]
Quantitative Data Summary
While specific kinetic data for this compound is not extensively reported, the following table summarizes kinetic parameters for fluorinated analogs with tyrosinase, demonstrating the impact of fluorination on enzyme activity. Researchers can use the protocols provided herein to determine the specific kinetic constants for this compound with their enzyme of interest.
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
| Agaricus bisporus (Mushroom) Tyrosinase | 4-Fluorophenol | 0.28 | 33.0 | 118 |
| Agaricus bisporus (Mushroom) Tyrosinase | 3,4-Difluorophenol | 0.95 | 42.7 | 45 |
| Streptomyces antibioticus Tyrosinase | 4-Fluorophenol | 0.12 | 19.3 | 161 |
| Streptomyces antibioticus Tyrosinase | 3,4-Difluorophenol | 0.49 | 10.1 | 21 |
| Pseudomonas putida F6 Tyrosinase | 4-Fluorophenol | 0.10 | 45.4 | 454 |
| Pseudomonas putida F6 Tyrosinase | 3,4-Difluorophenol | 0.08 | 21.7 | 271 |
Data adapted from a study on fluorophenol oxidation by various tyrosinases.[2] The kinetic properties of 3-fluoro-L-tyrosine with tyrosine phenol-lyase are reported to be very similar to those of L-tyrosine.[3]
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (K_m and V_max) for Tyrosinase with this compound
This protocol outlines a spectrophotometric assay to determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of tyrosinase using this compound as a substrate. The assay monitors the formation of the corresponding dopaquinone, which absorbs light at a specific wavelength.
Materials:
-
Purified tyrosinase (e.g., from mushroom)
-
This compound
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Spectrophotometer capable of kinetic measurements (e.g., at 475 nm for dopachrome formation)[4][5]
-
96-well microplate or quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the sodium phosphate buffer.
-
Prepare a series of substrate dilutions from the stock solution in the same buffer. A typical concentration range would be 0.1 to 5 mM.[2]
-
Prepare the tyrosinase solution at a suitable concentration in cold phosphate buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Set up the reaction mixtures: In a microplate well or cuvette, add the phosphate buffer and the this compound solution to the desired final concentrations.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).[2]
-
Initiate the reaction by adding a small volume of the tyrosinase solution to the reaction mixture and mix quickly.
-
Immediately start monitoring the absorbance at the appropriate wavelength (e.g., 475 nm) over time.[4][5] Collect data at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of dopachrome formation can be calculated using the Beer-Lambert law (ε at 475 nm for dopachrome is approximately 3600 M⁻¹cm⁻¹).[1]
-
Determine K_m and V_max by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used.
References
Application Notes and Protocols for the Synthesis of 3-Fluoro-D-Tyrosine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-fluoro-D-tyrosine, a non-canonical amino acid of significant interest in drug development. The inclusion of fluorine can enhance the metabolic stability and binding affinity of peptides and other drug candidates, while the D-configuration provides resistance to proteolytic degradation. This document outlines a chemoenzymatic approach for the synthesis of this compound, summarizes its applications, and provides detailed experimental protocols.
Introduction
Fluorinated amino acids are valuable tools in medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological properties of molecules. This compound, in particular, is a promising building block for the development of novel therapeutics, especially peptide-based drugs. Its D-enantiomeric form enhances resistance to natural proteases, thereby increasing the in vivo half-life of peptide drug candidates.[1][2][3][4]
Applications in Drug Development
The incorporation of this compound into drug candidates offers several advantages:
-
Enhanced Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer duration of action in the body.[2][3][4] This is a critical factor in improving the pharmacokinetic profile of peptide-based drugs.
-
Improved Binding Affinity and Selectivity: The fluorine atom can modulate the electronic properties and conformation of a peptide, potentially leading to stronger and more selective interactions with its biological target.
-
Probing Biological Mechanisms: Fluorinated amino acids can be used as probes to study enzyme mechanisms and protein-protein interactions due to the unique spectroscopic signature of the fluorine atom (¹⁹F-NMR).
-
Development of Novel Therapeutics: this compound can be incorporated into a wide range of therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[1]
Synthesis of this compound: A Chemoenzymatic Approach
The synthesis of this compound can be efficiently achieved through a two-step chemoenzymatic process. This method combines a chemical synthesis step to produce the racemic mixture of N-acetyl-3-fluoro-DL-tyrosine, followed by an enzymatic resolution step that selectively hydrolyzes the N-acetyl group from the D-enantiomer.
Workflow for the Synthesis of this compound
Caption: Chemoenzymatic synthesis workflow for this compound.
Data Presentation
Table 1: Quantitative Data for Enzymatic Resolution of N-Acetyl-DL-Amino Acids
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| D-aminoacylase | N-Acetyl-DL-tyrosine | D-Tyrosine | ~93-96 | >99 | [5] |
| Penicillin G Acylase | N-Phenylacetyl-DL-3,5-difluorophenylalanine | D-3,5-Difluorophenylalanine | ~50 (kinetic resolution) | >99 | [6] |
| D-amino acid dehydrogenase | Phenylpyruvic acid | D-Phenylalanine | >95 | >99 | [7][8] |
Table 2: Comparison of Antimicrobial Peptide (AMP) Activity with and without D-Amino Acid Substitution
| Peptide | Target Organism | MIC (µM) (L-form) | MIC (µM) (D-form) | Fold Improvement | Reference |
| Polybia-CP | E. coli | 64 | 32 | 2 | [9] |
| Polybia-CP | S. aureus | 16 | 8 | 2 | [9] |
| R4F4 | E. coli | 12.5 | 6.25 | 2 | [2] |
| R4F4 | S. aureus | 6.25 | 3.12 | 2 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-3-fluoro-DL-tyrosine
This protocol is adapted from standard procedures for the fluorination and N-acetylation of tyrosine.[5][10]
Materials:
-
L-Tyrosine
-
Selectfluor™
-
Acetic Anhydride
-
Acetic Acid
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Fluorination of L-Tyrosine:
-
Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add Selectfluor™ in portions at room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture to isolate 3-fluoro-L-tyrosine.
-
-
Racemization of 3-Fluoro-L-tyrosine:
-
Racemization can be achieved by heating the 3-fluoro-L-tyrosine in an acidic or basic solution.
-
-
N-Acetylation of 3-Fluoro-DL-tyrosine:
-
Dissolve 3-fluoro-DL-tyrosine in glacial acetic acid.
-
Add acetic anhydride and heat the mixture under reflux for several hours.
-
Cool the reaction mixture and precipitate the product by adding water.
-
Filter, wash with cold water, and dry the crude N-acetyl-3-fluoro-DL-tyrosine.
-
Protocol 2: Enzymatic Resolution of N-Acetyl-3-fluoro-DL-tyrosine
This protocol is based on the enzymatic resolution of N-acetyl-DL-tyrosine using a D-aminoacylase.[5]
Materials:
-
N-Acetyl-3-fluoro-DL-tyrosine
-
Immobilized D-aminoacylase
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium Hydroxide (1 M) for pH adjustment
-
Ion-exchange chromatography column
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-3-fluoro-DL-tyrosine in the phosphate buffer to a desired concentration (e.g., 0.5 M).
-
Adjust the pH to the optimal range for the D-aminoacylase (typically 7.0-8.0) using 1 M NaOH.
-
Add the immobilized D-aminoacylase to the solution and incubate at the optimal temperature (e.g., 37-50 °C) with gentle stirring.
-
Monitor the reaction progress by measuring the consumption of NaOH (as the reaction produces a carboxylic acid) or by HPLC analysis.
-
-
Separation and Purification:
-
Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
The resulting solution contains this compound and N-acetyl-3-fluoro-L-tyrosine.
-
Separate the two compounds using ion-exchange chromatography. This compound will bind to a cation-exchange resin, while the N-acetylated L-enantiomer will not.
-
Elute the this compound from the column, concentrate the solution, and crystallize the final product.
-
Protocol 3: Chiral HPLC Analysis of 3-Fluoro-DL-tyrosine
Materials:
-
3-Fluoro-DL-tyrosine sample
-
Chiral HPLC column (e.g., Crownpak CR(+))
-
HPLC grade solvents (e.g., acetonitrile, water, perchloric acid)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of aqueous perchloric acid (pH 1.0-2.0) and methanol.
-
Sample Preparation: Dissolve a small amount of the 3-fluoro-DL-tyrosine sample in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis at a constant flow rate and temperature.
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 275 nm).
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Signaling Pathway and Mechanism of Action
Mechanism of D-Amino Acid-Containing Peptides in Evading Proteolytic Degradation
Caption: D-amino acid incorporation enhances peptide stability by preventing protease recognition.
Conclusion
The chemoenzymatic synthesis of this compound provides an efficient route to this valuable building block for drug development. The incorporation of this compound into peptide-based therapeutics is a promising strategy to enhance their metabolic stability and potentially improve their efficacy and selectivity. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the synthesis and application of this and other D-amino acids in their drug discovery and development programs.
References
- 1. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-D-Tyrosine Peptide Synthesis
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of peptides containing 3-fluoro-D-tyrosine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing a low coupling yield or incomplete reaction when incorporating Fmoc-3-fluoro-D-tyrosine. What steps can I take to improve it?
Answer:
Low coupling efficiency is a common challenge when working with sterically hindered or electronically modified amino acids like this compound. The electron-withdrawing effect of the fluorine atom can slightly deactivate the carboxyl group, and peptide aggregation on the resin can block reactive sites. Here are several strategies to enhance coupling efficiency:
-
Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to more potent onium-salt-based reagents like HATU, HCTU, or COMU, which are known to overcome steric hindrance and improve reaction kinetics.
-
Increase Reaction Time and Equivalents: Double the coupling time from the standard 1-2 hours to 2-4 hours. You can also increase the equivalents of the amino acid and coupling reagent from 3-4 eq. to 5 eq.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid. Monitor completion with a Kaiser test.
-
Use Elevated Temperatures: Microwave-assisted SPPS can provide the energy needed to overcome the activation barrier for difficult couplings. If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be effective.
-
Change the Solvent: If peptide aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[1] Alternatively, adding a small percentage of DMSO to the DMF can help disrupt secondary structures.[2]
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Recommended Use |
| HBTU/DIPEA | Aminium | Standard, cost-effective. | Good for routine couplings, may be insufficient for hindered residues. |
| HATU/DIPEA or Collidine | Aminium | Highly efficient, less racemization than HBTU, especially with collidine as the base. | Recommended for hindered amino acids like this compound. |
| HCTU/DIPEA | Aminium | Similar to HATU but more stable and cost-effective. | Excellent first choice for overcoming difficult couplings. |
| COMU/DIPEA | Urionium | Extremely powerful and fast-acting. | Use for the most challenging sequences where other reagents fail. |
Question 2: My peptide is showing significant aggregation on the solid support after several coupling cycles. How can I mitigate this?
Answer:
Peptide aggregation is a sequence-dependent problem that can be exacerbated by hydrophobic residues. It physically prevents reagents from reaching the N-terminus of the growing peptide chain, leading to truncated sequences.
-
Solvent Choice: As mentioned, switching the primary solvent from DMF to NMP is a highly effective first step.[1]
-
Disruptive Additives: Adding "magic mixture" (a combination of ethylene carbonate, nonionic detergents, and chaotropic salts) to the coupling reaction can help break up hydrogen bonds that lead to aggregation.
-
Backbone Protection: If the sequence allows, incorporating a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can temporarily disrupt the peptide backbone structure, preventing aggregation. The native structure is restored during the final acid cleavage.
Question 3: My final product shows impurities that are difficult to separate by HPLC. What are the likely side reactions and how can I prevent them?
Answer:
Side reactions can occur during both the cyclical deprotection/coupling steps and the final cleavage.
-
Aspartimide Formation: If your sequence contains an Asp residue, it is prone to cyclization to form an aspartimide, especially when followed by Gly, Ser, or Asn. This can be minimized by adding 1% HOBt to the piperidine deprotection solution.[2][3]
-
Racemization: While the Fmoc group generally suppresses racemization, it can still occur, particularly with hindered amino acids during the activation step.[4] Using HOAt as an additive with your coupling reagent is superior to HOBt in minimizing this side reaction.[3] Also, avoid prolonged pre-activation times and strong, non-hindered bases like DIPEA if racemization is a major issue; consider using a bulkier base like 2,4,6-collidine.
-
Incomplete Fmoc Deprotection: If aggregation is severe, the piperidine solution may not fully access the N-terminal Fmoc group. If you suspect incomplete deprotection, consider using a stronger base solution, such as 2-5% DBU in DMF, for the deprotection step.[5]
Question 4: I'm struggling to achieve good separation and purity of my this compound peptide using standard RP-HPLC protocols. What should I optimize?
Answer:
Purification is often a bottleneck in peptide synthesis.[6][7] The unique properties of your peptide require a tailored purification strategy.
-
Optimize the Gradient: Start with a broad, shallow gradient (e.g., a 1% per minute increase in acetonitrile) to get a good separation profile of your impurities. Once the retention time of your target peptide is known, you can use a much shallower gradient around that point to resolve closely eluting impurities.
-
Modify the Mobile Phase: While 0.1% TFA in water/acetonitrile is standard, it is not always optimal. For difficult separations, try using a different ion-pairing agent like 0.1% formic acid or switching to a phosphate buffer system if your peptide is stable at a different pH.
-
Change the Column Chemistry: If a standard C18 column does not provide adequate resolution, try a different stationary phase. A C8 column is less hydrophobic and may alter the elution profile, while a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the aromatic ring of the this compound.
Table 2: Key Parameters for RP-HPLC Method Optimization
| Parameter | Standard Condition | Optimization Strategy |
| Stationary Phase | C18 Silica | Try C8 (less hydrophobic) or Phenyl-Hexyl (alternative selectivity). |
| Mobile Phase A | 0.1% TFA in Water | Try 0.1% Formic Acid or an ammonium acetate buffer system. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Can be substituted with Methanol for different selectivity. |
| Gradient | Linear, 5-65% B over 30 min | Use a shallow gradient (e.g., 0.5%/min) around the elution point of the target peptide. |
| Flow Rate | 1.0 mL/min (Analytical) | Adjust based on column size and particle size to maintain resolution. |
| Detection | 220 nm | Also monitor at 280 nm to specifically track aromatic-containing peptides. |
Frequently Asked Questions (FAQs)
Q: Does the phenolic hydroxyl group of this compound need to be protected during Fmoc-SPPS?
A: Generally, no. The electron-withdrawing fluorine atom reduces the nucleophilicity of the hydroxyl group, making it less susceptible to side reactions like O-acylation compared to standard tyrosine. For most syntheses, using Fmoc-3-fluoro-D-tyrosine-OH without side-chain protection is successful and simplifies the process. However, for particularly long or complex syntheses where forcing conditions are repeatedly used, protecting the hydroxyl group with a standard tert-butyl (tBu) group may be considered to eliminate any potential for side reactions.
Q: Are there special considerations for the final cleavage and deprotection of peptides containing this compound?
A: No special conditions are typically required. The bond between the fluorine and the aromatic ring is stable to standard cleavage conditions. A standard cleavage cocktail, such as 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water, is effective for cleaving the peptide from the resin and removing common acid-labile side-chain protecting groups.[8] The TIS acts as a scavenger to prevent reactive cations from modifying sensitive residues. The reaction is typically run for 2-3 hours at room temperature.
Q: How does the incorporation of this compound affect the properties of the final peptide?
A: Replacing a standard tyrosine with this compound can significantly impact the peptide's biological and chemical properties.[9]
-
Altered pKa: The fluorine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can alter hydrogen bonding capabilities within a protein-ligand binding pocket.
-
Modified Electronics: The C-F bond introduces a strong dipole moment and alters the electronic nature of the aromatic ring, which can influence receptor binding interactions.
-
Enzymatic Resistance: Fluorinated peptides can show increased resistance to enzymatic degradation by proteases or phosphatases, potentially increasing their in vivo half-life.[9]
-
Structural Probes: The ¹⁹F atom provides a unique spectroscopic handle for NMR studies, allowing for detailed investigation of peptide conformation and binding without interference from other signals.
Experimental Protocols
Protocol 1: Automated SPPS Cycle for Incorporating Fmoc-3-fluoro-D-tyrosine-OH
This protocol outlines a robust cycle for an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles).
-
Coupling of Fmoc-3-fluoro-D-tyrosine-OH:
-
In a separate vial, pre-activate Fmoc-3-fluoro-D-tyrosine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (repeat step 4).
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Protocol 2: Final Cleavage and Peptide Precipitation
-
Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. (Caution: Work in a well-ventilated fume hood and wear appropriate PPE).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis) while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for low coupling efficiency in SPPS.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of 3-fluoro-D-tyrosine incorporation into proteins
Welcome to the technical support center for improving the incorporation of 3-fluoro-D-tyrosine (3-FD-Tyr) into proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Protein Yield | 1. Toxicity of 3-FD-Tyr or its precursors: High concentrations of fluorinated compounds can be toxic to expression hosts like E. coli.[1][2] 2. Suboptimal expression conditions: Incubation temperature, induction time, and media composition can significantly impact protein expression.[1][3] 3. Metabolic burden: Overexpression of the target protein and/or the orthogonal translation machinery can stress the host cells. | 1. Optimize 3-FD-Tyr concentration: Perform a titration experiment to find the optimal concentration that balances incorporation efficiency and cell viability. Start with a lower concentration (e.g., 50 mg/L) and gradually increase it.[4] 2. Adjust expression conditions: Lower the induction temperature (e.g., 18-20°C) and extend the expression time (16-20 hours) to improve protein folding and reduce toxicity.[3][4] Ensure the minimal media is properly supplemented.[3] 3. Use a less stringent promoter or a lower copy number plasmid for the expression of your target protein. |
| Low Incorporation Efficiency of 3-FD-Tyr | 1. Competition with endogenous L-tyrosine: The native aminoacyl-tRNA synthetase (TyrRS) can outcompete the engineered synthetase for the tRNA, or the endogenous TyrRS may have a low affinity for 3-FD-Tyr.[1][5] 2. Inefficient orthogonal synthetase/tRNA pair: The engineered aminoacyl-tRNA synthetase (aaRS) may not be sufficiently active or specific for 3-FD-Tyr.[6][7] 3. Insufficient intracellular concentration of 3-FD-Tyr: Poor uptake of the amino acid from the media can limit its availability for protein synthesis.[8] 4. Codon context effects: The efficiency of suppression of the amber (UAG) codon can be influenced by the surrounding nucleotide sequence. | 1. Inhibit endogenous tyrosine synthesis: Use a tyrosine auxotrophic E. coli strain (e.g., DL39(DE3)) or add glyphosate to the minimal media to block the shikimate pathway.[1][3] 2. Use an optimized orthogonal system: Employ an aaRS that has been specifically evolved for high efficiency and specificity with fluorinated tyrosines.[6][9][10] Consider using an improved tRNA suppressor, such as one with mutations in the anticodon loop (e.g., G34C/G37A).[7] 3. Increase 3-FD-Tyr concentration in the media or consider co-expressing enzymes like tyrosine phenol lyase to synthesize fluorotyrosine in vivo from less expensive precursors like 3-fluorophenol.[1][11] 4. Test different amber codon locations within your gene of interest if possible, as some positions may be more amenable to efficient suppression. |
| High Levels of Truncated Protein | 1. Inefficient suppression of the stop codon: The release factor (RF1) can compete with the suppressor tRNA at the UAG codon, leading to premature termination of translation.[12][13] 2. Low concentration of aminoacylated suppressor tRNA: This can be due to inefficient charging of the tRNA by the orthogonal synthetase or a low intracellular concentration of 3-FD-Tyr. | 1. Use a genetically modified E. coli strain where the gene for Release Factor 1 (prfA) has been deleted and all UAG codons have been replaced with UAA.[12][13] 2. Ensure optimal performance of your orthogonal system: Verify the activity of your engineered synthetase and optimize the concentration of 3-FD-Tyr in the growth media. |
| No Protein Expression Detected | 1. Plasmid or construct issues: Errors in the plasmid sequence, such as a frameshift mutation or incorrect codon, can prevent protein expression. 2. Cell viability issues: Extreme toxicity from the non-canonical amino acid or other additives may have killed the expression host. | 1. Sequence verify your plasmid constructs to ensure the gene of interest and the orthogonal system components are correct. 2. Perform a viability assay on your expression host under the planned experimental conditions (e.g., with and without 3-FD-Tyr and other additives) to assess toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into proteins?
A1: The incorporation of this compound, a non-canonical amino acid (ncAA), relies on hijacking the cell's translational machinery. This is typically achieved through one of two main methods:
-
Metabolic Labeling: In this approach, a host organism that is auxotrophic for tyrosine (unable to synthesize it) is grown in a medium where natural tyrosine is replaced with 3-fluoro-L-tyrosine. The endogenous protein synthesis machinery then incorporates the fluorinated analog in place of tyrosine.[1] Note that this method is generally more applicable to L-isomers.
-
Genetic Code Expansion: This more precise method uses an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[12][14] This engineered synthetase specifically recognizes 3-FD-Tyr and charges it onto an engineered suppressor tRNA, which in turn recognizes a "blank" codon (typically the amber stop codon, UAG) that has been introduced at the desired site in the gene of interest. This allows for site-specific incorporation.[14]
Q2: Which E. coli strain is best suited for 3-FD-Tyr incorporation?
A2: The choice of E. coli strain is critical. For metabolic labeling, a tyrosine auxotrophic strain such as DL39(DE3) is often used to prevent competition from endogenous tyrosine.[1] For genetic code expansion using amber suppression, strains with a modified genome, such as those with the Release Factor 1 gene (prfA) deleted, can significantly reduce truncation products and improve the yield of the full-length protein.[12][13]
Q3: How can I quantify the incorporation yield of 3-FD-Tyr?
A3: The incorporation efficiency can be quantified using several analytical techniques:
-
Mass Spectrometry (MS): Intact protein mass analysis or analysis of digested peptide fragments by LC-MS can accurately determine the mass shift corresponding to the incorporation of 3-FD-Tyr, allowing for quantification of the incorporation percentage.[1]
-
¹⁹F Nuclear Magnetic Resonance (NMR): Since fluorine is not naturally present in biological systems, ¹⁹F NMR provides a background-free method to observe and quantify the incorporated 3-FD-Tyr.[1][3] The integral of the ¹⁹F signal can be compared to a known standard to determine the concentration of the labeled protein.
Q4: Is it possible to produce 3-fluorotyrosine within the E. coli cells instead of adding it to the media?
A4: Yes, it is possible to engineer cells for the in vivo biosynthesis of fluorotyrosine.[11] This can be a cost-effective alternative to purchasing expensive fluorinated amino acids. One approach involves expressing an enzyme like tyrosine phenol lyase (TPL), which can synthesize fluorotyrosine from inexpensive and readily available precursors such as 3-fluorophenol.[1][11]
Q5: What are the typical concentrations of supplements needed for incorporation in E. coli?
A5: The optimal concentrations can vary depending on the specific protein and expression system. However, a good starting point based on established protocols is as follows:
| Supplement | Typical Concentration | Purpose | Reference |
| 3-Fluoro-L-tyrosine | 50 mg/L | ncAA for incorporation | [3] |
| Glyphosate | 1 g/L | Inhibits endogenous aromatic amino acid synthesis | [3] |
| L-phenylalanine | 50 mg/L | Supplementation for auxotrophic needs | [3] |
| L-tryptophan | 50 mg/L | Supplementation for auxotrophic needs | [3] |
| IPTG | 0.5 mM | Inducer for protein expression | [3] |
Experimental Protocols
Protocol 1: 3-Fluoro-L-Tyrosine Incorporation in E. coli using Glyphosate
This protocol is adapted for the general metabolic labeling of a target protein with 3-fluoro-L-tyrosine in a non-auxotrophic E. coli strain like BL21(DE3).
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
LB-Agar plates with appropriate antibiotic.
-
10x M9 salts solution.
-
Minimal media.
-
NH₄Cl (or ¹⁵NH₄Cl for isotopic labeling).
-
3-Fluoro-L-tyrosine, L-phenylalanine, L-tryptophan.
-
Glyphosate.
-
IPTG.
Procedure:
-
Day 0: Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-Agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Day 1: Starter Culture and Main Culture Growth:
-
Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C.
-
Prepare 1 L of minimal media in a 2.8 L baffled flask.
-
Inoculate the minimal media with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.[3] This typically takes 4.5-6 hours.
-
-
Inhibition and Induction:
-
Once the OD₆₀₀ reaches 0.6, reduce the shaker temperature to 18°C and let the culture adapt for 1 hour.
-
Add the following supplements:
-
1 g glyphosate
-
50 mg 3-Fluoro-L-tyrosine
-
50 mg L-phenylalanine
-
50 mg L-tryptophan
-
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]
-
-
Day 2: Harvest:
-
Incubate the culture at 18°C for 18-20 hours with shaking.
-
Harvest the cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C until purification.
-
Visualizations
Experimental Workflow for 3-F-Tyr Incorporation
Caption: Workflow for metabolic incorporation of 3-fluoro-tyrosine in E. coli.
Logic Diagram for Troubleshooting Low Incorporation
Caption: Troubleshooting logic for low this compound incorporation yield.
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-Tyrosine Induces Cytotoxic Misregulation of Metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00655F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Fluoro-D-Tyrosine in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 3-fluoro-D-tyrosine in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice for handling and experimentation.
Troubleshooting Guides
Problem 1: My this compound solution is cloudy or has formed a precipitate.
Symptoms:
-
The solution appears hazy or contains visible solid particles immediately after preparation or after a period of storage.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Solubility at Neutral pH | Similar to unmodified L-tyrosine, this compound has very low solubility in aqueous solutions at or near neutral pH.[1] | Prepare concentrated stock solutions by dissolving the powder in either acidic (pH < 2) or alkaline (pH > 9) conditions before diluting into your final buffer. A small amount of 1M HCl or 1M NaOH can be used to facilitate dissolution. |
| "Salting Out" Effect | High concentrations of salts in your buffer can reduce the solubility of the amino acid, causing it to precipitate. | If possible, reduce the salt concentration of your buffer. Alternatively, determine the maximum soluble concentration of this compound in your specific high-salt buffer before proceeding with experiments. |
| Co-precipitation in Complex Media | In nutrient-rich solutions like cell culture media, tyrosine and its derivatives can co-precipitate with other components, especially other amino acids.[1] | Prepare a separate, highly concentrated stock solution of this compound and add it to your final medium just before use. For cell culture, consider using more soluble dipeptide versions if available and suitable for your application. |
Problem 2: The solution has turned yellow or brown.
Symptoms:
-
An initially colorless solution of this compound develops a yellow or brown tint over time.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Oxidation | The phenolic ring of tyrosine is susceptible to oxidation, which can form colored polymeric products. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[2][3] | Always prepare solutions fresh. If storage is necessary, purge the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store frozen and protected from light.[4] |
| Photodegradation | Aromatic compounds, including fluorinated phenols which are structurally related to this compound, can degrade upon exposure to UV or even ambient light.[5] | Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4][6] |
| Reaction with Media Components | In complex media containing reducing sugars, a non-enzymatic browning (Maillard reaction) can occur, especially if the solution is heated or stored for extended periods. | Add sterile-filtered this compound to your final medium as the last step and use it promptly. Avoid long-term storage of this compound in complete, complex media. |
Problem 3: I am seeing inconsistent results or a loss of biological activity.
Symptoms:
-
Experiments show poor reproducibility.
-
The expected biological or chemical activity of the compound diminishes over time.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Chemical Degradation | The compound is likely degrading in your solution due to one or more of the factors mentioned above (pH, light, oxidation). | Strictly adhere to recommended storage and handling procedures. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture upon opening.[4] |
| Interaction with Metal Ions | Metal ions such as Cu²⁺ and Fe³⁺ can bind to tyrosine and may catalyze its oxidation or otherwise interfere with its function.[7][8][9][10][11] | If your buffer or medium contains metal ions, be aware of potential interactions. If permissible for your experiment, the addition of a chelating agent like EDTA can sequester metal ions and prevent them from reacting.[8] |
| Inaccurate Concentration | If partial precipitation has occurred, the actual concentration of this compound in the supernatant will be lower than calculated. | Always visually inspect your solution for clarity before use. If in doubt, centrifuge the solution and measure the concentration of the supernatant via UV spectroscopy or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my this compound, both as a solid and in solution? A1:
-
Solid: Store the lyophilized powder at 2-8°C, protected from light.[6]
-
Solution: For long-term storage, stock solutions should be aliquoted into single-use vials, protected from light, and stored at -20°C or ideally -80°C.[4] Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound? A2: The pH of the solution is a critical factor. Solubility is significantly higher at pH values below 2 or above 9. Chemically, the phenolate form (present at higher pH) is more susceptible to oxidation.[12] The rate of photodegradation of related fluorophenols also increases with pH.[5] Therefore, for storage, a slightly acidic pH may offer better chemical stability, but this must be balanced with solubility requirements.
Q3: What are the likely degradation products of this compound? A3: Based on the chemistry of tyrosine, the primary degradation products are expected to be from oxidation. This includes the formation of a cross-linked dimer (di-fluorodityrosine) and various hydroxylated species on the aromatic ring.[2][3] Under harsh conditions like strong UV exposure, cleavage of the aromatic ring is also possible.[5]
Q4: What analytical techniques can I use to check if my solution has degraded? A4:
-
HPLC with UV Detection: This is the most reliable method to quantify the parent compound and detect the appearance of degradation products as new peaks in the chromatogram.
-
LC-MS: This technique can be used to identify the mass of any degradation products, which helps in elucidating the degradation pathway.[13][14]
-
Fluorescence Spectroscopy: As tyrosine is fluorescent, changes in the emission spectrum can indicate modification or degradation. The formation of dityrosine, a common oxidation product, is also fluorescent and can be monitored.[2][13][15]
Data Presentation
Table 1: Solubility and Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, Protect from light | Standard for solid amino acids. |
| Solution Storage (Long-term) | -20°C or -80°C, Aliquoted, Protected from light | Minimizes chemical degradation and oxidation.[4] |
| Optimal pH for Dissolving | < 2 or > 9 | Maximizes solubility. |
| Working pH Range | Application-dependent | Be aware of low solubility at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a Stable Concentrated Stock Solution
-
Weighing: Accurately weigh the desired mass of this compound powder.
-
Initial Suspension: Add approximately 70% of the final desired volume of high-purity water. The powder will form a suspension.
-
Solubilization: While stirring, add 1M HCl dropwise until the solid is fully dissolved (for an acidic stock) OR add 1M NaOH dropwise (for an alkaline stock).
-
Final Volume: Adjust the volume to 100% with high-purity water.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense into single-use, sterile, amber or foil-wrapped tubes and store at -20°C or -80°C.
Protocol 2: A General HPLC Method for Stability Analysis
This method serves as a starting point and may require optimization for your specific instrumentation and buffer systems.
-
Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with 95% Water / 5% Acetonitrile / 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 275 nm.
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound.
-
At specified time points, inject an aliquot of the solution being tested for stability.
-
Monitor the decrease in the peak area of the this compound peak and the emergence of new peaks, which indicate degradation products.
-
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Logical relationships between stability issues, their causes, and preventative solutions.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Tyrosine Modification Enhances Metal Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of metal ions on the activity of protein tyrosine phosphatase VHR: highly potent and reversible oxidative inactivation by Cu2+ ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent methodological advances in the mass spectrometric analysis of free and protein-associated 3-nitrotyrosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on fluorescence of tyrosine, tryptophan and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹⁹F NMR for 3-Fluoro-D-Tyrosine Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ¹⁹F NMR experiments for proteins labeled with 3-fluoro-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR a valuable tool for studying proteins labeled with this compound?
A1: ¹⁹F NMR is a powerful technique for studying labeled proteins for several key reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR.[1][2]
-
No Background Signal: Fluorine is virtually absent in biological systems, which means there are no background signals to interfere with the detection of the labeled protein.[1][2][3][4]
-
Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, spanning a range of over 400 ppm.[1][2] This sensitivity allows for the detection of subtle conformational changes, ligand binding, and protein-protein interactions.[1][3][5]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the tyrosine ring is a relatively small change and generally has a minimal effect on the protein's structure and function.[2][3]
Q2: What are the common methods for incorporating this compound into proteins?
A2: The most common method is biosynthetic incorporation in E. coli. This involves growing an expression strain in a minimal medium and supplementing it with this compound. To enhance incorporation efficiency, glyphosate is often added to inhibit the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids.[2] Another approach involves cell-free protein synthesis, which offers high control over labeling but may result in lower yields.
Q3: What are the typical ¹⁹F chemical shift ranges for this compound in a protein?
A3: The chemical shift of this compound incorporated into a protein is sensitive to its local environment. Generally, the signals for 3-fluoro-L-tyrosine are observed in the range of -110 to -130 ppm, and the chemical shift is sensitive to the protonation state of the phenol group.[6]
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁹F NMR experiments with this compound labeled proteins.
Issue 1: Low Signal-to-Noise Ratio
A weak signal can be a significant hurdle in acquiring high-quality data.
| Potential Cause | Troubleshooting Step |
| Low Labeling Efficiency | Verify the incorporation of this compound using mass spectrometry. Optimize the labeling protocol by adjusting the concentration of this compound and glyphosate. Ensure complete removal of unlabeled tyrosine from the growth media.[5] |
| Low Protein Concentration | Concentrate the protein sample. Typical concentrations for ¹⁹F NMR are in the low to mid-micromolar range (e.g., 25–100 μM).[5] |
| Suboptimal NMR Parameters | Increase the number of scans. Optimize the recycle delay based on the T1 relaxation time of the ¹⁹F nucleus. Use a cryoprobe if available to enhance sensitivity.[7] |
| Sample Precipitation/Aggregation | Visually inspect the sample for precipitation. Perform dynamic light scattering (DLS) to check for aggregation. If aggregation is present, optimize buffer conditions (pH, salt concentration, additives). |
Issue 2: Broad NMR Signals (Line Broadening)
Broad signals can obscure important details and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Chemical Exchange | Acquire spectra at different temperatures to see if the exchange rate can be shifted into the fast or slow exchange regime. |
| Protein Aggregation | As with a low signal-to-noise ratio, check for and mitigate aggregation through buffer optimization. |
| Chemical Shift Anisotropy (CSA) Relaxation | CSA is a major relaxation mechanism for ¹⁹F and is proportional to the square of the magnetic field strength.[5] Consider acquiring data at a lower field strength. For large proteins, the slow tumbling enhances CSA relaxation; trifluoromethyl tags can be an alternative as their fast rotation averages out some of the CSA.[8] |
| High Labeling Levels | High levels of fluorination (>80%) can sometimes lead to increased protein disorder and line broadening.[9] Consider fractional labeling (60-76% enrichment) to improve line widths and resolution without significant perturbation.[9][10] |
Issue 3: Unexpected or Spurious Peaks in the Spectrum
The appearance of unexpected signals can complicate spectral analysis.
| Potential Cause | Troubleshooting Step |
| Fluorinated Impurities | Sharp signals in the spectrum may indicate the presence of small, fluorinated molecules. Purify the protein sample thoroughly using size-exclusion chromatography or dialysis.[5] |
| Protein Degradation | Sharp signals could also arise from small, fluorinated peptide fragments due to proteolysis. Add protease inhibitors to the sample and handle it at low temperatures. |
| Conformational Heterogeneity | Multiple peaks per fluorine site could indicate the presence of different protein conformations in slow exchange on the NMR timescale. This can be a genuine reflection of the protein's dynamics. |
Experimental Protocols
Protocol 1: Biosynthetic Labeling of a Protein with this compound in E. coli
This protocol is adapted from established methods for aromatic amino acid labeling.[2]
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Supplementation:
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) for 18-20 hours to improve protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.
-
Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Verification: Confirm the incorporation of this compound and assess the labeling efficiency using mass spectrometry.[5]
Visualizations
Caption: Workflow for biosynthetic labeling of proteins with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
troubleshooting low radiochemical yield in 3-fluoro-D-tyrosine labeling
Welcome to the technical support center for the radiolabeling of 3-fluoro-D-tyrosine ([¹⁸F]FDT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the radiosynthesis of this important PET tracer. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation, particularly focusing on the challenge of low radiochemical yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for the nucleophilic synthesis of fluorinated D-tyrosine analogs?
A1: The radiochemical yield for fluorinated amino acid tracers can vary significantly based on the synthetic route, precursor, and reaction conditions. For derivatives like 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT), a radiolabeling yield of approximately 10% has been reported, which is similar to its L-isomer. Generally, for nucleophilic aromatic substitution on electron-rich rings, yields can be modest. A yield significantly below 10-15% might indicate suboptimal conditions that require troubleshooting.
Q2: What are the most critical factors affecting the yield in a nucleophilic [¹⁸F]fluorination reaction?
A2: Several factors are critical for a successful nucleophilic [¹⁸F]fluorination. The most important include:
-
Anhydrous Reaction Conditions: The presence of water significantly reduces the nucleophilicity of the [¹⁸F]fluoride ion by forming strong hydrogen bonds.[1][2][3] Thorough azeotropic drying of the [¹⁸F]fluoride-catalyst complex is crucial.
-
Precursor Quality: The purity and stability of the precursor molecule are paramount. Impurities can compete in the reaction or degrade the precursor, leading to lower yields and the formation of byproducts.
-
Phase Transfer Catalyst (PTC): The choice and effectiveness of the PTC (e.g., Kryptofix 2.2.2. in combination with a potassium salt, or a tetraalkylammonium salt) are vital for solubilizing the [¹⁸F]fluoride in the aprotic solvent and enhancing its reactivity.[1][4]
-
Reaction Temperature: Nucleophilic aromatic substitutions typically require elevated temperatures to proceed efficiently.[3][5][6] The optimal temperature needs to be carefully controlled to promote the reaction without degrading the precursor or the product.
Q3: Can impurities in the cyclotron target water affect my synthesis?
A3: Yes, impurities in the [¹⁸O]water used for cyclotron production of [¹⁸F]fluoride can have a significant impact on the radiochemical yield.[4][7] Metal ion contaminants, for instance, can complex with the carbonate used in the reaction, altering the pH and reducing the efficiency of the fluorination reaction.[4] It is also important to ensure that no carrier fluoride is inadvertently introduced, which would lower the specific activity of the final product.[4]
Troubleshooting Guide for Low Radiochemical Yield
This guide addresses specific issues that can lead to low radiochemical yields in the synthesis of [¹⁸F]FDT.
Issue 1: Inefficient [¹⁸F]Fluoride Activation
Q: My radiochemical yield is consistently low, and I suspect the initial [¹⁸F]fluoride activation step is inefficient. How can I troubleshoot this?
A: Inefficient activation of [¹⁸F]fluoride is a common cause of low yields. Here are the key areas to investigate:
-
Inadequate Drying: Residual water is highly detrimental.
-
Verification: Ensure your azeotropic drying process (typically with acetonitrile) is effective. This usually involves multiple additions and evaporations of acetonitrile under an inert gas stream and elevated temperature.
-
Optimization: If using an automated module, check the heating, vacuum, and gas flow parameters for the drying sequence. Ensure there are no leaks in the system that could introduce moisture.
-
-
Phase Transfer Catalyst (PTC) Problems:
-
PTC Quality: Use high-purity Kryptofix 2.2.2 (K222) and potassium carbonate or a suitable tetraalkylammonium salt. Ensure the K222 is stored under anhydrous conditions.
-
Elution Efficiency: Verify that the [¹⁸F]fluoride is efficiently eluted from the anion exchange cartridge. Incomplete elution will naturally lead to a lower amount of available radioactivity for the reaction.
-
-
Reaction Vessel and Tubing: Ensure all components of your synthesis module that come into contact with the reagents are dry and free of contaminants.
Below is a workflow to troubleshoot [¹⁸F]fluoride activation:
Issue 2: Suboptimal Nucleophilic Substitution Reaction
Q: My [¹⁸F]fluoride activation appears to be working, but the yield from the substitution reaction on my D-tyrosine precursor is still low. What should I optimize?
A: Once you have confidence in your fluoride activation, the focus shifts to the reaction conditions for the nucleophilic aromatic substitution (SNAr).
-
Precursor Integrity and Amount:
-
Purity: Use a precursor of high chemical purity, verified by techniques like NMR or mass spectrometry. Impurities can lead to side reactions.
-
Amount: The amount of precursor is a critical parameter. Too little will limit the yield, while too much can complicate purification. It's important to optimize the molar ratio of precursor to [¹⁸F]fluoride.
-
-
Reaction Temperature and Time:
-
Temperature: SNAr reactions on electron-rich aromatic rings often require high temperatures (e.g., 120-160°C).[5][6] Systematically vary the temperature to find the optimum for your specific precursor without causing degradation.
-
Time: The reaction time should also be optimized. A reaction that is too short may result in incomplete conversion, while a reaction that is too long can lead to degradation of the product.
-
-
Solvent:
| Parameter | Range for Optimization | Potential Issue if Suboptimal |
| Precursor Amount | 5 - 20 mg | Too Low: Incomplete trapping of [¹⁸F]F⁻. Too High: Difficult purification, potential for side reactions. |
| Reaction Temperature | 110 - 180 °C | Too Low: Slow or incomplete reaction. Too High: Degradation of precursor or product. |
| Reaction Time | 5 - 30 min | Too Short: Incomplete conversion. Too Long: Increased degradation and side products. |
| Solvent | DMSO, DMF, Acetonitrile | Incorrect solvent may lead to poor solubility or unfavorable reaction kinetics. |
Issue 3: Product Loss During Purification
Q: I see a good initial radiochemical conversion on my radio-TLC, but the final isolated yield is very low. Where could I be losing my product?
A: Significant product loss during workup and purification is a common problem.
-
Solid-Phase Extraction (SPE) Purification:
-
Cartridge Choice: Ensure you are using the correct type of SPE cartridge (e.g., reverse-phase, ion-exchange) for your compound and that it is properly conditioned.
-
Elution Solvents: The solvents used for loading, washing, and eluting from the SPE cartridge must be optimized. Incomplete elution is a frequent source of product loss.
-
-
HPLC Purification:
-
Column Adsorption: The radiolabeled product may be adsorbing irreversibly to the HPLC column. This can sometimes be mitigated by altering the mobile phase composition (e.g., pH, organic modifier).
-
Peak Tailing/Broadening: Poor peak shape can lead to the collection of a broad fraction, which may include impurities and result in a lower final specific activity and yield upon reformulation.
-
System Suitability: Ensure your HPLC system is performing correctly. Check for leaks, pressure fluctuations, and ensure the mobile phase is properly degassed.
-
Experimental Protocols
Note: The following is a generalized protocol for the nucleophilic radiosynthesis of a fluorinated tyrosine analog. It is based on common procedures for similar compounds and should be adapted and optimized for the specific precursor used for this compound.
Generalized Protocol for Automated Synthesis of [¹⁸F]FDT
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The cartridge is then eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture into the reaction vessel.
-
-
Azeotropic Drying:
-
The [¹⁸F]F⁻/K222/K₂CO₃ mixture is dried by heating (e.g., 110-120°C) under a stream of inert gas (nitrogen or argon) or vacuum.
-
Anhydrous acetonitrile is added and evaporated two to three times to ensure the complex is free of water.
-
-
Nucleophilic Fluorination:
-
The protected D-tyrosine precursor (with a suitable leaving group, e.g., nitro or trimethylammonium) is dissolved in an anhydrous aprotic solvent (e.g., DMSO).
-
The precursor solution is added to the dried [¹⁸F]F⁻/K222/K₂CO₃ complex in the reaction vessel.
-
The reaction mixture is heated to the optimized temperature (e.g., 140-160°C) for the optimized duration (e.g., 10-20 minutes).
-
-
Deprotection:
-
After the labeling reaction, the protecting groups on the amino acid are removed. This is typically achieved by adding a strong acid (e.g., HCl) and heating.
-
-
Purification:
-
The crude reaction mixture is passed through a series of SPE cartridges to remove major impurities.
-
The partially purified product is then injected onto a semi-preparative HPLC system for final purification.
-
The fraction corresponding to the [¹⁸F]FDT product is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter into a final product vial.
-
| Step | Key Parameters | Typical Values |
| 1. Elution | K222 / K₂CO₃ amounts | 5-15 mg / 1-3 mg |
| 2. Drying | Temperature, Time | 110-120°C, 10-15 min |
| 3. Fluorination | Precursor, Temp, Time | 5-20 mg, 140-160°C, 10-20 min |
| 4. Deprotection | Acid, Temp, Time | e.g., 4M HCl, 100-120°C, 5-10 min |
| 5. HPLC | Column, Mobile Phase | C18, Acetonitrile/Water/TFA |
| 6. Formulation | Final Solvent | Sterile Saline |
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurities in the [18O]water target and their effect on the yield of an aromatic displacement reaction with [18F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
strategies to prevent racemization during 3-fluoro-D-tyrosine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 3-fluoro-D-tyrosine.
Troubleshooting Guides
Problem: Significant Racemization Detected in the Final Product
Encountering a mixture of D- and L-enantiomers in your final this compound product can be a significant setback. This guide will help you identify the potential causes and implement effective solutions to maintain the desired stereochemistry.
| Potential Cause | Recommended Solutions & Optimizations |
| Inappropriate Synthetic Strategy | For stereospecific synthesis of D-amino acids, consider enzymatic methods starting from the corresponding α-keto acid (3-fluoro-4-hydroxyphenylpyruvic acid). This approach, utilizing D-amino acid aminotransferases or dehydrogenases, often provides excellent enantioselectivity.[1][2] |
| Harsh Reaction Conditions | Temperature Control: Maintain low temperatures (e.g., 0 °C to -78 °C) during critical steps like enolate formation and alkylation when using chiral auxiliaries. Higher temperatures can provide the activation energy for epimerization.[3] pH Management: Avoid strongly basic or acidic conditions during workup and purification, as these can promote racemization of the α-proton. Use buffered solutions where appropriate. |
| Suboptimal Chiral Auxiliary | Auxiliary Selection: The choice of chiral auxiliary is crucial. For α-alkylation, Evans oxazolidinone auxiliaries are known to provide high levels of diastereoselectivity.[4] Steric Hindrance: Ensure the chiral auxiliary provides sufficient steric bulk to effectively shield one face of the prochiral center from the incoming electrophile. |
| Incorrect Reagent Stoichiometry | Base: Use the minimum effective amount of base (e.g., LDA, NaHMDS) for enolate formation. Excess base can increase the rate of racemization. Electrophile: Ensure the electrophile is added in a controlled manner to the pre-formed enolate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen non-coordinating solvents like toluene or THF for alkylation reactions. Ensure all solvents are anhydrous.[3] |
| Prolonged Reaction Times | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as it reaches completion to minimize the time the product is exposed to potentially racemizing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high enantiomeric purity?
A1: Enzymatic synthesis is often the most reliable method for producing D-amino acids with high enantiomeric excess (ee). Specifically, the use of a D-amino acid aminotransferase (DAAT) or a D-amino acid dehydrogenase (DAADH) with the corresponding α-keto acid precursor, 3-fluoro-4-hydroxyphenylpyruvic acid, can yield this compound with excellent optical purity (>99% ee).[1][2] This approach avoids the use of protecting groups and often proceeds under mild, aqueous conditions, minimizing the risk of racemization.
Q2: I am using a chiral auxiliary for an asymmetric synthesis. Which one is recommended for preparing this compound?
A2: For the asymmetric synthesis of α-amino acids, Evans oxazolidinone auxiliaries are a well-established and effective choice.[4] The general strategy involves N-acylation of the chiral auxiliary, followed by diastereoselective enolization and alkylation with a suitable electrophile for the 3-fluoro-4-hydroxybenzyl group, and finally, cleavage of the auxiliary. The stereochemical outcome is dictated by the specific Evans auxiliary used.
Q3: How can I accurately determine the enantiomeric excess (ee%) of my synthesized this compound?
A3: The most common and reliable method for determining the enantiomeric excess of amino acids is through chiral High-Performance Liquid Chromatography (HPLC).[1][5] This technique utilizes a chiral stationary phase that differentially interacts with the D- and L-enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee% can be accurately calculated. Alternatively, derivatization with a chiral reagent followed by analysis on a standard HPLC or Gas Chromatography (GC) column can be employed.[2]
Q4: Can racemization occur during the purification process?
A4: Yes, racemization can occur during purification if the conditions are not carefully controlled. Exposure to strong acids or bases, or elevated temperatures during chromatography or recrystallization, can lead to a loss of stereochemical integrity. It is advisable to use neutral or near-neutral pH conditions and to avoid excessive heat.
Q5: Are there any specific considerations for the fluorination step to avoid racemization?
A5: The timing of the fluorination step is critical. It is generally preferable to introduce the fluorine atom to the aromatic ring of a tyrosine precursor before establishing the chiral center at the α-carbon. This avoids exposing the chiral center to potentially harsh fluorinating reagents.
Quantitative Data Summary
The following table summarizes the expected enantiomeric excess for different synthetic strategies to produce chiral amino acids. While specific data for this compound is limited, the data for analogous systems provide a strong indication of the potential efficacy of each method.
| Synthetic Strategy | Key Reagents/Enzymes | Substrate | Product | Enantiomeric Excess (ee%) | Reference |
| Enzymatic Synthesis | D-amino acid aminotransferase, Alanine racemase, L-alanine dehydrogenase, Formate dehydrogenase | α-keto acids | D-amino acids | >99 | [2] |
| Asymmetric Hydrogenation | Rhodium-MonoPhos complex | Fluorinated dehydroamino acids | Fluorinated phenylalanine derivatives | >95 | [3] |
| Chiral Auxiliary (Evans) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-acyloxazolidinone | α-alkylated carboxylic acid | >98 (diastereomeric excess) | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of D-amino acids from their corresponding α-keto acids.[1][2]
Materials:
-
3-fluoro-4-hydroxyphenylpyruvic acid
-
D-amino acid aminotransferase (DAAT)
-
D-alanine (as the amino donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor for DAAT)
-
Potassium phosphate buffer (pH 8.0)
-
Pyruvate decarboxylase (for removal of pyruvate by-product)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 mM 3-fluoro-4-hydroxyphenylpyruvic acid, 100 mM D-alanine, and 0.1 mM PLP.
-
Equilibrate the reaction mixture to the optimal temperature for the chosen DAAT (typically 30-37 °C).
-
Initiate the reaction by adding the D-amino acid aminotransferase and pyruvate decarboxylase.
-
Monitor the reaction progress by HPLC, observing the formation of this compound and the consumption of the α-keto acid.
-
Once the reaction is complete, terminate it by adding an equal volume of 1 M HCl.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the this compound from the supernatant using ion-exchange chromatography.
-
Analyze the enantiomeric excess of the final product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess of this compound.[5]
Materials:
-
Synthesized this compound sample
-
D- and L-3-fluoro-tyrosine standards
-
HPLC grade methanol and water
-
Formic acid
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
Procedure:
-
Prepare a mobile phase of methanol/water with 0.1% formic acid. The exact ratio should be optimized for the specific column used.
-
Dissolve the this compound sample and the D- and L-standards in the mobile phase to a concentration of approximately 1 mg/mL.
-
Set the HPLC column temperature (e.g., 25 °C) and flow rate (e.g., 1 mL/min).
-
Inject the L- and D-standards individually to determine their retention times.
-
Inject a mixture of the D- and L-standards to ensure baseline separation.
-
Inject the synthesized sample.
-
Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee% = [|Area(D) - Area(L)| / (Area(D) + Area(L))] x 100.
Visualizations
Caption: High-level workflows for enzymatic and chiral auxiliary-based synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing high racemization in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
improving the solubility of peptides containing 3-fluoro-D-tyrosine
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing 3-fluoro-D-tyrosine. The inclusion of this non-canonical, fluorinated amino acid often increases hydrophobicity, which can lead to significant solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound not dissolving in aqueous buffers?
A1: The poor aqueous solubility is likely due to the hydrophobic nature of the this compound residue.[1] Fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain.[1] This increased hydrophobicity can promote intermolecular aggregation and precipitation in aqueous solutions, a common issue for peptides with a high content of non-polar residues.[2][3]
Q2: What is the very first step I should take when trying to dissolve a new peptide?
A2: Always perform a small-scale solubility test with a tiny aliquot of the peptide to avoid risking the entire sample.[4][5][6] The recommended starting solvent for most peptides is sterile, distilled water.[2][5] If the peptide does not dissolve, you will need to move on to other strategies based on the peptide's overall charge and hydrophobicity.
Q3: How does the overall charge of my peptide affect its solubility?
A3: A peptide's net charge significantly influences its solubility. Peptides are most soluble at a pH far from their isoelectric point (pI), where they carry a net positive or negative charge, leading to electrostatic repulsion between molecules that prevents aggregation.[7][8] Conversely, peptides are least soluble at their pI, where the net charge is zero.[8]
-
Basic Peptides (Net Positive Charge): These are generally more soluble in acidic solutions (e.g., 10% acetic acid).[4][9][10]
-
Acidic Peptides (Net Negative Charge): These are typically more soluble in basic solutions (e.g., 0.1M ammonium bicarbonate).[4][5][9]
Q4: Can sonication or heating be used to improve solubility?
A4: Yes, both methods can help. Sonication uses ultrasonic waves to break apart peptide aggregates and enhance dissolution.[2][4][9] Gentle warming (e.g., to 40°C) can also increase the solubility of some peptides.[11][12] However, these methods should be used cautiously. Excessive sonication or heating can generate heat and potentially degrade the peptide.[2][12] It is recommended to use short bursts of sonication on ice to minimize heating.[9]
Q5: My peptide seems to aggregate over time, even after it initially dissolved. What can I do?
A5: Peptide aggregation is a common issue, especially for hydrophobic sequences.[1] To mitigate this, store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[1] If aggregation is severe, using chaotropic agents like 6 M guanidine hydrochloride during the initial dissolution may be necessary, but be aware that these agents are denaturing and may not be compatible with all biological assays.[5][9]
Troubleshooting Guide
Problem 1: Lyophilized peptide powder will not dissolve in water or standard buffer (e.g., PBS).
This is the most common issue, particularly for peptides containing hydrophobic residues like this compound.
Logical Workflow for Solubilization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. agrisera.com [agrisera.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. biobasic.com [biobasic.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: 3-Fluoro-D-Tyrosine Incorporation and Protein Aggregation
Welcome to the technical support center for addressing challenges associated with the incorporation of 3-fluoro-D-tyrosine into proteins. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome protein aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for increased protein aggregation when incorporating this compound?
A1: The incorporation of this compound can increase the propensity for protein aggregation due to two main factors originating from the fluorine atom's unique properties:
-
Increased Hydrophobicity: Fluorine is highly electronegative but does not participate in hydrogen bonding as a recipient. The C-F bond is strong and non-polarizable. When incorporated into an amino acid side chain, it can increase the local hydrophobicity. If this compound residues are exposed on the protein surface, they can create hydrophobic patches that promote intermolecular interactions, leading to aggregation.[1]
-
Altered Electronic Properties: The electron-withdrawing nature of fluorine lowers the pKa of the tyrosine hydroxyl group. This change in acidity can alter local charge distributions and disrupt native electrostatic interactions or hydrogen bonding networks that are critical for maintaining the protein's folded, soluble state.
Q2: How can I detect protein aggregation in my sample?
A2: Protein aggregation can be detected through several methods, ranging from simple visual inspection to sophisticated biophysical techniques:
-
Visual Observation: The most straightforward sign is visible precipitation or turbidity in the protein solution.[2]
-
UV-Vis Spectroscopy: An abnormally high absorbance reading at wavelengths between 300-600 nm can indicate light scattering from large aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive method to determine the size distribution of particles in a solution. The appearance of larger species or an increase in the polydispersity index (PDI) is a clear indicator of aggregation.[3][4]
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in or near the void volume of an SEC column. This can be coupled with Multi-Angle Light Scattering (SEC-MALS) for accurate quantification and molar mass determination of the aggregated species.[5]
Q3: Can thermal shift assays predict the aggregation propensity of my this compound-containing protein?
A3: Yes, a thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent high-throughput method to assess protein stability.[6][7] By measuring the protein's melting temperature (Tm), you can screen for buffer conditions, salts, or additives that enhance thermal stability. A higher Tm generally correlates with a more stable protein that is less likely to unfold and aggregate.[2] However, it's important to note that aggregation can sometimes occur from the native state, in which case thermal stabilization may not prevent it.[2] Therefore, it is recommended to use TSA in conjunction with other methods like DLS to get a complete picture.[2][8]
Troubleshooting Guides
This section addresses specific problems you may encounter. A general workflow for troubleshooting is presented below.
Caption: A logical workflow for troubleshooting protein aggregation issues.
Problem 1: My protein precipitates immediately after purification.
-
Question: I've just eluted my protein containing this compound from the chromatography column, and it has already turned cloudy. What should I do?
-
Answer & Solutions: This indicates acute instability under the current buffer conditions. The primary goal is to find a buffer that maintains solubility.
-
Check the pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least 1-1.5 units away from the calculated pI of your modified protein.[9]
-
Adjust Ionic Strength: Electrostatic interactions can contribute to aggregation. Try varying the salt concentration (e.g., NaCl or KCl) in your buffer, testing a range from 50 mM to 500 mM. Sometimes lower ionic strength is better for hydrophobic aggregation, while higher ionic strength can shield problematic charge interactions.[10]
-
Use Solubility-Enhancing Additives: Screen a panel of additives to find one that stabilizes your protein. Start with common osmolytes and amino acids.[11]
-
Problem 2: My protein looks fine after purification but aggregates during storage or concentration.
-
Question: My protein is soluble at low concentrations but precipitates when I try to concentrate it or after storing it at 4°C for a day. How can I improve its long-term stability?
-
Answer & Solutions: This is a common issue related to concentration-dependent aggregation and long-term stability.
-
Optimize Storage Temperature: While 4°C is standard, some proteins are more stable when flash-frozen in liquid nitrogen and stored at -80°C.[11] Avoid slow freezing and repeated freeze-thaw cycles.[9]
-
Add Cryoprotectants/Stabilizers: For frozen storage, add a cryoprotectant like glycerol (10-50% v/v) to your storage buffer.[9] For liquid storage, osmolytes like sucrose or trehalose can improve stability.
-
Incorporate Specific Amino Acids: Adding a mixture of L-arginine and L-glutamate (typically 50 mM each) to the buffer can significantly suppress aggregation by masking both hydrophobic and charged regions on the protein surface.[10]
-
Consider a Mild Detergent: If aggregation is driven by exposed hydrophobic patches, a low concentration of a non-ionic or zwitterionic detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help maintain solubility.[2]
-
Problem 3: The protein is completely insoluble and found in inclusion bodies.
-
Question: My expressed protein containing this compound is not in the soluble fraction and is entirely in inclusion bodies. How can I recover active protein?
-
Answer & Solutions: Recovery from inclusion bodies requires a denaturation and refolding process.
-
Solubilization: Isolate the inclusion bodies and solubilize them using a strong denaturant like 8 M Urea or 6 M Guanidinium Chloride (GdnHCl).[12] If disulfide bonds are present, include a reducing agent like DTT or β-mercaptoethanol.[12][13]
-
Refolding: The key is to remove the denaturant slowly to allow the protein to refold correctly. Common methods include:
-
Dilution: Rapidly or slowly dilute the denatured protein solution into a large volume of refolding buffer.[14][15] This keeps the protein concentration low, favoring intramolecular folding over intermolecular aggregation.[15]
-
Dialysis: Gradually exchange the denaturation buffer with refolding buffer using a dialysis cassette. This is a slower, gentler method.[13][16]
-
-
Optimize Refolding Buffer: The refolding buffer is critical. Include additives that prevent aggregation, such as L-arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione) if your protein has disulfide bonds.[13][14]
-
Quantitative Data on Anti-Aggregation Strategies
While specific data for this compound is limited, the following table, adapted from studies on general protein stability, illustrates the effectiveness of common buffer additives. These should be tested as part of your optimization screen.
| Additive Type | Example Additive | Typical Concentration | Reported Effect on Stability (Example: BSA) |
| Amino Acid | L-Arginine | 50 - 100 mM | Increased monomer content from 28.1% to 42.5% after heat stress[9] |
| Polyol | Glycerol | 10 - 50% (v/v) | Acts as a protein stabilizer and cryoprotectant[12] |
| Sugar | Sucrose / Trehalose | 0.25 - 1 M | Stabilizes native state by preferential exclusion |
| Reducing Agent | DTT / TCEP | 1 - 5 mM | Prevents aggregation from non-native disulfide bond formation[11] |
| Detergent | Tween-20 / CHAPS | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic aggregates without full denaturation[2][11] |
Experimental Protocols
Protocol 1: High-Throughput Buffer Screening using Thermal Shift Assay (TSA)
This protocol allows for the rapid screening of different buffer conditions to identify those that maximize the thermal stability (Tm) of your protein.[7][17]
Materials:
-
Purified protein containing this compound (0.1-0.2 mg/mL).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well PCR plates.
-
Real-Time PCR instrument with melt curve capability.
-
A panel of buffers with varying pH, salts, and additives.
Procedure:
-
Prepare Protein-Dye Mix: Dilute the SYPRO Orange stock to 50x in DI water. In a tube, mix your protein solution with the 50x dye to achieve a final dye concentration of 5x in the final reaction volume.[18] For a 20 µL final volume per well, you might mix 8 µL of protein (at 0.25 mg/mL), 2 µL of 50x dye, and 10 µL of 2x concentrated buffer.
-
Aliquot into Plate: Dispense 10 µL of your protein-dye mixture into each well of a 96-well PCR plate.[18]
-
Add Buffer Conditions: Add 10 µL of each 2x concentrated buffer condition to be tested into the appropriate wells. Each condition should be tested in triplicate.[18]
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 x g for 1 min) to mix the contents and remove bubbles.
-
Run Melt Curve: Place the plate in the RT-PCR instrument. Set up a melt curve protocol to heat the plate from 25°C to 95°C, increasing by 0.5°C or 1°C per minute, while continuously monitoring fluorescence.[7]
-
Analyze Data: The instrument software will generate melt curves. The melting temperature (Tm) is the midpoint of the unfolding transition. Identify the buffer conditions that result in the highest Tm, as these are the most stabilizing.[7]
Caption: Workflow for a Thermal Shift Assay (TSA) experiment.
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a method to quickly assess the aggregation state and size distribution of your protein in solution.[4]
Materials:
-
Purified protein sample (0.1 - 1.0 mg/mL).
-
Matched buffer for dilution.
-
DLS instrument and compatible cuvettes.
-
0.22 µm syringe filter.
Procedure:
-
Sample Preparation: Filter a small amount (50-100 µL) of your protein sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This removes extraneous dust and very large aggregates that can interfere with the measurement.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for 5-10 minutes.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged. The software will monitor the fluctuations in scattered light intensity over time.[4]
-
Data Analysis: The primary outputs are the average hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Monodisperse Sample: A stable, non-aggregated protein sample should show a single, narrow peak corresponding to the monomeric species and a low PDI value (typically < 0.2).
-
Aggregated Sample: An aggregated sample will show multiple peaks at larger sizes or a single broad peak with a high PDI value (> 0.3), indicating a heterogeneous mixture of species.[4]
-
Protocol 3: Refolding by Dilution
This is a general protocol for refolding a protein from solubilized inclusion bodies.[14]
Materials:
-
Solubilized protein in 8 M Urea or 6 M GdnHCl with 5 mM DTT.
-
Refolding Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.4 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
-
Stir plate and vessel.
Procedure:
-
Prepare Refolding Buffer: Prepare a large volume of ice-cold refolding buffer (typically 50-100 times the volume of your solubilized protein). Place it in a beaker or flask on a stir plate in a cold room (4°C) with gentle stirring.
-
Dilution: Using a syringe or pump, add the solubilized protein solution drop-wise to the rapidly stirring refolding buffer. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.[14]
-
Incubation: Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring to allow for proper folding and disulfide bond formation (if applicable).
-
Concentration and Purification: After incubation, concentrate the refolded protein using an appropriate method like tangential flow filtration (TFF) or ion-exchange chromatography. It is crucial to simultaneously exchange the buffer into a final, stable storage buffer without arginine.
-
Assess Refolding Success: Analyze the refolded protein for solubility (DLS), correct folding (Circular Dichroism or functional assay), and purity (SDS-PAGE).
References
- 1. benchchem.com [benchchem.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. news-medical.net [news-medical.net]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. wyatt.com [wyatt.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. jabonline.in [jabonline.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Optimizing Cleavage for Peptides with 3-Fluoro-D-Tyrosine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage and deprotection of synthetic peptides containing the modified amino acid 3-fluoro-D-tyrosine (3-F-D-Tyr).
Frequently Asked Questions (FAQs)
Q1: Is the this compound residue stable during standard TFA cleavage?
Yes, the bond between the fluorine atom and the tyrosine ring is chemically stable and not susceptible to cleavage under standard trifluoroacetic acid (TFA) conditions used in solid-phase peptide synthesis (SPPS). Aromatic fluorosulfates, which are analogous in their stability, have been shown to be stable to common cleavage cocktails, including 95% TFA.[1][2] Therefore, loss of the fluorine atom during cleavage is not a typical concern.
Q2: What is the primary concern when cleaving peptides with this compound?
The primary concern is not the stability of the 3-F-D-Tyr residue itself, but rather the protection of other sensitive amino acids in your peptide sequence (e.g., Tryptophan, Methionine, Cysteine) from modification by reactive carbocations generated during cleavage.[3][4] These carbocations are liberated from acid-labile side-chain protecting groups (like tert-butyl, tBu) and the resin linker. Scavengers are essential to "trap" these reactive species and prevent side reactions.[4]
Q3: Does the fluorine atom on the tyrosine ring affect the choice of scavengers?
The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring of the 3-F-D-Tyr residue towards electrophilic attack. This means it is less susceptible to alkylation by carbocations than a standard tyrosine residue.[4] However, the choice of scavengers should be dictated by the other sensitive residues present in your peptide sequence. If your peptide contains only 3-F-D-Tyr and no other sensitive residues, a simple, low-odor cocktail is often sufficient. If residues like Trp, Met, or Cys are present, a more robust scavenger combination is required.[3][4]
Q4: My cleavage yield is low. Is the this compound to blame?
It is unlikely that the 3-F-D-Tyr residue is the direct cause of low cleavage yield. Look for other common causes of low yield, such as:
-
Incomplete Cleavage: The cleavage time may be insufficient. While 2-3 hours is standard, highly sterically hindered peptides or certain resins may require longer exposure to the TFA cocktail.[4]
-
Peptide Precipitation Issues: The crude peptide may be soluble in the precipitation solvent (typically cold diethyl ether).[5]
-
Aggregation: The peptide may have aggregated on the resin prior to cleavage, hindering the access of the TFA cocktail.
-
Peptide Reattachment: In rare cases, the peptide can re-attach to the resin via other nucleophilic side chains if scavengers are inadequate.[5]
Q5: How do I choose the best cleavage cocktail for my 3-F-D-Tyr-containing peptide?
The optimal cocktail depends on the full sequence of your peptide. Use the table below to select a starting point for optimization. Always prepare cleavage cocktails fresh before use.[4]
Data Presentation: Comparison of Common Cleavage Cocktails
| Cocktail Name | Composition (% v/v/w) | Recommended Use Case for 3-F-D-Tyr Peptides | Advantages & Disadvantages |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Peptides containing 3-F-D-Tyr but NO other sensitive residues like Cys, Met, or Trp.[1][2] | Advantages: Low odor, simple to prepare, TIS is a very effective carbocation scavenger.[5] Disadvantages: Does not adequately protect Met from oxidation or prevent side reactions with Trp. |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | "Gold Standard" for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg alongside 3-F-D-Tyr.[1][3] | Advantages: Provides robust protection for a wide range of sensitive residues.[3] Disadvantages: Strong, unpleasant odor due to thiol scavengers. Phenol and thioanisole can be difficult to remove during purification. |
| Reagent B | 88% TFA / 5% Water / 5% Phenol / 2% TIS | An alternative for peptides with Trp or Arg that do not contain Met or Cys. | Advantages: "Odorless" alternative to cocktails containing thiols.[6] Disadvantages: Will not prevent the oxidation of methionine residues. |
Troubleshooting Guide & Experimental Protocols
Problem: HPLC/MS analysis shows unexpected adducts (+56 Da, +72 Da, etc.)
This indicates modification of sensitive residues by carbocations. The troubleshooting workflow below can help you diagnose and solve the issue.
Detailed Experimental Protocol: Test Cleavage
A small-scale test cleavage is highly recommended to optimize conditions before committing your entire batch of resin.[5]
Materials:
-
Dried peptide-resin (approx. 20 mg)
-
Cleavage Cocktail (e.g., Reagent K, freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
1.5 mL microcentrifuge tubes
-
Small reaction vessel (e.g., fritted syringe or small glass vial)
-
Shaker/rocker
-
Centrifuge
Procedure:
-
Resin Preparation: Place ~20 mg of the dried peptide-resin into a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF, then dry the resin under a stream of nitrogen.
-
Cleavage Reaction: In a well-ventilated fume hood, add 0.5 mL of the freshly prepared cleavage cocktail to the resin.[4] Seal the vessel and agitate gently at room temperature for 2-3 hours.
-
Peptide Collection: Filter the TFA solution from the resin directly into a 1.5 mL tube containing 1.3 mL of cold diethyl ether. A cloudy white precipitate should form.
-
Resin Wash: Wash the resin beads twice with a small volume of fresh TFA (0.1 mL each) and add the filtrate to the same tube of ether to maximize recovery.
-
Peptide Precipitation: Cap the tube and vortex briefly. Incubate at -20°C for at least 30 minutes.
-
Isolation: Centrifuge the tube at high speed (e.g., 12,000 x g) for 5 minutes to pellet the crude peptide.
-
Washing: Carefully decant the ether. Add 1 mL of fresh cold ether, vortex to resuspend the pellet, and centrifuge again. Repeat this wash step twice to remove residual scavengers.
-
Drying & Analysis: After the final wash, decant the ether and dry the peptide pellet under vacuum or a gentle stream of nitrogen. Reconstitute the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by RP-HPLC and Mass Spectrometry.
References
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. polypeptide.com [polypeptide.com]
Technical Support Center: Refining Purification Methods for 3-Fluoro-D-Tyrosine Labeled Compounds
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 3-fluoro-D-tyrosine (3-F-D-Tyr) labeled compounds. The following sections offer troubleshooting solutions and answers to frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of these molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound labeled compounds, helping you to identify potential causes and implement effective solutions.
| Problem / Question | Potential Causes | Recommended Solutions |
| Low yield of the desired mono-fluorinated product after synthesis. | 1. Non-regioselective fluorination: The fluorinating agent may be adding fluorine at undesired positions on the aromatic ring, creating positional isomers.[1]2. Formation of di-fluorinated species: Over-fluorination can occur, leading to the production of di-fluoro-tyrosine compounds.[1]3. Incomplete reaction: The fluorination or other synthetic steps may not have gone to completion. | 1. Optimize fluorination conditions: Lowering the reaction temperature may improve selectivity.[1]2. Vary the fluorinating reagent: The choice of reagent (e.g., Selectfluor™) is critical and its effectiveness can be solvent-dependent.[1]3. Adjust solvent polarity: Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), to improve reaction rate and selectivity.[1] |
| Difficulty separating the this compound compound from isomers or other impurities via column chromatography. | 1. Similar structural properties: The desired product and impurities (e.g., positional isomers, hydrodestannylated by-products) may have very similar polarity and size, making separation challenging.[2]2. Inappropriate stationary phase: Standard silica gel may not provide sufficient resolution.[1]3. Suboptimal mobile phase: The solvent system may not have the correct polarity to effectively separate the components.[1] | 1. Switch to a different stationary phase: Consider using alumina or a bonded-phase silica like C18 for reverse-phase chromatography.[1]2. Implement gradient elution: A gradual change in the mobile phase polarity is often more effective than an isocratic (constant polarity) elution for complex mixtures.[1]3. Utilize Preparative HPLC: For high-purity requirements, preparative HPLC offers higher resolution than standard column chromatography.[3] |
| Poor peak shape (tailing, broadening) during HPLC analysis. | 1. Secondary interactions with silica: Metal ion impurities in the silica packing can cause peak tailing.2. Inadequate ion-pairing: Insufficient concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) can lead to poor peak shape, especially with high-purity silica columns.3. Column overload: Injecting too much sample can saturate the column, leading to broad peaks. | 1. Use high-purity silica columns: Modern HPLC columns are made with high-purity silica to minimize these interactions.2. Optimize TFA concentration: While TFA can cause signal suppression in LC-MS, a minimum concentration (e.g., 0.005% to 0.1%) is often necessary for good peak shape.3. Perform a loading study: Inject decreasing amounts of your sample to determine the optimal loading capacity for your column. |
| Product appears pure by HPLC but shows multiple signals in ¹⁹F NMR. | 1. Co-elution of isomers: Positional isomers of this compound may have nearly identical retention times under certain HPLC conditions but will be distinct in the ¹⁹F NMR spectrum.2. Presence of diastereomers: If other stereocenters are present in the molecule, diastereomers may have formed which can be difficult to separate. | 1. Modify HPLC method: Alter the mobile phase gradient, change the organic modifier (e.g., acetonitrile to methanol), or try a different column chemistry (e.g., phenyl-hexyl instead of C18) to resolve the co-eluting peaks.2. Utilize ¹⁹F NMR for purity assessment: ¹⁹F NMR is an invaluable tool for confirming the purity and identity of fluorinated compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of during the synthesis of this compound labeled compounds?
A1: The most common impurities include di-fluorinated species, unmethylated precursors (if applicable), positional isomers arising from non-regioselective fluorination, and by-products from the removal of protecting groups.[1]
Q2: What is the recommended purification technique for achieving high purity (>98%) for these compounds?
A2: For achieving high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.[3][4] It offers superior resolution for separating closely related impurities from the final product.[5][6]
Q3: Are there alternatives to HPLC for purification?
A3: Yes, for some applications, particularly in radiochemistry, purification can be achieved using solid-phase extraction (SPE) cartridges.[7] For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) has been successfully purified using a sequence of SCX and HRX cartridges, avoiding the need for an HPLC system.[7]
Q4: How does the fluorine atom affect the chromatographic behavior compared to the non-fluorinated analog?
A4: The high electronegativity of fluorine can alter the compound's polarity and its interactions with the stationary phase.[3] This can lead to different retention times and may require adjustments to standard purification protocols. While 3,5-difluorotyrosine (F2Y) is essentially isosteric to tyrosine, its side chain has a lower pKa (7.2 vs 9.9 for Tyr), which can influence interactions.[4]
Q5: What safety precautions should be taken when synthesizing these compounds?
A5: Key safety measures are crucial. Fluorinating agents can be toxic and corrosive. Methylating agents are often toxic and carcinogenic. Strong acids and bases are also used. All reactions involving these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
Quantitative Data Summary
Table 1: Example HPLC Purification Parameters for Fluorinated Tyrosine Peptides
| Parameter | Condition 1: F₂Y-Containing Peptide[4] | Condition 2: Crude Synthetic Peptide[8] |
| Column | C18 | Zorbax 300 RP-C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (CH₃CN) with 0.1% TFA | Acetonitrile (CH₃CN) |
| Gradient | Linear gradient of 10-60% B over 50 min | Linear gradient from 0–60% B over 30 min |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | UV Absorbance | UV Absorbance |
Table 2: Purification Yield and Purity Data for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET)
| Purification Method | Typical Yield (Decay Corrected) | Radiochemical Purity | Reference |
| Cartridge-Based SPE | 41% (from 21 experiments) | 97% - 100% | [7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a this compound Labeled Peptide
This protocol is a generalized procedure based on common methods for peptide purification.[5][4][8]
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A or a compatible solvent (e.g., water/acetonitrile mixture).
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC System Setup:
-
Column: A C18 or C4 wide-pore (300Å) reversed-phase column is typically used for peptides and proteins.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical starting point is a gradient from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.
-
Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1.0 mL/min is common.[8] Adjust for preparative scale columns.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry (LC-MS).
-
Pool the pure fractions and lyophilize to obtain the purified product.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for synthesis, purification, and analysis of 3-F-D-Tyr compounds.
Diagram 2: HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC purification issues.
Diagram 3: Common Impurity Sources
Caption: Relationship between common impurities and their synthetic origins.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chemcoplus.co.jp [chemcoplus.co.jp]
- 7. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Fluoro-D-Tyrosine and 3-Fluoro-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the stereoisomers 3-fluoro-D-tyrosine and 3-fluoro-L-tyrosine. By presenting available experimental data and outlining relevant methodologies, this document aims to inform research and development in fields such as drug design, protein engineering, and neurobiology.
Introduction
3-Fluorotyrosine, a synthetic analog of the amino acid tyrosine, exists as two stereoisomers: 3-fluoro-L-tyrosine and this compound. The spatial arrangement of the atoms in these isomers, known as chirality, plays a crucial role in their biological recognition and function. While 3-fluoro-L-tyrosine can mimic natural L-tyrosine and participate in various biological pathways, the D-isomer is generally less biologically active due to the stereospecificity of most enzymes and cellular machinery. This guide explores these differences in detail.
Quantitative Data Summary
The following table summarizes the key differences in the biological activities of this compound and 3-fluoro-L-tyrosine based on available data and established biochemical principles.
| Biological Activity | 3-Fluoro-L-Tyrosine | This compound | Rationale |
| Enzyme Substrate/Inhibitor | Acts as a substrate for enzymes like tyrosinase and tyrosine hydroxylase. Can act as a competitive inhibitor.[1] | Generally a poor substrate or inhibitor for enzymes that process L-amino acids. | Most enzymes exhibit a high degree of stereospecificity and are adapted to recognize and process L-amino acids. |
| Protein Incorporation | Can be incorporated into proteins in place of L-tyrosine.[1] | Not incorporated into proteins via ribosomal synthesis. | Tyrosyl-tRNA synthetase, the enzyme responsible for attaching tyrosine to its corresponding tRNA for protein synthesis, is highly specific for the L-isomer. While it can bind D-tyrosine, it does not efficiently catalyze the transfer to tRNA. |
| Toxicity | Can exhibit cytotoxicity, partly due to its incorporation into proteins, which can alter their structure and function. | Expected to have significantly lower cytotoxicity. | The lack of incorporation into proteins minimizes its potential to disrupt cellular functions. |
| Metabolism | Can enter metabolic pathways that utilize L-tyrosine, such as the dopamine synthesis pathway. | Limited metabolic activity. May be metabolized by D-amino acid oxidase. | The stereospecificity of metabolic enzymes largely excludes D-amino acids from major metabolic pathways. |
Key Biological Differences in Detail
Interaction with Enzymes: The Case of Tyrosinase
A study on the kinetics of mushroom tyrosinase with L-DOPA and D-DOPA revealed that the enzyme has a significantly higher affinity for the L-isomer. The Michaelis-Menten constant (Km) for L-DOPA was found to be 676.01 µM, while the Km for D-DOPA was 1409.97 µM, indicating a much weaker binding of the D-isomer. The maximum reaction velocity (Vmax) was also slightly higher for the L-isomer (111.85 µM/min) compared to the D-isomer (135.92 µM/min, although this difference is less pronounced). This demonstrates the enzyme's preference for the L-stereoisomer. It is highly probable that 3-fluoro-L-tyrosine would also be a significantly better substrate for tyrosinase than this compound.
Protein Synthesis: A Tale of Two Isomers
The central dogma of molecular biology dictates that only L-amino acids are incorporated into proteins during ribosomal protein synthesis. This is due to the high stereospecificity of aminoacyl-tRNA synthetases. Tyrosyl-tRNA synthetase specifically recognizes L-tyrosine and attaches it to its cognate tRNA. 3-Fluoro-L-tyrosine is a known substrate for this enzyme and can be incorporated into proteins.
Conversely, this compound is not a substrate for tyrosyl-tRNA synthetase and is therefore not incorporated into proteins. This fundamental difference is a major determinant of their distinct biological activities and toxicities.
Caption: Stereospecificity of Protein Synthesis.
Impact on Dopamine Synthesis
3-Fluoro-L-tyrosine can act as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter dopamine.[2] By competing with endogenous L-tyrosine, it can influence the levels of dopamine and its metabolites. This has made 3-fluoro-L-tyrosine a valuable tool in neuroscience research for studying dopamine pathways. 6-fluoro-m-tyrosine (a related compound) has been shown to affect dopamine release and metabolism in rat striatum.[3] this compound, due to its stereochemistry, is not expected to be a significant substrate for tyrosine hydroxylase and therefore would not have a direct impact on this pathway.
Caption: Dopamine Synthesis Pathway.
Experimental Protocols
Tyrosinase Activity Assay
This protocol is adapted from standard methods for determining tyrosinase kinetics.
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of tyrosinase with a given substrate (e.g., 3-fluoro-L-tyrosine or this compound).
Materials:
-
Mushroom tyrosinase
-
3-fluoro-L-tyrosine and this compound
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Spectrophotometer capable of reading at ~475 nm (for dopachrome formation)
-
Cuvettes
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a range of substrate concentrations for both 3-fluoro-L-tyrosine and this compound in phosphate buffer.
-
For each substrate concentration, add the substrate solution to a cuvette.
-
Initiate the reaction by adding a fixed amount of the tyrosinase stock solution to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 475 nm over time (e.g., every 15 seconds for 3-5 minutes). The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Repeat for all substrate concentrations.
-
Plot the initial reaction rates against the substrate concentrations.
-
Analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot to determine the Km and Vmax values for each isomer.
In Vitro Protein Synthesis and Amino Acid Incorporation Assay
This protocol provides a general framework for assessing the incorporation of amino acids into newly synthesized proteins.
Objective: To determine if this compound or 3-fluoro-L-tyrosine is incorporated into proteins in a cell-free translation system.
Materials:
-
Cell-free protein expression system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
Amino acid mixture lacking tyrosine
-
Radioactively labeled ([³H] or [¹⁴C]) or mass-spectrometry-detectable 3-fluoro-L-tyrosine and this compound
-
mRNA template encoding a protein
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter or mass spectrometer
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions. For each isomer, prepare a reaction mix containing the cell-free extract, the amino acid mixture without tyrosine, the mRNA template, and the labeled 3-fluorotyrosine isomer.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
Stop the reactions by placing them on ice.
-
To precipitate the newly synthesized proteins, add cold TCA to a final concentration of 10-20%.
-
Incubate on ice for at least 30 minutes.
-
Collect the protein precipitate by filtering the solution through a glass fiber filter.
-
Wash the filters with cold TCA and then with ethanol to remove any unincorporated labeled amino acids.
-
Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter or analyze the protein digest by mass spectrometry.
-
A significant signal in the 3-fluoro-L-tyrosine sample and a lack of signal in the this compound sample would indicate stereospecific incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 6-fluoro-m-tyrosine on dopamine release and metabolism in rat striatum using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-fluoro-D-tyrosine and Other Non-natural Amino Acids for ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern structural biology and drug discovery, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The introduction of fluorine, a nucleus with 100% natural abundance and high NMR sensitivity, into proteins provides a sensitive and background-free probe. This guide offers an objective comparison of 3-fluoro-D-tyrosine with other commonly used non-natural amino acids in ¹⁹F NMR studies, supported by experimental data and detailed protocols.
Performance Comparison of Fluorinated Amino Acids
The choice of a fluorinated amino acid for ¹⁹F NMR studies is dictated by several factors, including its impact on protein structure and function, the sensitivity of its ¹⁹F chemical shift to the local environment, and its relaxation properties. Below is a summary of key quantitative data for several popular non-natural amino acids.
| Amino Acid | Typical ¹⁹F Chemical Shift Range (ppm) | T₁ Relaxation Time (s) | T₂ Relaxation Time (ms) | Chemical Shift Anisotropy (CSA) (ppm) | Key Characteristics & Applications |
| This compound (3-F-Tyr) | -125 to -135 | ~1-2 | ~10-100 | Moderate to High | Sensitive to solvent exposure and electrostatic environment. Widely used for studying protein conformation and ligand binding.[1][2] The hydroxyl group's proximity to the fluorine can influence its pKa.[3] |
| 2-fluoro-D-tyrosine (2-F-Tyr) | -115 to -125 | Similar to 3-F-Tyr | Similar to 3-F-Tyr | Similar but reduced vs. 3-F-Tyr | Reports on allosteric interactions not observed with 3-F-Tyr in some systems.[1] Less perturbation to the hydroxyl pKa compared to 3-F-Tyr.[1] |
| 4-fluoro-L-phenylalanine (4-F-Phe) | -110 to -120 | Long (~352 s for free amino acid) | Shorter due to CSA | Lower than 3-F-Tyr | Often considered minimally perturbing. Used in studies of protein folding and dynamics.[4] |
| 5-fluoro-L-tryptophan (5-F-Trp) | -120 to -130 | 0.75 (free amino acid) | ~10-50 | -93.5 | Lower CSA broadening compared to other fluorotryptophans, making it suitable for larger proteins.[5][6] |
| 4-(trifluoromethyl)-L-phenylalanine (tfm-Phe) | -60 to -65 | 1.47 (free amino acid) | Shorter due to fast rotation | Dominated by fast CF₃ group rotation | High sensitivity and narrow linewidths due to rapid rotation of the CF₃ group.[4][7] Excellent for studying large proteins and protein-ligand interactions.[4][8] |
Note: Chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA) or CFCl₃. Relaxation times and CSA values are highly dependent on the local protein environment and molecular motion. The values presented are indicative and compiled from various studies.[1][4][5][6][9][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the successful application of ¹⁹F NMR. Below are protocols for key experiments.
Protocol 1: Site-Specific Incorporation of Non-natural Amino Acids
This protocol describes the genetic incorporation of a non-natural amino acid into a protein of interest in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG amber stop codon at the desired incorporation site.
-
Plasmid encoding the orthogonal tRNA/aaRS pair specific for the desired non-natural amino acid (e.g., pEVOL for tfm-Phe).[13]
-
The desired non-natural amino acid (e.g., this compound, 4-(trifluoromethyl)-L-phenylalanine).
-
LB or minimal media.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose for induction.
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal tRNA/aaRS pair.
-
Culture Growth: Grow the transformed cells in media (LB or minimal) containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Amino Acid Addition:
-
Add the non-natural amino acid to the culture to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal tRNA/aaRS pair by adding L-arabinose (e.g., 0.02% w/v).
-
Induce the expression of the target protein by adding IPTG (e.g., 0.5 mM).
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Verification: Confirm the incorporation of the non-natural amino acid by mass spectrometry.
Protocol 2: ¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Analysis
This protocol outlines a general procedure for acquiring and analyzing ¹⁹F NMR spectra to study the binding of a ligand to a fluorinated protein.
Materials:
-
Purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.
-
Concentrated stock solution of the ligand in the same buffer.
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Methodology:
-
Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM in an NMR tube.
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.
-
Typical acquisition parameters:
-
Spectrometer frequency tuned to ¹⁹F.
-
Spectral width: ~50-100 ppm centered around the expected resonance.
-
Acquisition time: 0.1-0.5 s.
-
Relaxation delay: 1-2 s.
-
Number of scans: 1024-4096 (depending on protein concentration and spectrometer sensitivity).
-
Temperature: 298 K.
-
-
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate for a few minutes.
-
Spectral Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each ligand addition.
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Apply an exponential line broadening of 10-20 Hz.
-
Monitor changes in the chemical shift and/or line width of the ¹⁹F resonance(s) as a function of ligand concentration.
-
Fit the chemical shift perturbation data to a binding isotherm to determine the dissociation constant (Kᴅ).
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and relationships.
Caption: Workflow for site-specific incorporation of a non-natural amino acid.
Caption: Workflow for a ¹⁹F NMR protein-ligand binding study.
Conclusion
The selection of a non-natural amino acid for ¹⁹F NMR is a critical decision that influences the quality and interpretability of the resulting data. While this compound is a versatile and widely used probe, alternatives such as 2-fluorotyrosine, 4-fluorophenylalanine, 5-fluorotryptophan, and trifluoromethyl-containing amino acids offer unique advantages in specific contexts. Researchers should carefully consider the properties outlined in this guide, in conjunction with the specific biological question being addressed, to choose the most appropriate probe for their ¹⁹F NMR studies. The provided protocols offer a starting point for the successful implementation of these powerful techniques in elucidating protein structure, function, and interactions.
References
- 1. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F NMR studies of the native and denatured states of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating 3-Fluoro-D-Tyrosine as a Specific Metabolic Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-fluoro-D-tyrosine as a specific metabolic probe against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their metabolic studies, particularly in the context of oncological research and drug development.
Executive Summary
This compound, particularly its radiolabeled form [¹⁸F]this compound, is emerging as a promising metabolic probe for Positron Emission Tomography (PET) imaging. Its primary advantage lies in its specificity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. This specificity can lead to a higher tumor-to-background ratio compared to less specific probes like [¹⁸F]FDG. The D-isomer of 3-fluorotyrosine exhibits favorable pharmacokinetic properties, including rapid blood clearance and reduced accumulation in non-target organs, which can enhance image contrast. This guide will delve into the quantitative data, experimental protocols, and metabolic pathways that validate the use of this compound as a specific metabolic probe.
Performance Comparison: this compound vs. Alternatives
The selection of a metabolic probe is critical for the accuracy and reliability of experimental results. This section compares the performance of this compound with other commonly used metabolic probes.
Quantitative Data Summary
The following tables summarize key performance indicators for this compound and its counterparts from various preclinical studies.
Table 1: In Vitro Cellular Uptake of Amino Acid-Based PET Tracers
| Tracer | Cell Line | Uptake (% applied dose/mg protein) | Key Findings |
| 3-l-[¹⁸F]FPhe | MCF-7 | ~12.5 (at 60 min) | Significantly higher uptake compared to [¹⁸F]FET.[1] |
| 3-d-[¹⁸F]FPhe | MCF-7 | ~5.0 (at 60 min) | Lower uptake than the L-isomer, similar to [¹⁸F]FET.[1] |
| [¹⁸F]FET | MCF-7 | ~5.0 (at 60 min) | Established tracer for comparison.[1] |
| 3-l-[¹⁸F]FPhe | PC-3 | ~15.0 (at 60 min) | Significantly higher uptake compared to [¹⁸F]FET.[1] |
| 3-d-[¹⁸F]FPhe | PC-3 | ~7.5 (at 60 min) | Lower uptake than the L-isomer, but higher than [¹⁸F]FET.[1] |
| [¹⁸F]FET | PC-3 | ~5.0 (at 60 min) | Established tracer for comparison.[1] |
Note: Data for this compound was not explicitly found in a comparable format. The data for 3-d-[¹⁸F]fluorophenylalanine (FPhe) is presented as a surrogate for a D-amino acid tracer.
Table 2: In Vivo Tumor Uptake and Biodistribution in Tumor-Bearing Mice
| Tracer | Tumor Model | Tumor Uptake (SUVmax) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Key Findings |
| L-[³H]FMT | LS180 rectal cancer | - | 2.79 - 3.25 | 1.60 - 2.94 | Tumor uptake peaked at 60 min post-injection.[2] |
| L-[³H]FMT | RPMI1788 B-cell lymphoma | - | - | 5.88 | Higher tumor-to-blood ratio compared to LS180.[2] |
| L-[³H]FMT | MCF7 mammary carcinoma | - | - | 3.56 | Favorable tumor-to-blood ratio.[2] |
| [¹⁸F]FDG | LS180 rectal cancer | - | - | - | Lower tumor uptake compared to L-[³H]FMT.[2] |
| [¹⁸F]FDG | RPMI1788 B-cell lymphoma | - | - | - | Higher tumor uptake compared to L-[³H]FMT.[2] |
| [¹⁸F]FET | Orthotopic U87 MG glioma | 90.2 ± 7.7 | - | - | Established tracer for brain tumor imaging.[1] |
| 3-l-[¹⁸F]FPhe | Orthotopic U87 MG glioma | 107.6 ± 11.3 | - | - | Higher early uptake compared to [¹⁸F]FET.[1] |
| 3-d-[¹⁸F]FPhe | Orthotopic U87 MG glioma | 86.0 ± 4.3 | - | - | Lower uptake compared to the L-isomer and [¹⁸F]FET.[1] |
Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. FMT refers to L-[3-(¹⁸F)]-alpha-methyl tyrosine. Specific SUVmax values for this compound were not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines key experimental protocols related to the use of fluorinated tyrosine analogs as metabolic probes.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]-labeled amino acids is a critical step for their use in PET imaging. While a specific protocol for [¹⁸F]this compound was not explicitly detailed in the search results, a general approach for electrophilic fluorination of tyrosine derivatives can be adapted. For instance, the fluorination of tyrosine in hydrogen fluoride using [¹⁸F]F₂ has been shown to yield 3-[¹⁸F]fluorotyrosine.[3] A more modern and efficient method involves the use of organostannane precursors for radiofluorination.[3]
General Steps for Electrophilic Radiofluorination:
-
Production of [¹⁸F]F₂: This is typically achieved through the irradiation of ¹⁸O-enriched oxygen gas with protons in a cyclotron.
-
Precursor Preparation: A suitable precursor of D-tyrosine is prepared, often with protecting groups on the amine and carboxylic acid functionalities to prevent side reactions.
-
Fluorination Reaction: The precursor is reacted with [¹⁸F]F₂ in an appropriate solvent. The regioselectivity of the fluorination can be influenced by the solvent and the specific fluorinating agent used.[3]
-
Deprotection: The protecting groups are removed, typically through acid or base hydrolysis.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
In Vitro Cellular Uptake Assay
Cellular uptake assays are essential for determining the specificity and mechanism of transport of a metabolic probe.
Protocol Outline:
-
Cell Culture: Cancer cell lines of interest (e.g., MCF-7, PC-3, U87 MG) are cultured in appropriate media until they reach a suitable confluency in multi-well plates.[1]
-
Tracer Incubation: The culture medium is replaced with a serum- and amino acid-free buffer containing the radiolabeled probe (e.g., [¹⁸F]this compound) at a known concentration.[1]
-
Incubation: The cells are incubated with the tracer for various time points (e.g., 10, 30, 60 minutes) at 37°C.
-
Washing: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.[1]
-
Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.
-
Protein Quantification: The protein content of the cell lysates is determined to normalize the radioactivity counts.
-
Competition Assays: To determine the specificity of uptake, parallel experiments are conducted in the presence of an excess of unlabeled amino acids or known transporter inhibitors. A significant reduction in the uptake of the radiolabeled probe in the presence of a competitor indicates specific transport.
In Vivo Animal PET Imaging
Animal models provide a platform to evaluate the biodistribution, pharmacokinetics, and tumor-targeting efficacy of a metabolic probe.
Protocol Outline:
-
Animal Model: Tumor-bearing animals are prepared by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice or rats.[1]
-
Tracer Administration: The radiolabeled probe is administered to the animal, typically via intravenous injection. The injected dose is carefully measured.[4]
-
Anesthesia: The animal is anesthetized for the duration of the imaging session to prevent movement artifacts.[4]
-
PET Imaging: Dynamic or static PET scans are acquired over a specific time period (e.g., 60-120 minutes) using a small-animal PET scanner.[4]
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate images of tracer distribution. Regions of interest (ROIs) are drawn over the tumor and various organs to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).
-
Biodistribution Studies: At the end of the imaging session, animals can be euthanized, and tissues of interest are collected, weighed, and their radioactivity measured in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding the validation of this compound as a metabolic probe.
Metabolic Pathway of Tyrosine and LAT1 Transport
Caption: LAT1-mediated uptake of this compound.
Experimental Workflow for Probe Validation
References
- 1. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution studies on L-3-[fluorine-18]fluoro-alpha-methyl tyrosine: a potential tumor-detecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Small-Animal PET Imaging of Tumor Proliferation with 3′-Deoxy-3′-18F-Fluorothymidine in a Genetically Engineered Mouse Model of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 3-fluoro-D-tyrosine and L-DOPA in Parkinson's research
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of Parkinson's disease (PD) research and treatment, L-DOPA (Levodopa) and 3-fluoro-L-tyrosine, specifically its radiolabeled form 6-[¹⁸F]-fluoro-L-DOPA ([¹⁸F]-FDOPA), are two pivotal compounds. However, their roles are fundamentally distinct. L-DOPA is the cornerstone therapeutic agent for managing motor symptoms, while [¹⁸F]-FDOPA is a diagnostic radiotracer used in Positron Emission Tomography (PET) to assess the integrity of the presynaptic dopaminergic system.[1] This guide provides a comparative analysis of their mechanisms, applications, and the experimental data that defines their use in neuroscience.
A note on nomenclature: The compound of interest for PET imaging is the L-isomer, 6-[¹⁸F]-fluoro-L-DOPA, commonly abbreviated as [¹⁸F]-FDOPA. This guide will focus on this widely researched radiotracer in comparison to the therapeutic L-DOPA.
Mechanism of Action: A Shared Pathway with Divergent Fates
Both L-DOPA and [¹⁸F]-FDOPA are amino acid analogues that leverage the same transport and enzymatic machinery within dopaminergic neurons, yet their ultimate purpose and output differ significantly.
-
L-DOPA (Levodopa): As the metabolic precursor to dopamine, L-DOPA is administered to patients to bypass the rate-limiting step in dopamine synthesis (tyrosine hydroxylase), which is compromised due to the degeneration of dopaminergic neurons.[2] It crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1), where it is then converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] This newly synthesized dopamine replenishes the depleted striatal levels, thereby alleviating the motor symptoms of Parkinson's disease.[1]
-
[¹⁸F]-FDOPA (Fluorodopa): This radiotracer mimics the biological behavior of L-DOPA.[4] After intravenous injection, it crosses the blood-brain barrier and is taken up by presynaptic dopaminergic neurons.[3] Inside the neuron, AADC converts [¹⁸F]-FDOPA into [¹⁸F]-fluorodopamine ([¹⁸F]-FDA).[3] This radiolabeled dopamine analogue is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[4] The positron-emitting ¹⁸F isotope allows PET scanners to detect the accumulation and storage of [¹⁸F]-FDA in the striatum. The resulting signal provides a quantitative measure of presynaptic dopaminergic function, reflecting both AADC activity and vesicular storage capacity.[1][4]
Figure 1: Metabolic pathways of L-DOPA and [¹⁸F]-FDOPA.
Comparative Data Presentation
The primary distinction lies in their application: one is a treatment, and the other is a measurement tool. The following tables summarize key quantitative data related to the diagnostic performance of [¹⁸F]-FDOPA and the therapeutic profile of L-DOPA.
Table 1: [¹⁸F]-FDOPA PET Metrics in Healthy vs. Parkinson's Disease Subjects
| Parameter | Brain Region | Healthy Controls (Mean ± SD) | Early PD Patients (Mean ± SD) | Percentage Reduction in PD |
| Putamen Influx Constant (Kᵢ) | Contralateral Putamen | 0.0123 ± 0.0023 min⁻¹ | 0.0070 ± 0.0014 min⁻¹ | ~43%[5] |
| Ipsilateral Putamen | 0.0123 ± 0.0023 min⁻¹ | 0.0099 ± 0.0020 min⁻¹ | ~20%[5] | |
| Annual Rate of Kᵢ Decline | Posterior Putamen | < 1% | 10.3 ± 4.8% | N/A[2] |
| Anterior Putamen | < 1% | 8.3 ± 6.3% | N/A[2] | |
| Caudate Nucleus | < 1% | 5.9 ± 5.1% | N/A[2] |
Data synthesized for comparative purposes. Values can vary based on the specific patient cohort, PET scanner, and analytical method.
Table 2: Therapeutic Efficacy and Side Effects of L-DOPA
| Parameter | Metric | Value / Incidence | Timeframe |
| Therapeutic Efficacy | Initial UPDRS Part III Score Improvement | 40.3 ± 15.2% | ~7 months after starting treatment[6] |
| Acute Levodopa Challenge Test Improvement | 27.3% (mean) | Acute test setting[7] | |
| Adverse Effects | Incidence of Dyskinesia | 30.1% | Median 6 years of treatment[8] |
| 50% (for onset age 40-59) | Within 5 years of treatment[9] | ||
| 16% (for onset age >70) | Within 5 years of treatment[9] | ||
| ~94% | After 15 years of treatment[10] |
UPDRS: Unified Parkinson's Disease Rating Scale. Dyskinesia incidence is highly variable and depends on multiple risk factors including age of onset, disease duration, and L-DOPA dosage.[11]
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing research. Below are representative protocols for clinical [¹⁸F]-FDOPA PET imaging and preclinical assessment of L-DOPA-induced dyskinesia.
Protocol 1: Clinical [¹⁸F]-FDOPA PET Imaging for Parkinsonism Assessment
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan to reduce competition from dietary amino acids.
-
Anti-Parkinsonian medications, especially L-DOPA, are typically withheld for at least 12 hours.
-
To prevent peripheral metabolism of [¹⁸F]-FDOPA, patients are pre-treated with a peripheral AADC inhibitor, such as carbidopa (e.g., 150-200 mg), administered orally 60 minutes before the tracer injection.[3]
-
-
Radiotracer Administration:
-
An intravenous bolus of [¹⁸F]-FDOPA (typically 185 MBq or 5 mCi) is administered.
-
-
Uptake Period:
-
A waiting period of 80-90 minutes allows for the tracer to cross the blood-brain barrier, be metabolized, and accumulate in the striatum.
-
-
PET/CT or PET/MR Acquisition:
-
The patient is positioned in the scanner with the head stabilized.
-
A dynamic or static scan of the brain is acquired. A typical static acquisition lasts for 10-20 minutes.[1]
-
-
Image Analysis:
-
Images are reconstructed and corrected for attenuation.
-
Regions of interest (ROIs) are drawn over the caudate and putamen, as well as a reference region with low dopaminergic innervation (e.g., the occipital cortex or cerebellum).
-
Quantitative Analysis: The primary outcome is often the striatal influx rate constant (Kᵢ) or a simpler striatal-to-occipital ratio (SOR), which reflects the relative uptake and trapping of the tracer.[12]
-
Visual Analysis: Images are visually assessed by a trained clinician for the pattern and symmetry of striatal uptake. A characteristic "egg-shape" or "comma-shape" of striatal activity is expected in healthy individuals, with a posterior-to-anterior loss of signal observed in PD patients.
-
Protocol 2: Induction and Assessment of L-DOPA-Induced Dyskinesia (LID) in a 6-OHDA Rat Model
This protocol describes a common preclinical model to study the motor complications of chronic L-DOPA therapy.
-
Induction of Parkinsonian Model:
-
Adult male Sprague-Dawley or Fisher 344 rats receive a unilateral stereotactic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to induce a >90% lesion of dopaminergic neurons on one side of the brain.[13][14]
-
Lesion efficacy is typically confirmed 2-3 weeks post-surgery using drug-induced rotation tests (e.g., with apomorphine or amphetamine).
-
-
Chronic L-DOPA Administration:
-
Beginning 3-4 weeks post-lesion, rats are treated daily with L-DOPA (e.g., 5-6 mg/kg) combined with a peripheral AADC inhibitor like benserazide (e.g., 12-15 mg/kg), administered subcutaneously or intraperitoneally.[13][14]
-
This treatment regimen is typically continued for at least 3 weeks to induce stable abnormal involuntary movements (AIMs), which are the rodent equivalent of LIDs.[14]
-
-
Behavioral Assessment of AIMs:
-
On testing days, rats are placed in individual transparent cylinders for observation.
-
Following L-DOPA injection, each rat is observed for 1-2 minutes at regular intervals (e.g., every 20 minutes) for a total period of 2-3 hours.
-
AIMs are scored using a standardized rating scale that classifies movements into three subtypes:
-
Limb: Dystonic or choreiform movements of the forelimb contralateral to the lesion.
-
Axial: Dystonic twisting of the neck and trunk toward the side contralateral to the lesion.
-
Orolingual: Repetitive, purposeless movements of the jaw and tongue.
-
-
Each subtype is scored on a severity scale from 0 (absent) to 4 (continuous, severe). The scores for each subtype are summed to generate a total AIMs score for each time point.
-
Figure 2: Preclinical workflow for assessing L-DOPA-induced dyskinesia.
Distinct Roles in Parkinson's Research and Clinical Practice
The fundamental difference between [¹⁸F]-FDOPA and L-DOPA dictates their application. There is no scenario where one would be chosen over the other, as they serve entirely separate, albeit related, purposes.
-
[¹⁸F]-FDOPA is a Biomarker: Its utility lies in quantifying the presynaptic dopaminergic deficit. In research, it is used to track disease progression, evaluate the efficacy of potential neuroprotective therapies, and assess the viability of cell-based regenerative therapies.[1][15] Clinically, it serves as a powerful diagnostic tool to differentiate Parkinsonian syndromes from other conditions that do not involve nigrostriatal degeneration, such as essential tremor.[1]
-
L-DOPA is a Therapy: It is the gold standard for symptomatic treatment of PD.[10] Research involving L-DOPA focuses on improving its delivery, mitigating its long-term side effects like dyskinesia, and understanding the complex neurobiological changes that occur with chronic treatment.[10][11]
Figure 3: Logical relationship of [¹⁸F]-FDOPA and L-DOPA to Parkinson's Disease.
Conclusion
3-fluoro-L-tyrosine ([¹⁸F]-FDOPA) and L-DOPA are not alternatives but are complementary tools in the fight against Parkinson's disease. [¹⁸F]-FDOPA provides a window into the brain, allowing researchers and clinicians to visualize and quantify the extent of dopaminergic degeneration. This diagnostic capability is crucial for accurate diagnosis, tracking disease progression, and validating novel therapeutic interventions. L-DOPA, in contrast, is the primary intervention itself—a powerful therapeutic that restores motor function by replacing the brain's lost dopamine. The data clearly shows the utility of [¹⁸F]-FDOPA in detecting significant reductions in dopamine synthesis and storage in PD patients, while clinical and preclinical data for L-DOPA highlight its potent symptomatic efficacy alongside the significant challenge of long-term motor complications. Understanding the distinct roles and the data supporting each compound is essential for professionals dedicated to developing more effective strategies for Parkinson's disease.
References
- 1. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 2. researchgate.net [researchgate.net]
- 3. TPC - Analysis of PET measurements of FDOPA [turkupetcentre.net]
- 4. A dual-tracer study of extrastriatal 6-[18F]fluoro-m-tyrosine and 6-[18F]-Fluoro-L-dopa uptake in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and [18F] dopa PET findings in early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rate of motor progression in Parkinson’s disease: a systematic review and meta-analysis [frontiersin.org]
- 7. Improvement by Medication Less than Expected in Parkinson's Disease: Blinded Evaluation of Levodopa Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levodopa-induced dyskinesia in Parkinson disease: A population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodopa-dyskinesia incidence by age of Parkinson's disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.llu.edu [experts.llu.edu]
- 12. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 15. A revisit to quantitative PET with 18F-FDOPA of high specific activity using a high-resolution condition in view of application to regenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Toxicity of 3-Fluoro-D-Tyrosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the toxicity profile of 3-fluoro-D-tyrosine in the context of its L-isomer and the parent amino acid, L-tyrosine. Due to the limited direct toxicological data on this compound, this guide draws upon information on related compounds to provide a comprehensive overview of potential toxic mechanisms and recommended experimental protocols for its evaluation.
Comparative Toxicity Data
| Compound | Formulation | Route of Exposure | Toxicity Data | GHS Hazard Statement |
| 3-Fluoro-DL-tyrosine | Racemic Mixture | Oral | No specific LD50 data found | H302: Harmful if swallowed[1] |
| Dermal | No specific LD50 data found | H312: Harmful in contact with skin[1] | ||
| Inhalation | No specific LC50 data found | H332: Harmful if inhaled[1] | ||
| L-Tyrosine | Pure Compound | Oral | LD50 (rat): >5110 mg/kg | Not classified as hazardous |
Experimental Protocols
To assess the toxicity of this compound, standardized in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound (and relevant controls) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
In Vivo Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and classify it according to the GHS. It uses a reduced number of animals compared to traditional LD50 tests.
Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step.
Protocol:
-
Animal Selection: Use a single sex (usually females, as they are often more sensitive) of a standard rodent strain (e.g., Wistar rats).
-
Housing and Fasting: House the animals individually and fast them overnight before dosing.
-
Dose Administration: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.
-
Stepwise Procedure:
-
If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified in the corresponding toxicity class.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound can be postulated to arise from several mechanisms related to its structure as a D-amino acid and a fluorinated analogue of tyrosine.
dot
Caption: Experimental workflow for assessing this compound toxicity.
1. Metabolism by D-Amino Acid Oxidase (DAAO) and Oxidative Stress:
-
D-amino acids in mammals can be metabolized by the flavoenzyme D-amino acid oxidase (DAAO)[2][3][4].
-
The oxidative deamination of D-amino acids by DAAO produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂) as a byproduct[2][3][4].
-
An accumulation of H₂O₂ can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
-
Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis. Fluoride itself has also been shown to induce ROS generation[5].
2. Excitotoxicity via NMDA Receptor Interaction:
-
Certain D-amino acids, most notably D-serine, act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission[6][7].
-
Over-activation of NMDA receptors can lead to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which triggers a cascade of events leading to neuronal cell death.
-
While the interaction of this compound with the NMDA receptor has not been specifically studied, its structural similarity to other D-amino acids suggests this as a potential mechanism of neurotoxicity.
3. Protein Misincorporation and Enzyme Inhibition:
-
Fluorinated amino acids can be mistakenly incorporated into proteins in place of their natural counterparts during protein synthesis[8][9][10].
-
The presence of the highly electronegative fluorine atom can alter the structure, stability, and function of the resulting proteins.
-
3-Fluoro-L-tyrosine has been shown to be incorporated into proteins and to inhibit tyrosine aminotransferase (TAT), an enzyme involved in tyrosine metabolism[8][11][12]. It is plausible that this compound could have similar effects.
dot
Caption: Potential signaling pathways of this compound toxicity.
Conclusion
The available data on 3-fluoro-DL-tyrosine suggest a moderate level of toxicity, warranting careful handling and further investigation. While direct experimental evidence for the toxicity of the pure D-isomer is lacking, its structural characteristics point towards potential toxic mechanisms involving oxidative stress, excitotoxicity, and disruption of protein function. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the in vitro and in vivo toxicity of this compound, which is crucial for its potential development in pharmaceutical and research applications. A thorough toxicological assessment will be essential to determine its safety profile and therapeutic window.
References
- 1. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoride induces oxidative damage and SIRT1/autophagy through ROS-mediated JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of tyrosine aminotransferase gene expression by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoro-D-Tyrosine: A Comparative Guide for Use as a Tyrosine Surrogate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Fluoro-D-tyrosine as a potential surrogate for D-tyrosine in various enzyme assays. While direct comparative kinetic data for this compound is limited in publicly available literature, this document synthesizes existing experimental data for closely related analogs and provides detailed experimental protocols for relevant enzyme systems. This information is intended to assist researchers in making informed decisions about the use of this compound in their experimental designs.
Executive Summary
This compound is a synthetic amino acid that can serve as an analog of D-tyrosine in biochemical assays. The introduction of a fluorine atom at the 3-position of the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its interaction with enzymes. This guide explores the known enzymatic activity of D-tyrosine, the influence of fluorination on tyrosine analogs in enzyme kinetics, and provides protocols for assays involving D-amino acids.
Data Presentation: Comparative Enzyme Kinetics
Table 1: Kinetic Parameters of Tyrosine Isomers with Mushroom Tyrosinase
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference |
| L-Tyrosine | 0.31 ± 0.05 | 8.71 ± 0.89 | 28.1 | [1] |
| D-Tyrosine | 2.50 ± 0.21 | 8.71 ± 0.89 | 3.48 | [1] |
This data indicates that while D-tyrosine is a substrate for mushroom tyrosinase, its binding affinity (as suggested by the higher KM) is significantly lower than that of the natural L-isomer, resulting in lower catalytic efficiency.[1]
Table 2: Kinetic Parameters of Tyrosine and 3-Fluoro-L-tyrosine Peptides with Insulin Receptor/Tyrosine Kinase
| Substrate Peptide | Vmax (relative units) | Km (relative units) | Note | Reference |
| Tyrosine-containing | Higher | Higher | Phosphorylated more rapidly at saturating concentrations. | [2] |
| 3-Fluoro-L-tyrosine-containing | Lower | Lower | Suggests tighter binding but a slower catalytic rate. | [2] |
This study on the L-isomers suggests that 3-fluorination can lead to tighter binding (lower Km) but a reduced maximal reaction rate (lower Vmax) in the context of a tyrosine kinase.[2] It is plausible that similar effects could be observed for the D-isomers in relevant enzyme systems.
Experimental Protocols
While a specific protocol for an enzyme assay using this compound is not available, the following protocols for enzymes that act on D-tyrosine or can be adapted for tyrosine analogs are provided as a reference.
Protocol 1: D-Amino Acid Oxidase (DAAO) Assay
This assay measures the activity of DAAO, an enzyme that catalyzes the oxidative deamination of D-amino acids, including D-tyrosine.[3][4]
Materials:
-
D-Amino Acid Oxidase (from porcine kidney or recombinant)
-
D-Tyrosine or this compound (substrate)
-
Horseradish Peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red or similar)
-
10X Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.5)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer with deionized water.
-
Prepare Substrate Stock Solution: Dissolve D-tyrosine or this compound in 1X Assay Buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare Reaction Mix: For each reaction, prepare a mix containing:
-
1X Assay Buffer
-
Colorimetric Probe (final concentration as recommended by the manufacturer)
-
HRP (final concentration as recommended by the manufacturer)
-
DAAO enzyme (a pre-determined optimal concentration)
-
-
Prepare Control Mix: Prepare a similar mix as the Reaction Mix but without the DAAO enzyme.
-
Set up the Assay:
-
Add 50 µL of substrate solution (at various concentrations for kinetic studies) to the wells of a 96-well plate.
-
To one set of wells, add 50 µL of the Reaction Mix.
-
To a parallel set of wells, add 50 µL of the Control Mix (to measure background).
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals (for kinetic analysis) or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background readings (Control Mix) from the experimental readings (Reaction Mix).
-
Plot the rate of reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Tyrosinase Activity Assay
This spectrophotometric assay monitors the oxidation of tyrosine analogs by tyrosinase.[1][5]
Materials:
-
Mushroom Tyrosinase
-
D-Tyrosine or this compound (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.5-7.0)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Substrate Solutions: Prepare a series of dilutions of D-tyrosine or this compound in the phosphate buffer.
-
Prepare Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use.
-
Assay Measurement:
-
In a cuvette, mix the substrate solution with the phosphate buffer to a final volume of, for example, 1 mL.
-
Initiate the reaction by adding a small, fixed amount of the tyrosinase solution.
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at a wavelength corresponding to the formation of the product (e.g., 475 nm for dopachrome).
-
Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
-
Mandatory Visualizations
Caption: General workflow for a typical enzyme kinetics assay.
Caption: Simplified enzymatic pathway of melanin synthesis from tyrosine.
Concluding Remarks
The use of this compound as a surrogate for D-tyrosine in enzyme assays presents an intriguing possibility for probing enzyme mechanisms and developing novel assays. Based on analogous compounds, it is anticipated that the 3-fluoro substitution may enhance binding affinity to some enzymes while potentially reducing the catalytic rate. The provided experimental protocols for D-amino acid oxidase and tyrosinase offer a starting point for the empirical determination of the kinetic parameters of this compound with specific enzymes of interest. Researchers are encouraged to perform direct comparative experiments to validate its suitability as a D-tyrosine surrogate in their systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical influences on the specificity of tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
Cross-Validation of 19F NMR Data: A Comparative Guide for Structural Biology
For researchers, scientists, and drug development professionals, the robust validation of structural data is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful tool in structural biology, offering unique advantages in studying protein structure, dynamics, and interactions. This guide provides a comprehensive comparison of ¹⁹F NMR with other key structural biology techniques, supported by experimental data and detailed protocols to facilitate a thorough cross-validation of findings.
¹⁹F NMR is a versatile technique used in fragment-based drug discovery and for probing protein-ligand interactions.[1] Its high sensitivity and the absence of a natural fluorine background in most biological samples make it an ideal probe.[2][3][4] However, to ensure the accuracy and reliability of the structural insights gained from ¹⁹F NMR, cross-validation with established methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), and other NMR techniques is crucial.
¹⁹F NMR in Context with Other Structural Biology Techniques
Integrative structural biology approaches, combining data from multiple techniques, provide a more complete understanding of macromolecular structure and function. ¹⁹F NMR can offer dynamic and solution-state information that complements the static, high-resolution structures typically obtained from X-ray crystallography and cryo-EM.[5][6][7]
dot
Figure 1: Workflow for cross-validating 19F NMR data.
This diagram illustrates the logical flow of cross-validating ¹⁹F NMR data with other structural biology techniques. Data from solution-based NMR methods and high-resolution static methods are compared and integrated to produce a comprehensive and validated structural model.
Quantitative Comparison of Structural Biology Techniques
The choice of technique depends on the specific biological question, the nature of the sample, and the desired level of detail. The following table summarizes the key quantitative parameters for comparing ¹⁹F NMR with X-ray crystallography and cryo-EM.
| Parameter | ¹⁹F NMR | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Indirect, reports on local environment | Typically 1.5 - 3.5 Å | Typically 3 - 10 Å, can reach near-atomic |
| Molecular Size Limit | < 100 kDa for detailed analysis[3] | No strict upper limit, crystallization is key | > 50 kDa, ideal for large complexes[8] |
| Sample Requirements | 25-100 µM protein concentration[9] | High purity, requires crystals | Low volume and concentration (e.g., ~1 mg/ml)[6] |
| Dynamic Information | Excellent, probes conformational changes[3][4] | Limited, provides a static average structure | Can capture different conformational states[10] |
| Throughput | High for ligand screening | Lower, limited by crystallization | Increasing, but computationally intensive |
| Data Measured | Chemical shifts, relaxation rates, NOEs[11] | Diffraction patterns (electron density)[12] | 2D projection images of single particles |
Experimental Protocols for Cross-Validation
Detailed methodologies are essential for reproducible and comparable results. Below are summarized protocols for key experiments.
Protein-Observed ¹⁹F NMR Spectroscopy
This technique is used to study changes in a protein's conformation upon ligand binding.[9]
Methodology:
-
Protein Labeling: Incorporate ¹⁹F-labeled amino acids (e.g., 3-fluorotyrosine, 5-fluorotryptophan) into the protein of interest through biosynthetic methods.[13] Auxotrophic bacterial strains are often used for efficient labeling.[13]
-
Sample Preparation: Purify the labeled protein to >95% homogeneity. Prepare NMR samples in a suitable buffer (e.g., phosphate or HEPES) containing 5-10% D₂O for the lock signal. Protein concentrations typically range from 25 to 100 µM.[9]
-
Data Acquisition: Record 1D ¹⁹F NMR spectra at a constant temperature on a high-field NMR spectrometer equipped with a cryoprobe. A simple pulse-acquire sequence is often sufficient.
-
Data Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Analyze changes in chemical shifts and line broadening of the ¹⁹F signals upon addition of a ligand to identify binding events and map the binding site.
X-ray Crystallography
Provides a high-resolution, static 3D structure of a molecule.[6]
Methodology:
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the protein or protein-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A structural model is then built into this map and refined to achieve the best fit with the experimental data.
Cryo-Electron Microscopy (Cryo-EM)
Ideal for determining the structure of large and dynamic macromolecular complexes in a near-native state.[10]
Methodology:
-
Sample Preparation: Apply a small volume of the purified sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.[10]
-
Data Collection: Acquire thousands of 2D projection images of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Classify the 2D images based on particle orientation and use computational algorithms to reconstruct a 3D density map of the molecule.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly aid in their understanding.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. quora.com [quora.com]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the effects of 3-fluoro-D-tyrosine and tyrosine on protein stability
A Comparative Analysis of 3-Fluoro-D-Tyrosine and Tyrosine on Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering, enabling the modulation of protein structure, function, and stability. Among these, fluorinated amino acids have garnered significant interest for their ability to enhance protein stability. This guide provides a comparative study of the effects of this compound and its canonical counterpart, D-tyrosine, on protein stability. While direct quantitative comparisons for the D-isomers are not extensively available in public literature, this guide outlines the established experimental framework for such an analysis and presents available data for a closely related analog, 3,5-difluorotyrosine, to illustrate the expected outcomes.
The introduction of fluorine into amino acid side chains can significantly influence protein stability through various mechanisms. Fluorine is highly electronegative and the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can contribute to thermal stability. Furthermore, the substitution of hydrogen with fluorine can alter the electronic properties and hydrophobicity of the amino acid side chain, potentially leading to more favorable intramolecular interactions and a more stable protein fold.
Data Presentation: A Comparative Look at Protein Stability
The stability of a protein can be quantified by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the Gibbs free energy of unfolding (ΔG), which represents the overall stability of the folded state. While specific data for this compound is sparse, the following tables present a template for data organization and include comparative data for 3,5-difluorotyrosine to demonstrate the potential stabilizing effects of fluorination.
Table 1: Thermal Stability of α3Y Protein Variants
| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| α3Y (with Tyrosine) | Data Not Available | - |
| α3(3,5)F₂Y (with 3,5-difluorotyrosine) | Data Not Available, but stability is comparable to α3Y at pH 5.0[1] | Minimal[1] |
Table 2: Thermodynamic Stability of α3Y Protein Variants at pH 5.5
| Protein Variant | Gibbs Free Energy of Unfolding (ΔG) (kcal/mol) | Difference in Stability (ΔΔG) (kcal/mol) |
| α3Y (with Tyrosine) | Baseline | - |
| α3(3,5)F₂Y (with 3,5-difluorotyrosine) | Differs by only 0.2 kcal/mol from α3Y[1] | +0.2[1] |
Note: The stability of the α3(3,5)F₂Y protein was found to be identical to the wild-type α3Y protein at pH 5.0.[1] The slight difference in stability at pH 5.5 is minimal, suggesting that in this specific protein context, the difluorination of tyrosine did not lead to a significant change in overall thermodynamic stability.[1] Further studies are required to determine the specific effects of mono-fluorination with this compound.
Experimental Protocols
To quantitatively assess the impact of this compound on protein stability, two primary biophysical techniques are recommended: Thermal Shift Assay (Differential Scanning Fluorimetry) and Circular Dichroism Spectroscopy.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput method is used to determine the thermal stability of a protein by measuring its melting temperature (Tm). The assay monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.
Methodology:
-
Protein and Dye Preparation:
-
Prepare stock solutions of the purified tyrosine-containing protein and the this compound-containing protein at a concentration of 0.1-2.0 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at a concentration of 5000x in DMSO.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare triplicate reactions for each protein.
-
To each well, add the protein solution to a final concentration of 2-10 µM.
-
Add the fluorescent dye to a final concentration of 5x.
-
Include a buffer-only control with the dye.
-
Seal the plate with an optically clear seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 492 nm excitation and 610 nm emission for SYPRO Orange).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting sigmoidal curve represents the protein unfolding transition.
-
The melting temperature (Tm) is determined from the midpoint of this transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, changes in protein conformation upon amino acid substitution can be monitored. Thermal denaturation studies using CD can also determine the Tm.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified tyrosine-containing and this compound-containing proteins at a concentration of 0.1-0.2 mg/mL in a suitable, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Secondary Structure Analysis:
-
Record the CD spectra in the far-UV region (190-250 nm) at a constant temperature (e.g., 25 °C) using a 1 mm pathlength cuvette.
-
Collect data at a scan speed of 50 nm/minute with a data pitch of 0.5 nm.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Subtract the buffer baseline from the protein spectra.
-
Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.
-
-
Thermal Denaturation:
-
Monitor the change in the CD signal at a single wavelength (typically 222 nm for α-helical proteins) as a function of temperature.
-
Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Plot the CD signal against temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the unfolding transition.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described protein stability assays.
References
Safety Operating Guide
Safe Disposal of 3-fluoro-D-tyrosine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-fluoro-D-tyrosine, a specialized amino acid derivative used in scientific research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its disposal, emphasizing safety protocols and operational logistics for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1] Emergency eye wash stations and safety showers should be readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Use protective gloves.[1]
-
Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation and inadequate ventilation, a NIOSH/MSHA approved respirator should be worn.[1][2]
-
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to an approved waste disposal facility.[1][2] Do not empty into drains or dispose of with regular laboratory trash.
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols (e.g., toxic).
2. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[1][2]
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Store the container locked up to prevent unauthorized access.[1][2]
3. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest documentation.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Hazard Classification (based on 3-Fluoro-L-tyrosine) | GHS Codes |
| Acute Toxicity, Oral (Category 3) | H301 |
| Skin Irritation (Category 2) | H315 |
| Serious Eye Irritation (Category 2A) | H319 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 |
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical goggles or safety glasses |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Lab coat and suitable protective clothing |
| Respiratory Protection | NIOSH/MSHA approved respirator (if needed) |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-fluoro-D-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds like 3-fluoro-D-tyrosine is paramount. This guide provides immediate safety protocols, operational steps, and disposal plans to minimize risk and ensure laboratory safety.
Immediate Safety and Hazard Information
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.[1][2][3]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield.[1] | Protects against splashes of the substance in solution and airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] Disposable lab coat.[3] | Prevents dermal absorption. Gloves should be inspected regularly for any signs of degradation or perforation.[3][4] A lab coat protects personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[1] | Required when handling the powder outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. |
Always ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5]
-
Decontamination: Ensure the work area is clean and uncluttered.[4] Have a spill kit with appropriate absorbent materials readily available.[6]
2. Handling the Solid Compound:
-
Avoid Dust Formation: Take care to avoid generating dust when weighing or transferring the powder.[2] Use tools like spatulas to handle the chemical.[7]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[1][4]
3. Preparing Solutions:
-
Solvent Addition: When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Container Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[6][7]
4. Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Below is a workflow diagram for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
Halogenated Organic Waste: As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[8]
-
Containers: Collect waste in designated, clearly labeled, and tightly sealed containers for halogenated organic waste.[9] Do not mix with non-halogenated waste.[10][11]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should also be disposed of as halogenated organic waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with their contents.[9]
-
Professional Disposal: Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste management company.[2] Do not dispose of down the drain.[9][10]
The following diagram illustrates the decision process for waste disposal.
Caption: A decision tree for the proper disposal of waste contaminated with this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
